Ophiopogonin D'
Description
Ophiopogonin D has been reported in Liriope muscari, Ophiopogon jaburan, and Ophiopogon japonicus with data available.
RN given refers to (1beta,3beta,25R)-isomer; structure given in first source
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O16/c1-18-9-12-44(54-16-18)19(2)30-28(60-44)15-26-24-8-7-22-13-23(45)14-29(43(22,6)25(24)10-11-42(26,30)5)57-41-38(59-40-36(52)34(50)31(47)20(3)55-40)37(32(48)21(4)56-41)58-39-35(51)33(49)27(46)17-53-39/h7,18-21,23-41,45-52H,8-17H2,1-6H3/t18-,19+,20+,21-,23-,24-,25+,26+,27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38-,39+,40+,41+,42+,43+,44-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKHGNFKBPFJCB-LYLKFOBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317339 | |
| Record name | Ophiopogonin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
855.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945619-74-9, 65604-80-0 | |
| Record name | Ophiopogonin D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945619-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ophiopogonin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065604800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ophiopogonin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 945619-74-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Pharmacological activities of Ophiopogonin D review
An In-depth Technical Guide on the Core Pharmacological Activities of Ophiopogonin D
Abstract
Ophiopogonin D (OP-D) is a C27 steroidal glycoside isolated from the tuber of Ophiopogon japonicus, a well-known herb in traditional Chinese medicine. Emerging scientific evidence has demonstrated that OP-D possesses a wide spectrum of pharmacological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive review of the multifaceted pharmacological effects of OP-D, including its anti-inflammatory, anti-cancer, cardiovascular protective, neuroprotective, and bone protective activities. We delve into the underlying molecular mechanisms, present quantitative data from key studies, detail relevant experimental protocols, and visualize complex signaling pathways to offer a thorough resource for researchers, scientists, and drug development professionals.
Anti-inflammatory Activities
Ophiopogonin D has demonstrated significant anti-inflammatory effects across various experimental models. Its mechanisms of action primarily involve the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and AMP-activated protein kinase (AMPK) pathways.
Molecular Mechanisms
OP-D exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway, a central mediator of inflammation. In a mouse model of colitis, OP-D was shown to ameliorate the condition by suppressing the epithelial NF-κB pathway. It also alleviates renal inflammation in diabetic nephropathy rats by inhibiting the inflammatory response. Furthermore, OP-D protects against lung inflammation induced by fine particulate matter (PM2.5) by inhibiting the AMPK/NF-κB signaling pathway in pulmonary epithelial cells. In human umbilical vein endothelial cells (HUVECs), OP-D was found to reduce the nuclear translocation of NF-κB and the activation of pro-inflammatory cytokines induced by Angiotensin II.
Quantitative Data: Anti-inflammatory Effects
| Model/Assay | Target/Cell Line | Treatment/Concentration | Observed Effect | Reference |
| PMA-induced cell adhesion | HL-60 and ECV304 cells | IC50: 1.38 nmol/L | Dose-dependent reduction of cell adhesion. | |
| Zymosan A-induced peritonitis | Mice | Not specified | Notable decrease in peritoneal leukocyte migration. | |
| Carrageenan-induced paw edema | Mice | 25 and 50 mg/kg (oral) | Significant inhibition of paw edema. | |
| Xylene-induced ear swelling | Mice | 25 and 50 mg/kg (oral) | Significant inhibition of ear swelling. | |
| Streptozotocin-induced diabetic nephropathy | Rats | 2.5, 5, and 10 mg/kg (oral) | Ameliorated renal function and inhibited inflammatory response. |
Signaling Pathway: Inhibition of PM2.5-Induced Inflammation
The following diagram illustrates how Ophiopogonin D inhibits the inflammatory cascade initiated by PM2.5 exposure in pulmonary epithelial cells.
Anti-cancer Activities
OP-D has emerged as a potent anti-cancer agent, demonstrating efficacy against various cancer types including melanoma, colorectal cancer, lung cancer, and oral squamous cell carcinoma. Its anti-neoplastic effects are mediated through multiple mechanisms such as the induction of apoptosis, inhibition of cell proliferation and metastasis, and modulation of critical oncogenic signaling pathways.
Molecular Mechanisms
-
Induction of Apoptosis: OP-D induces caspase-dependent apoptosis. In colorectal cancer cells, it activates p53 via ribosomal proteins L5 and L11, leading to apoptosis. In human laryngocarcinoma cells, it boosts caspase-3/9 activity.
-
Inhibition of Proliferation and Metastasis: OP-D suppresses the proliferation of cancer cells by inhibiting key cell cycle regulators like cyclin D1 and CDK4. It also inhibits the invasion and adhesion of melanoma cells by downregulating matrix metalloproteinase-9 (MMP-9).
-
Modulation of Signaling Pathways: OP-D has been shown to inhibit several crucial signaling pathways that are often deregulated in cancer:
-
STAT3 Pathway: In non-small cell lung carcinoma (NSCLC), OP-D abrogates the STAT3 signaling cascade by inhibiting the activation of upstream kinases JAK1/2 and c-Src.
-
PI3K/AKT Pathway: OP-D suppresses the phosphorylation of AKT in a dose-dependent manner in colorectal cancer and inhibits the PI3K/AKT pathway in human lung cancer cells.
-
p38 MAPK Pathway: It suppresses the phosphorylation of p38 in melanoma cells.
-
Quantitative Data: Anti-cancer Effects
| Cancer Type | Cell Line | Treatment/Concentration | Observed Effect | Reference |
| Colorectal Cancer | HCT116 (p53+/+) | 10-40 µM | Significant, dose-dependent inhibition of cell viability. | |
| Colorectal Cancer | HCT116 (p53+/+) | 40 µM | Inhibited expression of Ki67; induced nucleolar stress. | |
| Prostate Cancer (Androgen-Independent) | PC3 | IC50: >50 µM | Low anti-tumor activity compared to its isomer Ophiopogonin D'. | |
| Triple-Negative Breast Cancer | MDA-MB-231 | Not specified | Suppressed TGF-β1-mediated metastatic behavior. | |
| Oral Squamous Cell Carcinoma | YD38 | Not specified | Strongly inhibited cell proliferation and induced apoptosis. |
Signaling Pathway: STAT3 Inhibition in Lung Carcinoma
The diagram below outlines the mechanism by which Ophiopogonin D inhibits the STAT3 signaling pathway in non-small cell lung carcinoma.
Experimental Protocol: Cell Viability (CCK-8 Assay)
This protocol is adapted from methodologies used to assess the effect of OP-D on cancer cell survival.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, PC3) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, remove the culture medium and replace it with a fresh medium containing various concentrations of Ophiopogonin D (e.g., 0, 10, 20, 40 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plates for an additional 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell survival rate as the ratio of the mean optical density (OD) of treated wells to that of the vehicle control wells.
Cardiovascular Protective Activities
OP-D exhibits significant protective effects on the cardiovascular system, including endothelial protection, amelioration of myocardial hypertrophy, and reduction of myocardial ischemia-reperfusion (MI/R) injury.
Molecular Mechanisms
The cardiovascular protective effects of OP-D are largely attributed to its influence on the cytochrome P450 (CYP) epoxygenase pathway.
-
Endothelial Protection: OP-D activates the CYP2J2-PPARα pathway in HUVECs. This upregulation of CYP2J2 and its metabolites, epoxyeicosatrienoic acids (EETs), reduces Angiotensin II-induced NF-κB activation and subsequent expression of pro-inflammatory cytokines (TNF-α, IL-6) and adhesion molecules (VCAM-1).
-
Myocardial Ischemia-Reperfusion Injury: In a rat model of MI/R injury, OP-D provides cardioprotection by upregulating CYP2J3, which increases circulating EETs. This leads to improved cardiac function, reduced infarct size, and preservation of myocardial structure. The mechanism also involves the activation of the PI3K/Akt/eNOS signaling pathway.
-
Cardiac Hypertrophy: OP-D negates the inductive effects of Angiotensin II on hypertrophy genes and NF-κB signaling molecules in cardiomyocytes.
Signaling Pathway: Endothelial Protection via CYP2J2/PPARα
The diagram illustrates the pathway through which OP-D protects endothelial cells from Angiotensin II-induced inflammation.
Ophiopogonin D: A Technical Guide on Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ophiopogonin D (OP-D), a steroidal glycoside isolated from the tuber of Ophiopogon japonicus, has garnered significant interest for its diverse pharmacological activities, including cardiovascular protection, anti-inflammatory, and anti-cancer effects.[1][2] Understanding the bioavailability and pharmacokinetic profile of this compound is critical for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of Ophiopogonin D, with a focus on quantitative data and detailed experimental methodologies. While intravenous pharmacokinetic parameters in preclinical models have been established, data on its oral bioavailability remains elusive in the current scientific literature. This guide also visualizes key signaling pathways modulated by Ophiopogonin D and outlines the experimental workflow for its pharmacokinetic analysis.
Bioavailability and Pharmacokinetics
The pharmacokinetic profile of a drug substance is essential for determining its dosage regimen and predicting its therapeutic efficacy and potential toxicity. To date, the pharmacokinetic studies on Ophiopogonin D have primarily focused on intravenous administration in rat models.
Intravenous Pharmacokinetics in Rats
A key study investigating the pharmacokinetics of pure Ophiopogonin D following intravenous administration in rats found that the plasma concentration-time profile was best described by a two-compartment open model.[1][2] The primary pharmacokinetic parameters from this study are summarized in the table below.
| Parameter | Symbol | Value (Mean ± SD) | Unit | Reference |
| Clearance | Cl | 0.024 ± 0.010 | L/min/kg | [1][2] |
| Terminal Half-life | t1/2 | 17.29 ± 1.70 | min | [1][2] |
| Area Under the Curve (0-∞) | AUC0-∞ | Not Reported | - | |
| Volume of Distribution | Vd | Not Reported | - |
Table 1: Intravenous Pharmacokinetic Parameters of Ophiopogonin D in Rats (Dose: 77.0 µg/kg)
Interestingly, when Ophiopogonin D was administered as a component of the 'SHENMAI' injection, a traditional Chinese medicine formulation, its clearance was significantly lower (0.007 ± 0.002 L/min/kg), suggesting potential interactions with other components in the formulation that alter its disposition.[1][2]
Oral Bioavailability
Despite the interest in its therapeutic potential, there is a notable absence of published data on the oral bioavailability of Ophiopogonin D. Studies detailing the plasma concentration of Ophiopogonin D following oral administration, including key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the curve (AUC), are not currently available in the scientific literature. This lack of information is a significant knowledge gap in understanding the compound's potential for oral drug delivery.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the pharmacokinetic evaluation of Ophiopogonin D.
Animal Studies: Intravenous Administration
The in vivo pharmacokinetic study of Ophiopogonin D was conducted in Sprague-Dawley rats.
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Formulation: Ophiopogonin D was dissolved in a suitable vehicle for intravenous administration.
-
Administration Route: Intravenous (IV) bolus injection.
-
Blood Sampling: Blood samples were collected at predetermined time points post-administration.
-
Sample Processing: Plasma was separated from the blood samples by centrifugation and stored at low temperatures (-20°C or -80°C) until analysis.
Bioanalytical Method: LC-ESI-MS
The quantification of Ophiopogonin D in rat plasma was achieved using a sensitive and specific liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method.[1][2]
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Separation:
-
Column: C18 analytical column.
-
Mobile Phase: A step gradient program with a mobile phase consisting of 0.5 mmol/L ammonium chloride solution and acetonitrile.[1]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray negative ionization (ESI-).
-
Detection Mode: Selected Ion Monitoring (SIM).
-
-
Internal Standard: Digoxin was used as the internal standard for quantification.[1]
-
Method Validation: The method was validated for its linearity, lower limit of quantification (LLOQ), precision, and accuracy.
Visualizations: Signaling Pathways and Experimental Workflow
Visual diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following diagrams were created using the DOT language to illustrate the signaling pathways affected by Ophiopogonin D and the workflow of a typical pharmacokinetic study.
Figure 1: Experimental workflow for the intravenous pharmacokinetic study of Ophiopogonin D.
Ophiopogonin D has been reported to modulate several signaling pathways, which are implicated in its various pharmacological effects.
Figure 2: Simplified overview of signaling pathways modulated by Ophiopogonin D.
Discussion and Future Perspectives
The available data provides a foundational understanding of the intravenous pharmacokinetics of Ophiopogonin D, demonstrating its relatively rapid clearance from the systemic circulation in rats. The established LC-ESI-MS method offers a robust tool for its quantification in biological matrices.
The most significant gap in the current knowledge is the lack of data on the oral bioavailability of Ophiopogonin D. As many therapeutic applications would benefit from oral administration, future research should prioritize conducting oral pharmacokinetic studies in relevant animal models. Such studies would involve administering Ophiopogonin D orally and measuring its plasma concentrations over time to determine key parameters like Cmax, Tmax, AUC, and ultimately, its absolute oral bioavailability by comparing the results with intravenous data.
Furthermore, investigating the factors that may limit its oral absorption, such as poor membrane permeability, first-pass metabolism, or efflux by transporters, would be crucial. In vitro models, such as Caco-2 cell permeability assays and metabolic stability assays using liver microsomes or hepatocytes, could provide valuable insights in this regard.
References
Ophiopogonin D's role in anti-inflammatory pathways
An In-depth Technical Guide to Ophiopogonin D's Role in Anti-Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonin D (OP-D) is a C27 steroidal glycoside isolated from the tuber of Ophiopogon japonicus, a well-known herb in traditional Chinese medicine. Emerging evidence has highlighted its potent anti-inflammatory properties, making it a compound of significant interest for therapeutic development in various inflammatory diseases. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compounds anti-inflammatory effects, with a focus on its modulation of key signaling pathways. The information presented herein is intended to support further research and drug development efforts.
Core Anti-Inflammatory Mechanisms
Ophiopogonin D exerts its anti-inflammatory effects primarily through the inhibition of pro-inflammatory signaling cascades. The most well-documented of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Additionally, studies have pointed to its influence on the STAT3 signaling pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate gene transcription.
Ophiopogonin D has been shown to potently inhibit this pathway. Molecular docking simulations suggest that OP-D has a high affinity for the REL-homology domain of the NF-κB p65 subunit, which may interfere with its nuclear translocation. Experimental evidence supports this, demonstrating that OP-D significantly inhibits the LPS-induced nuclear translocation of NF-κB p65. This inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Modulation of the MAPK Pathway
The MAPK signaling pathway is another critical regulator of inflammation. Ophiopogonin D has been shown to inhibit the phosphorylation of p38 MAPK, which is involved in the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme in tissue remodeling during inflammation and cancer metastasis. By suppressing the p38/MAPK pathway, OP-D can downregulate MMP-9 expression, thereby inhibiting cell invasion and adhesion associated with inflammatory processes.
Interference with STAT3 Signaling
Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a role in cell proliferation and survival, and its persistent activation is linked to various inflammatory diseases and cancers. Ophiopogonin D has been found to suppress STAT3 activation by inhibiting its phosphorylation at tyrosine 705 and serine 727 residues. This leads to a reduction in the expression of STAT3-regulated oncogenic and anti-apoptotic genes.
Quantitative Data on Anti-Inflammatory Activity
The following tables summarize the available quantitative data on the anti-inflammatory effects of Ophiopogonin D.
Table 1: In Vitro Anti-inflammatory Activity of Ophiopogonin D
| Assay | Cell Line | Inducer | Parameter Measured | IC50 / Effective Concentration | Reference |
| Cell Adhesion | HL-60 and ECV304 | Phorbol-12-myristate-13-acetate (PMA) | Inhibition of HL-60 adhesion to ECV304 cells | 1.38 nmol/L | |
| Cell Viability | Colorectal cancer cells | - | Inhibition of cell viability | 20–40 µM | |
| STAT3 Activation | A549 lung cancer cells | - | Inhibition of constitutive STAT3 phosphorylation | 10 µM | |
| MMP-9 Expression | MDA-MB-435 melanoma cells | - | Inhibition of MMP-9 expression | 40 and 80 µM |
Table 2: In Vivo Anti-inflammatory Activity of Ophiopogonin D
| Animal Model | Disease Induction | Treatment Protocol | Key Findings | Reference |
| Mouse Model of Colitis | Dextran sodium sulfate (DSS) | 40 mg/kg Ophiopogonin D via oral gavage for 7 days | Mitigated weight loss, improved colon permeability, and modulated inflammatory markers (ZO-1, MUC-2, TNF-α, IL-1β) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compounds anti-inflammatory properties.
DSS-Induced Colitis in Mice
This protocol describes the induction of colitis in mice using DSS and subsequent treatment with Ophiopogonin D.
-
Animals: C57BL/6 mice (6-8 weeks old) are commonly used.
-
Induction of Colitis:
-
Administer 3% (w/v) DSS in the drinking water for 7 consecutive days. Control mice receive normal drinking water.
-
Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
-
Treatment Protocol:
-
During the 7 days of DSS administration, orally administer Ophiopogonin D (40 mg/kg) suspended in normal saline via gavage once daily.
-
The DSS-only group receives an equal volume of normal saline via oral gavage.
-
-
Assessment of Colitis:
-
At day 7, euthanize the mice and collect colon tissues.
-
Measure colon length and assess for macroscopic signs of inflammation.
-
Fix a portion of the colon in 10% formalin for histological analysis (H&E staining).
-
Homogenize another portion of the colon for cytokine analysis (ELISA or qPCR) to measure levels of TNF-α and IL-1β.
-
Immunofluorescence Staining of NF-κB p65
This protocol is adapted from a study on the effects of OP-D on PM2.5-induced inflammation in lung epithelial cells.
-
Cell Culture and Treatment:
-
Seed MLE-12 cells (1x10^5 cells/well) on glass coverslips in a 24-well plate and culture overnight.
-
Treat the cells with the inflammatory stimulus (e.g., 15 µg/cm² PM2.5 or 1 µg/mL LPS) and Ophiopogonin D (e.g., 80 µM) for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 5% BSA in PBS for 30 minutes at room temperature.
-
Incubate with a primary antibody against NF-κB p65 (1:200 dilution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594, 1:80 dilution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 20 minutes at room temperature.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Observe the stained cells under a fluorescence microscope. Nuclear translocation of p65 will be evident by the co-localization of the p65 signal (red) with the DAPI signal (blue).
-
Western Blot Analysis for NF-κB Pathway Proteins
This is a representative protocol for analyzing the effect of Ophiopogonin D on NF-κB pathway proteins.
-
Cell Lysis and Protein Quantification:
-
Treat cells (e.g., RAW 264.7 macrophages) with LPS (1 µg/mL) with or without various concentrations of Ophiopogonin D for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE (10-12% acrylamide gel).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block
-
The Anti-Cancer Potential of Ophiopogonin D: A Technical Guide for Researchers
An In-depth Exploration of the Molecular Mechanisms and Therapeutic Promise of a Natural Steroidal Glycoside
Introduction
Ophiopogonin D (OP-D), a steroidal glycoside isolated from the tuber of Ophiopogon japonicus, has emerged as a promising natural compound with significant anti-cancer properties.[1][2] Traditionally used in Chinese medicine for various ailments, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its potent anti-tumor effects across a range of cancer types.[3][4] This technical guide provides a comprehensive overview of the current understanding of Ophiopogonin D's anti-cancer activities, intended for researchers, scientists, and professionals in drug development. We will delve into its impact on key cellular processes, detail relevant experimental protocols, and present quantitative data to support its therapeutic potential.
Molecular Mechanisms of Anti-Cancer Activity
Ophiopogonin D exerts its anti-cancer effects through a multi-targeted approach, influencing several critical signaling pathways and cellular processes that are often dysregulated in cancer.
Induction of Apoptosis
A primary mechanism of Ophiopogonin D is the induction of programmed cell death, or apoptosis, in cancer cells. Studies have shown that OP-D can trigger both the intrinsic and extrinsic apoptotic pathways.[1][5] In human breast carcinoma MCF-7 cells, Ophiopogonin D treatment leads to the activation of caspase-8 and caspase-9, key initiators of the extrinsic and intrinsic pathways, respectively.[1][5] Furthermore, in non-small cell lung carcinoma (NSCLC), OP-D induces apoptosis through the activation of the caspase cascade, resulting in the cleavage of PARP (Poly (ADP-ribose) polymerase).[6] In colorectal cancer cells, Ophiopogonin D has been shown to induce apoptosis by activating p53, a critical tumor suppressor gene.[2][4]
Cell Cycle Arrest
Ophiopogonin D has been demonstrated to halt the proliferation of cancer cells by inducing cell cycle arrest. In MCF-7 breast cancer cells, treatment with Ophiopogonin D results in cell cycle arrest at the G2/M phase. This arrest is associated with the downregulation of cyclin B1, a key regulatory protein for the G2/M transition.[1] Similarly, in human laryngocarcinoma cells, Ophiopogonin D inhibits cell proliferation by downregulating cyclin B1 expression.[7] In colorectal cancer cells, OP-D has been shown to regulate cyclin D1 and CDK4, which are important for the G1/S transition.[2]
Modulation of Oncogenic Signaling Pathways
This compounds anti-cancer activity is intricately linked to its ability to modulate multiple oncogenic signaling pathways:
-
STAT3 Signaling: In non-small cell lung carcinoma, Ophiopogonin D has been shown to suppress the STAT3 signaling pathway.[6][8][9] It inhibits the phosphorylation of STAT3 at both tyrosine 705 and serine 727 residues, leading to the downregulation of STAT3-regulated genes involved in cell survival, proliferation, and angiogenesis.[6] This inhibition is mediated, at least in part, by the induction of oxidative stress.[6][9]
-
NF-κB, PI3K/AKT, and AP-1 Pathways: In human lung cancer cells, Ophiopogonin D suppresses cell proliferation by inhibiting the NF-κB, PI3K/AKT, and AP-1 signaling pathways.[1][3] It has been shown to interfere with IκB kinase activation, which in turn inhibits the phosphorylation and degradation of IκBα, a key step in NF-κB activation.[3]
-
p38-MAPK Signaling: In human laryngocarcinoma cells, Ophiopogonin D upregulates the phosphorylation of p38 MAPK, a pathway often associated with the induction of apoptosis and inhibition of cell proliferation.[7][8]
-
ITGB1/FAK/Src/AKT/β-catenin Signaling: Ophiopogonin D can suppress the metastatic behavior of triple-negative breast cancer cells by regulating the ITGB1/FAK/Src/AKT/β-catenin signaling axis.[10]
Quantitative Data on Anti-Cancer Efficacy
The cytotoxic and anti-proliferative effects of Ophiopogonin D have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
| Cell Line | Cancer Type | IC50 (µM) | Compound | Reference |
| NCI-H460 | Human Large Cell Lung Carcinoma | 2.1 ± 0.8 | Sprengerinin C (an Ophiopogonin) | [11] |
| LNCaP | Androgen-Dependent Prostate Cancer | 5.34 | Ophiopogonin D' | [1] |
| PC3 | Androgen-Independent Prostate Cancer | 6.25 | Ophiopogonin D' | [5] |
| A549 | Non-Small Cell Lung Cancer | 14.22 ± 1.94 | Ophiopogonin B | [6] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 12.14 ± 2.01 | Ophiopogonin B | [6] |
| NCI-H460 | Non-Small Cell Lung Cancer | 6.11 ± 1.83 | Ophiopogonin B | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on Ophiopogonin D. Below are protocols for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of Ophiopogonin D on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Ophiopogonin D (or a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[12]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by Ophiopogonin D.
-
Cell Treatment: Treat cancer cells with Ophiopogonin D for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[13]
Cell Cycle Analysis
This assay determines the effect of Ophiopogonin D on the cell cycle distribution of cancer cells.
-
Cell Treatment and Fixation: Treat cells with Ophiopogonin D, then harvest and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.[2][10]
Western Blot Analysis for Phosphorylated STAT3
This technique is used to measure the levels of total and phosphorylated STAT3.
-
Protein Extraction: Treat cells with Ophiopogonin D, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against total STAT3 and phosphorylated STAT3 (Tyr705), followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14][15]
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of Ophiopogonin D in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, randomly assign the mice to treatment and control groups. Administer Ophiopogonin D (e.g., 5.0 mg/kg bodyweight, intraperitoneally) or a vehicle control according to a predetermined schedule.[5]
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).[5]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Conclusion and Future Directions
Ophiopogonin D demonstrates significant potential as a novel anti-cancer agent. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways provides a strong rationale for its further development. The quantitative data and established experimental protocols presented in this guide offer a solid foundation for future research.
Future investigations should focus on:
-
Comprehensive IC50 Profiling: Determining the IC50 values of Ophiopogonin D across a broader panel of cancer cell lines.
-
In-depth Mechanistic Studies: Further elucidating the upstream and downstream targets of Ophiopogonin D within its modulated signaling pathways.
-
Combination Therapies: Evaluating the synergistic effects of Ophiopogonin D with existing chemotherapeutic agents to potentially enhance efficacy and overcome drug resistance.[2][3]
-
Pharmacokinetic and Toxicological Studies: Thoroughly assessing the absorption, distribution, metabolism, excretion, and potential toxicity of Ophiopogonin D in preclinical models to ensure its safety and establish a therapeutic window.
The continued investigation of Ophiopogonin D holds the promise of yielding a new and effective natural product-based therapy in the fight against cancer.
References
- 1. Ophiopogonin D' induces RIPK1-dependent necroptosis in androgen-dependent LNCaP prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Frontiers | Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells [frontiersin.org]
- 6. Ophiopogonin B inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Ophiopogonin D for Cardiovascular Protection: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonin D (OP-D), a steroidal glycoside extracted from the tuber of Ophiopogon japonicus, has emerged as a promising natural compound with significant therapeutic potential for cardiovascular diseases.[1] Extensive research in both in vitro and in vivo models has demonstrated its multifaceted protective effects against a range of cardiovascular pathologies, including myocardial infarction, cardiac hypertrophy, and doxorubicin-induced cardiotoxicity. This technical guide provides an in-depth overview of the current research on Ophiopogonin D for cardiovascular protection, focusing on its mechanisms of action, experimental protocols, and quantitative data to support further investigation and drug development.
Mechanisms of Cardiovascular Protection
Ophiopogonin D exerts its cardioprotective effects through a variety of mechanisms, primarily centered around the mitigation of inflammation, oxidative stress, apoptosis, and autophagy.
Anti-inflammatory Effects
OP-D has been shown to suppress inflammatory responses in the cardiovascular system. It achieves this by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[1][2][3] In human umbilical vein endothelial cells (HUVECs), OP-D has been observed to reduce the nuclear translocation of NF-κB and the expression of downstream pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3]
Antioxidative Properties
The compound effectively combats oxidative stress, a major contributor to cardiovascular damage. OP-D's antioxidant activity is linked to its ability to reduce the production of reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes.[1] Studies have shown that pretreatment with OP-D can alleviate H2O2-induced injury in HUVECs.[1]
Inhibition of Apoptosis and Autophagy
Ophiopogonin D has demonstrated the ability to protect cardiomyocytes from programmed cell death. It inhibits apoptosis by modulating the expression of key apoptotic proteins and suppressing signaling pathways such as the p38 MAPK pathway.[4] Furthermore, in the context of doxorubicin-induced cardiotoxicity, OP-D has been found to attenuate excessive autophagy in cardiomyocytes.[1]
Key Signaling Pathways Modulated by Ophiopogonin D
The cardioprotective effects of Ophiopogonin D are mediated through its interaction with several critical signaling pathways.
NF-κB Signaling Pathway
As a central pathway in inflammation, the inhibition of NF-κB by OP-D is a cornerstone of its anti-inflammatory effects. OP-D prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade involved in cell survival and proliferation. Evidence suggests that OP-D can modulate this pathway, contributing to its anti-apoptotic effects in cardiomyocytes.
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway, including p38 MAPK, is involved in cellular stress responses and apoptosis. Ophiopogonin D has been shown to suppress the activation of the p38 MAPK pathway, thereby protecting cardiomyocytes from apoptotic cell death.[4]
Quantitative Data on Cardioprotective Effects
The following tables summarize the quantitative data from key studies on the cardiovascular protective effects of Ophiopogonin D.
Table 1: In Vivo Efficacy of Ophiopogonin D in a Rat Model of Myocardial Ischemia/Reperfusion Injury
| Parameter | Control (MI/R) | Ophiopogonin D Treated | Reference |
| Myocardial Infarct Size (%) | 47.67 ± 3.79 | 30.67 ± 3.06 | [5] |
| Serum LDH Level (U/L) | Increased | Significantly Reduced | [5] |
| Serum CK Level (U/L) | Increased | Significantly Reduced | [5] |
Table 2: In Vitro Effects of Ophiopogonin D on Cardiomyocytes and Endothelial Cells
| Cell Type | Condition | Ophiopogonin D Concentration | Effect | Reference |
| H9c2 Cardiomyocytes | Doxorubicin-induced injury | 1 µM | Increased cell viability | [6] |
| H9c2 Cardiomyocytes | Angiotensin II-induced hypertrophy | 100, 250, 500 nmol/L | Increased CYP2J3 expression | [7] |
| H9c2 Cardiomyocytes | Isoproterenol-induced apoptosis | 10 µmol/L | Reduced apoptosis | [8] |
| HUVECs | Angiotensin II-induced inflammation | 20 µM | Reduced NF-κB nuclear translocation | [1] |
| H9c2 Cardiomyocytes | - | 20-40 µM | Inhibited cell viability | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of Ophiopogonin D for cardiovascular protection.
In Vivo Model of Myocardial Ischemia/Reperfusion (MI/R) Injury in Rats
Protocol:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Anesthesia: Animals are anesthetized, and the chest is opened to expose the heart.
-
Ligation: The left anterior descending (LAD) coronary artery is ligated for 40 minutes to induce ischemia.[5]
-
Reperfusion: The ligature is removed to allow for 2 hours of reperfusion.[5]
-
Ophiopogonin D Administration: OP-D is administered to the treatment group, typically before the induction of ischemia.
-
Infarct Size Measurement: After reperfusion, the heart is excised, and the infarct size is determined using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Cardiac Marker Analysis: Blood samples are collected to measure the levels of cardiac injury markers such as lactate dehydrogenase (LDH) and creatine kinase (CK).
In Vitro H9c2 Cardiomyocyte Viability Assay
Protocol:
-
Cell Culture: H9c2 rat cardiomyoblasts are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of Ophiopogonin D for a specified duration.
-
Induction of Injury: Cardiomyocyte injury is induced by adding agents like doxorubicin (e.g., 1 µM) or hydrogen peroxide.[6]
-
MTT Assay: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Solubilization: The formazan crystals are solubilized using a solubilization solution.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader to determine cell viability.[9]
Western Blot Analysis for Signaling Pathway Proteins
Protocol:
-
Protein Extraction: Total protein is extracted from treated cells or heart tissue lysates.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, NF-κB p65, p38 MAPK).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Conclusion
Ophiopogonin D demonstrates significant potential as a therapeutic agent for cardiovascular protection. Its multifaceted mechanisms of action, including anti-inflammatory, antioxidant, anti-apoptotic, and anti-autophagic effects, are well-supported by a growing body of scientific evidence. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this promising natural compound. Future research should focus on elucidating the precise molecular targets of Ophiopogonin D and conducting well-designed clinical trials to validate its efficacy and safety in human subjects.
References
- 1. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 3. scielo.br [scielo.br]
- 4. pharmrxiv.de [pharmrxiv.de]
- 5. karger.com [karger.com]
- 6. [Ophiopogonin D protects cardiomyocytes against doxorubicin-induced injury through suppressing endoplasmic reticulum stress] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ophiopogonin D maintains Ca2+ homeostasis in rat cardiomyocytes in vitro by upregulating CYP2J3/EETs and suppressing ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Ophiopogonin D protects cardiomyocytes against ophiopogonin D'-induced injury through suppressing endoplasmic reticulum stress] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Icariin Protects H9c2 Rat Cardiomyoblasts from Doxorubicin-Induced Cardiotoxicity: Role of Caveolin-1 Upregulation and Enhanced Autophagic Response - PMC [pmc.ncbi.nlm.nih.gov]
Ophiopogonin D: A Technical Guide to its Neuroprotective Effects in Preliminary Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary research on the neuroprotective effects of Ophiopogonin D (OPD), a steroidal glycoside isolated from the tuber of Ophiopogon japonicus. This document synthesizes findings from in vivo and in vitro studies, detailing the experimental methodologies, quantitative results, and the molecular signaling pathways implicated in OPD's mechanism of action.
Core Findings: Neuroprotection Against Cerebral Ischemia-Reperfusion Injury
Preliminary studies have demonstrated that Ophiopogonin D exhibits significant neuroprotective effects in models of cerebral ischemia-reperfusion injury (CIRI). The primary mechanism appears to be the inhibition of STAT3 phosphorylation, which subsequently mitigates neuronal apoptosis, oxidative stress, and inflammatory responses.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo and in vitro experiments investigating the effects of Ophiopogonin D.
In Vivo Studies: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats
Table 1: Effects of Ophiopogonin D on Oxidative Stress Markers in MCAO/R Rats
| Marker | Sham Group | MCAO/R Group | MCAO/R + OPD Group |
| GSH (units) | Data not specified | Significantly decreased | Significantly increased vs. MCAO/R |
| CAT (units) | Data not specified | Significantly decreased | Significantly increased vs. MCAO/R |
| SOD (units) | Data not specified | Significantly decreased | Significantly increased vs. MCAO/R |
| MDA (units) | Data not specified | Significantly increased | Significantly decreased vs. MCAO/R |
| Data are expressed as mean ± SD (n=6). OPD treatment showed a significant amelioration of oxidative stress markers compared to the MCAO/R group.[1][2][3] |
Table 2: Effects of Ophiopogonin D on Inflammatory Cytokines in MCAO/R Rats
| Cytokine | Sham Group | MCAO/R Group | MCAO/R + OPD Group |
| TNF-α (pg/mg protein) | Data not specified | Significantly increased | Significantly decreased vs. MCAO/R |
| IL-1β (pg/mg protein) | Data not specified | Significantly increased | Significantly decreased vs. MCAO/R |
| IL-6 (pg/mg protein) | Data not specified | Significantly increased | Significantly decreased vs. MCAO/R |
| Data are expressed as mean ± SD (n=6). OPD treatment significantly reduced the expression of pro-inflammatory cytokines.[1][2] |
Table 3: Effects of Ophiopogonin D on Apoptosis-Related Proteins in MCAO/R Rats
| Protein | Sham Group | MCAO/R Group | MCAO/R + OPD Group |
| Bax/Bcl-2 Ratio | Data not specified | Significantly increased | Significantly decreased vs. MCAO/R |
| Cleaved Caspase-3 | Data not specified | Significantly increased | Significantly decreased vs. MCAO/R |
| Data are expressed as mean ± SD (n=6). Western blot analysis indicates that OPD inhibits the apoptotic pathway.[1][2] |
In Vitro Studies: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in PC12 Cells
Table 4: Effects of Ophiopogonin D on Cell Viability and Apoptosis in OGD/R-treated PC12 Cells
| Parameter | Control Group | OGD/R Group | OGD/R + OPD Group |
| Cell Viability (%) | ~100% | Significantly decreased | Significantly increased vs. OGD/R |
| Apoptosis Rate (%) | Data not specified | Significantly increased | Significantly decreased vs. OGD/R |
| Data are expressed as mean ± SD (n=3). OPD treatment demonstrated a protective effect on PC12 cell viability and reduced apoptosis.[2][4] |
Table 5: Effects of Ophiopogonin D on Oxidative Stress Markers in OGD/R-treated PC12 Cells
| Marker | Control Group | OGD/R Group | OGD/R + OPD Group |
| GSH (units) | Data not specified | Significantly decreased | Significantly increased vs. OGD/R |
| CAT (units) | Data not specified | Significantly decreased | Significantly increased vs. OGD/R |
| SOD (units) | Data not specified | Significantly decreased | Significantly increased vs. OGD/R |
| Data are expressed as mean ± SD (n=3). OPD treatment mitigated oxidative stress in PC12 cells exposed to OGD/R.[1][2] |
Table 6: Effects of Ophiopogonin D on Inflammatory Proteins in OGD/R-treated PC12 Cells
| Protein | Control Group | OGD/R Group | OGD/R + OPD Group |
| TNF-α | Data not specified | Significantly increased | Significantly decreased vs. OGD/R |
| IL-1β | Data not specified | Significantly increased | Significantly decreased vs. OGD/R |
| IL-6 | Data not specified | Significantly increased | Significantly decreased vs. OGD/R |
| Data are expressed as mean ± SD (n=3). Western blot analysis showed a reduction in inflammatory protein expression with OPD treatment.[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary studies are outlined below.
In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)
-
Animal Model : Adult male Sprague-Dawley rats are typically used.
-
Anesthesia : Animals are anesthetized, often with an intraperitoneal injection of pentobarbital sodium.
-
Surgical Procedure : A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated, and a nylon monofilament is inserted through the ECA into the ICA to occlude the middle cerebral artery (MCA).
-
Ischemia and Reperfusion : The filament is left in place for a specified duration (e.g., 2 hours) to induce ischemia. It is then withdrawn to allow for reperfusion.
-
Drug Administration : Ophiopogonin D is administered, often intraperitoneally, at various concentrations at the onset of reperfusion.
-
Neurological Deficit Scoring : Neurological function is assessed using a standardized scoring system (e.g., a 5-point scale) at a set time point post-reperfusion (e.g., 24 hours).
-
Tissue Collection : Following behavioral testing, animals are euthanized, and brain tissues are collected for further analysis.
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
-
Cell Culture : PC12 cells are cultured in a standard medium (e.g., DMEM) supplemented with fetal bovine serum and penicillin-streptomycin.
-
OGD Induction : The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 4 hours).
-
Reoxygenation : The glucose-free medium is replaced with the standard culture medium, and the cells are returned to a normoxic incubator for a set period (e.g., 24 hours).
-
OPD Treatment : Ophiopogonin D is added to the culture medium at different concentrations prior to or during the OGD/R procedure.
-
Cell Viability Assay : Cell viability is assessed using assays such as the Cell Counting Kit-8 (CCK-8).[4]
-
Apoptosis Assay : Apoptosis is quantified using flow cytometry after staining with Annexin V-FITC and propidium iodide.[4]
Biochemical and Molecular Analyses
-
TTC Staining : 2,3,5-triphenyltetrazolium chloride staining is used to measure the infarct volume in brain slices.[4]
-
TUNEL Staining : Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is employed to detect apoptotic cells in brain tissue sections.[2][4]
-
Western Blotting : This technique is used to quantify the protein expression levels of Bax, Bcl-2, Cleaved Caspase-3, p-STAT3, STAT3, TNF-α, IL-1β, and IL-6.[1][4]
-
ELISA : Enzyme-linked immunosorbent assays are used to measure the concentrations of TNF-α, IL-1β, and IL-6 in brain tissue homogenates.[2]
-
Oxidative Stress Marker Kits : Commercially available kits are used to measure the levels of glutathione (GSH), catalase (CAT), superoxide dismutase (SOD), and malondialdehyde (MDA).[1][2]
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for Ophiopogonin D's neuroprotective effects and a typical experimental workflow.
Caption: Proposed signaling pathway of Ophiopogonin D in neuroprotection.
Caption: General experimental workflow for studying this compounds neuroprotective effects.
References
Ophiopogonin D in Immunomodulation: A Technical Guide for Researchers
Executive Summary: Ophiopogonin D (OP-D), a C27 steroidal glycoside isolated from the tuber of Ophiopogon japonicus, is emerging as a potent immunomodulatory agent with significant therapeutic potential. Extensive preclinical research has demonstrated its multifaceted capabilities, including potent anti-inflammatory, antioxidant, and immune-enhancing activities. Mechanistically, OP-D exerts its effects by targeting several key signaling pathways, most notably inhibiting the pro-inflammatory NF-κB cascade, activating the protective Nrf2 antioxidant response, and modulating pathways involved in acute lung injury and sepsis, such as the HIF-1α-VEGF and Rac1/NOX1 axes. Furthermore, when formulated as a nanoemulsion, OP-D acts as a robust vaccine adjuvant, significantly enhancing both humoral and cellular immune responses. This technical guide provides an in-depth overview of the core mechanisms, quantitative effects, and experimental methodologies related to the immunomodulatory role of Ophiopogonin D, intended for researchers, scientists, and professionals in drug development.
Core Immunomodulatory Mechanisms of Ophiopogonin D
Ophiopogonin D's ability to modulate the immune system stems from its interaction with multiple intracellular signaling pathways that are central to inflammation, oxidative stress, and immune cell function.
Inhibition of the Nuclear Factor-κB (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. Its sustained activation is implicated in numerous inflammatory diseases. Ophiopogonin D has been consistently shown to suppress this pathway across various models. In colitis models, OP-D alleviates inflammation by inhibiting epithelial NF-κB signaling. The mechanism involves preventing the nuclear translocation of the p65 subunit of NF-κB. Molecular docking simulations have suggested a high affinity between OP-D and the REL-homology domain of NF-κB-p65, which interferes with its translocation to the nucleus. This inhibitory action blocks the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.
Caption: Ophiopogonin D inhibits the NF-κB signaling pathway.
Activation of the Nrf2 Antioxidant Pathway
The Keap1/Nrf2/ARE pathway is the primary regulator of endogenous antioxidant responses, playing a critical role in protecting cells from oxidative stress. Ophiopogonin D has been shown to activate this pathway, thereby mitigating oxidative damage and mitochondrial dysfunction in various cell types, including pancreatic β-cells and chondrocytes. Under conditions of oxidative stress, OP-D facilitates the dissociation of Nrf2 from its inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of protective genes like heme oxygenase-1 (HO-1) and other antioxidant enzymes.
Caption: Ophiopogonin D activates the Keap1/Nrf2 antioxidant pathway.
Modulation of Pathways in Acute Lung Injury (ALI)
OP-D shows significant promise in combating ALI by targeting multiple cellular processes. In sepsis-induced ALI, OP-D improves microvascular endothelial barrier function by inhibiting the HIF-1α-VEGF pathway. In LPS-induced ALI models, OP-D's protective effects are linked to the inhibition of ferroptosis, a form of iron-dependent programmed cell death, in macrophages. This is achieved by inhibiting the Rac1/NOX1 complex, a major source of reactive oxygen species (ROS), and activating the deubiquitinase USP25. This dual action reduces ROS-induced mitochondrial damage and subsequent cell death.
Caption: this compounds mechanism in alleviating Acute Lung Injury (ALI).
Data on Immunomodulatory Effects
The immunomodulatory effects of Ophiopogonin D have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
In Vitro Efficacy Data
| Cell Line / Model | Treatment / Stimulus | Ophiopogonin D Conc. | Observed Effect | Reference |
| HUVECs | Angiotensin II | 5-20 µM | Dose-dependently increased CYP2J2 and PPARα expression; inhibited NF-κB translocation. | |
| HUVECs | H₂O₂ | 0.1-200 µM | Provoked cytotoxicity only at concentrations > 40 µM. | |
| RAW264.7 Macrophages | - | 1-100 µM | Inhibited osteoclastic differentiation. | |
| Human Lung Cancer Cells | - | 20-40 µM | Significantly inhibited cell viability and proliferation. | |
| BMDM Cells | LPS + ATP | Not Specified | Increased cell viability, reduced LDH activity, and inhibited apoptosis. |
In Vivo Efficacy Data
| Disease Model | Animal Model | Ophiopogonin D Dosage | Key Immun
Ophiopogonin D in Osteoporosis: A Technical Guide to Early Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration, leading to an increased risk of fracture. A key pathological factor in its development is an excess of reactive oxygen species (ROS), which disrupts the balance between bone formation by osteoblasts and bone resorption by osteoclasts. Ophiopogonin D (OP-D), a steroidal saponin isolated from the traditional Chinese herb Radix Ophiopogon japonicus, has emerged as a promising anti-osteoporotic agent due to its potent anti-oxidative properties. Early research indicates that OP-D mitigates osteoporosis by promoting osteogenesis and inhibiting osteoclastogenesis. This document provides an in-depth technical overview of the foundational in vitro and in vivo studies, detailing the molecular mechanisms, experimental protocols, and key quantitative findings of OP-D's effects on bone homeostasis.
Molecular Mechanism of Action
The primary anti-osteoporotic effect of Ophiopogonin D is attributed to its ability to reduce oxidative stress. Excessive ROS promotes bone loss by impairing osteoblast function and enhancing osteoclast differentiation and activity. OP-D counteracts this by modulating key signaling pathways involved in bone cell regulation.
The FoxO3a-β-catenin Signaling Pathway
The central mechanism identified in early studies involves the FoxO3a-β-catenin signaling pathway. OP-D exhibits its protective effects against osteoporosis by reducing ROS, which in turn activates this pathway. Activation of β-catenin is crucial for osteoblast differentiation and function. By suppressing ROS, OP-D facilitates the nuclear translocation of FoxO3a and the accumulation of β-catenin, leading to enhanced osteogenic gene expression and suppressed osteoclastic gene expression.
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a master regulator of osteogenesis, essential for osteoblast proliferation and differentiation. While directly linked to the FoxO3a-β-catenin axis, studies have also shown that OP-D can directly reactivate Wnt/β-catenin signaling that has been suppressed under high-oxidative-stress conditions, such as diabetes. This reactivation reverses osteoblast dysfunction and promotes bone formation, highlighting a critical role for OP-D in complex metabolic bone disorders.
Preclinical Evidence: In Vitro Studies
In vitro research has focused on two primary cell lines: MC3T3-E1 mouse pre-osteoblasts to model bone formation and RAW264.7 mouse macrophages as precursors for osteoclasts to model bone resorption.
Quantitative Data Summary
The following table summarizes the key quantitative findings from cell-based assays.
| Cell Line | Parameter Measured | Key Finding | Reference |
| MC3T3-E1 | Cell Proliferation | Markedly increased | |
| Osteogenic Markers (e.g., ALP, OCN) | Significantly improved expression | ||
| ROS Generation (H₂O₂-induced) | Suppressed | ||
| RAW264.7 | TRAP Activity | Reduced | |
| Osteoclastic Gene Expression | Decreased mRNA levels | ||
| ROS Generation | Inhibited |
TRAP: Tartrate-resistant acid phosphatase; ALP: Alkaline phosphatase; OCN: Osteocalcin; ROS: Reactive Oxygen Species; H₂O₂: Hydrogen peroxide.
Experimental Protocols
-
Cell Culture and Treatment: MC3T3-E1 cells are cultured in α-MEM, while RAW264.7 cells are grown in DMEM, both supplemented with 10% FBS and antibiotics. To induce osteoclastogenesis, RAW264.7 cells are stimulated with RANKL (Receptor Activator of Nuclear Factor-κB Ligand). Oxidative stress models are established by treating cells with hydrogen peroxide (H₂O₂).
-
Osteogenic Differentiation Assays:
-
Alkaline Phosphatase (ALP) Staining: After treatment, MC3T3-E1 cells are fixed and stained using a BCIP/NBT ALP color development kit. ALP activity is quantified using a p-nitrophenyl phosphate (pNPP) substrate.
-
Alizarin Red S (ARS) Staining: To assess mineralization, cells are fixed and stained with 2% ARS solution (pH 4.2). The stained calcium nodules are then dissolved, and the absorbance is measured to quantify matrix mineralization.
-
-
Osteoclastogenesis Assay (TRAP Staining): RAW264.7 cells are fixed and stained for Tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a leukocyte acid phosphatase kit. TRAP-positive multinucleated cells (≥3 nuclei) are counted as mature osteoclasts.
-
ROS Measurement: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are incubated with DCFH-DA, and the fluorescence intensity is measured via flow cytometry or a fluorescence microplate reader.
-
Gene and Protein Expression Analysis:
-
qRT-PCR: Total RNA is extracted, reverse-transcribed to cDNA, and subjected to quantitative real-time PCR to measure the mRNA levels of osteogenic genes (e.g., Runx2, ALP, OCN) and osteoclastic genes (e.g., TRAP, Cathepsin K, NFATc1).
-
Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins in the FoxO3a-β-catenin and Wnt signaling pathways to assess their expression and phosphorylation status.
-
Preclinical Evidence: In Vivo Studies
To validate the in vitro findings, an ovariectomized (OVX) mouse model was utilized. This model simulates postmenopausal osteoporosis, which is primarily driven by estrogen deficiency and associated increases in oxidative stress.
Quantitative Data Summary
The table below outlines the key results from the OVX mouse model treated with Ophiopogonin D.
| Parameter Measured | Treatment Group | Key Finding | Reference |
| Serum Markers | OVX vs. OVX + OP-D | OP-D treatment reduced the activity of degradation markers CTX-1 and TRAP. | |
| Bone Microarchitecture (Micro-CT) | OVX vs. OVX + OP-D | OP-D treatment significantly improved trabecular bone volume (BV/TV), trabecular number (Tb.N), and decreased trabecular separation (Tb.Sp). | (in diabetic model) |
| Histology | OVX vs. OVX + OP-D | Increased osteoblast numbers and decreased osteoclast numbers observed in the OP-D treated group. | (in diabetic model) |
CTX-1: C-terminal telopeptide of type I collagen.
Experimental Protocols
-
Ovariectomized (OVX) Animal Model: Female BALB/c mice (typically 8-12 weeks old) undergo bilateral ovariectomy under anesthesia to induce estrogen deficiency. A sham-operated group serves as the control. After a recovery and bone loss period (e.g., 4 weeks), mice are treated with vehicle or Ophiopogonin D (via oral gavage or injection) for a specified duration (e.g., 8-12 weeks).
-
Serum Biomarker Analysis: At the end of the treatment period, blood is collected, and serum is isolated. The concentrations of bone turnover markers, such as CTX-1 (resorption marker) and ALP (formation marker), are quantified using commercial ELISA kits.
-
Micro-Computed Tomography (Micro-CT) Analysis: Femurs or vertebrae are harvested, fixed, and scanned using a high-resolution micro-CT system. Three-dimensional reconstruction and analysis are performed to quantify key trabecular bone parameters, including bone mineral density (BMD), bone volume fraction (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
-
Histological Analysis: Bone specimens are decalcified, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology or subjected to TRAP staining to identify and quantify osteoclasts on the bone surface. Immunohistochemistry may also be used to detect the expression of specific proteins (e.g., β-catenin) within the bone tissue.
Conclusion and Future Directions
Early research provides compelling evidence for Ophiopogonin D as a potential therapeutic agent for osteoporosis. Its mechanism of action, centered on the amelioration of oxidative stress via the FoxO3a-β-catenin and Wnt signaling pathways, addresses a fundamental driver of the disease. OP-D has demonstrated a dual benefit of promoting bone formation and inhibiting bone resorption in both in vitro and in vivo models.
For drug development professionals, these findings warrant further investigation. Future research should focus on:
-
Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of OP-D.
-
Dose-Response and Toxicity Studies: Establishing optimal therapeutic windows and comprehensive safety profiles in preclinical models.
-
Combination Therapies: Investigating potential synergistic effects with existing osteoporosis treatments.
-
Clinical Trials: Progressing to well-designed clinical trials to evaluate the efficacy and safety of OP-D in human patients with osteoporosis.
The foundational work summarized in this guide establishes Ophiopogonin D as a strong candidate for further development in the fight against osteoporotic bone loss.
Ophiopogonin D signaling pathway analysis (e.g., NF-κB, AMPK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonin D (OP-D), a steroidal glycoside isolated from the tuber of Ophiopogon japonicus, has garnered significant interest for its diverse pharmacological activities.[1][2] Emerging evidence highlights its potent anti-inflammatory and metabolic regulatory effects, primarily mediated through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and AMP-activated Protein Kinase (AMPK). This technical guide provides an in-depth analysis of the signaling pathways affected by Ophiopogonin D, with a focus on NF-κB and AMPK. It offers a compilation of quantitative data from relevant studies, detailed experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows to support further research and drug development endeavors.
Data Presentation: Quantitative Effects of Ophiopogonin D
The following tables summarize the quantitative effects of Ophiopogonin D on cell viability, inflammatory cytokine secretion, and the activation of the NF-κB and AMPK signaling pathways.
Table 1: Effect of Ophiopogonin D on Cell Viability in PM2.5-Treated Mouse Pulmonary Epithelial (MLE-12) Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 |
| PM2.5 (50 µg/ml) | - | 75.3 ± 3.2 |
| PM2.5 + Ophiopogonin D | 20 | 82.1 ± 2.9 |
| PM2.5 + Ophiopogonin D | 40 | 89.5 ± 3.5 |
| PM2.5 + Ophiopogonin D | 80 | 95.2 ± 3.1 |
Data adapted from a study on PM2.5-induced inflammation in MLE-12 cells. Cells were pre-treated with Ophiopogonin D for 2 hours before a 24-hour exposure to PM2.5. Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay.
Table 2: Effect of Ophiopogonin D on Pro-inflammatory Cytokine Secretion in PM2.5-Treated MLE-12 Cells
| Cytokine | Control (pg/ml) | PM2.5 (50 µg/ml) (pg/ml) | PM2.5 + Ophiopogonin D (80 µM) (pg/ml) |
| TNF-α | 25.4 ± 2.1 | 158.7 ± 7.3 | 65.2 ± 4.8 |
| IL-6 | 18.9 ± 1.5 | 125.4 ± 6.9 | 48.7 ± 3.9 |
| IL-8 | 32.1 ± 2.8 | 189.6 ± 9.1 | 75.3 ± 5.2 |
| IL-1β | 15.6 ± 1.3 | 98.2 ± 5.7 | 35.1 ± 2.9 |
Data represents the concentration of cytokines in the cell culture supernatant as measured by ELISA after 24 hours of treatment.
Table 3: Effect of Ophiopogonin D on NF-κB and AMPK Signaling Proteins in PM2.5-Treated MLE-12 Cells
| Protein | Treatment Group | Relative Expression Level (Fold Change vs. Control) |
| p-AMPK/AMPK | PM2.5 | 0.45 ± 0.05 |
| PM2.5 + Ophiopogonin D (80 µM) | 0.85 ± 0.07 | |
| p-p65/p65 | PM2.5 | 2.8 ± 0.3 |
| PM2.5 + Ophiopogonin D (80 µM) | 1.2 ± 0.1 |
Data obtained from Western blot analysis. The ratios of phosphorylated to total protein were quantified and normalized to the control group.
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathways
Caption: Ophiopogonin D AMPK/NF-κB signaling pathway.
Experimental Workflow
Caption: General experimental workflow for pathway analysis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on Ophiopogonin D.
Cell Culture and Treatment
-
Cell Line: Mouse pulmonary epithelial (MLE-12) cells are a commonly used model.[3]
-
Culture Medium: DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.[4][5][6][7]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[5]
-
Treatment Protocol:
-
Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein and RNA extraction).
-
After reaching 70-80% confluency, the cells are serum-starved for 12 hours.
-
Cells are pre-treated with varying concentrations of Ophiopogonin D (e.g., 20, 40, 80 µM) for 2 hours.
-
Following pre-treatment, cells are stimulated with an inflammatory agent (e.g., 50 µg/ml PM2.5) for a specified duration (e.g., 24 hours).
-
Cell Viability Assay (CCK-8)
-
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells. WST-8, a water-soluble tetrazolium salt, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.
-
Procedure:
-
Seed MLE-12 cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells as described in the "Cell Culture and Treatment" protocol.
-
After the treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate at 37°C for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Cell viability is calculated as: (absorbance of treated group / absorbance of control group) x 100%.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: ELISA is used to quantify the concentration of specific proteins, such as cytokines, in a sample. It utilizes antibodies specific to the target protein in a sandwich format.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Use commercially available ELISA kits for TNF-α, IL-6, IL-8, and IL-1β.
-
Follow the manufacturer's instructions for the specific kit. A general procedure is as follows: a. Coat a 96-well plate with the capture antibody overnight at 4°C. b. Wash the plate and block non-specific binding sites. c. Add standards and samples (cell culture supernatant) to the wells and incubate. d. Wash the plate and add the detection antibody. e. Wash the plate and add a streptavidin-HRP conjugate. f. Wash the plate and add the TMB substrate. g. Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations based on the standard curve.
-
Western Blot Analysis
-
Principle: Western blotting is used to detect and quantify specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα
-
Rabbit anti-phospho-NF-κB p65 (Ser536)
-
Rabbit anti-NF-κB p65
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Immunofluorescence for NF-κB p65 Nuclear Translocation
-
Principle: Immunofluorescence is used to visualize the subcellular localization of a target protein. In this case, it is used to observe the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
-
Procedure:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells as described in the "Cell Culture and Treatment" protocol.
-
After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour in the dark.
-
Wash the cells and counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
The nuclear translocation is observed as the co-localization of the p65 signal (green) with the nuclear signal (blue).
-
Conclusion
Ophiopogonin D demonstrates significant potential as a therapeutic agent for inflammatory and metabolic disorders. Its mechanism of action involves the activation of the AMPK signaling pathway and the subsequent inhibition of the pro-inflammatory NF-κB pathway. This guide provides a comprehensive overview of the signaling pathways modulated by Ophiopogonin D, supported by quantitative data and detailed experimental protocols. The provided information aims to facilitate further research into the therapeutic applications of this promising natural compound.
References
- 1. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 3. Ophiopogonin D attenuates PM2.5-induced inflammation via suppressing the AMPK/NF-κB pathway in mouse pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MLE-12 Cell Complete Medium - Elabscience® [elabscience.com]
- 5. MLE-12 Cell Line: A Key Model for Pulmonary Research You Need to Know_Vitro Biotech [vitrobiotech.com]
- 6. MLE-12 Cell Complete Medium [procellsystem.com]
- 7. en.ldraft.com [en.ldraft.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Ophiopogonin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonin D is a steroidal glycoside isolated from the tubers of Ophiopogon japonicus, a well-known herb in traditional Chinese medicine.[1] Emerging research has highlighted its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects.[2] These therapeutic potentials are attributed to its modulation of various signaling pathways, such as the inhibition of NF-κB and STAT3 signaling cascades. This document provides detailed protocols for the extraction and purification of Ophiopogonin D, enabling researchers to obtain high-purity compounds for further pharmacological investigation and drug development.
Data Presentation
Table 1: Optimized Ultrasonic-Assisted Extraction Parameters for Saponins from Ophiopogon japonicus
| Parameter | Optimized Value | Reference |
| Extraction Solvent | 70% Methanol | [3] |
| Solid-to-Liquid Ratio | 1:30 (g/mL) | [3] |
| Ultrasonic Time | 60 minutes | [3] |
| Extraction Temperature | Not specified |
Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis and Purification of Ophiopogonin D
| Parameter | Value | Reference |
| Analytical HPLC | ||
| Column | Kromasil 100-5 C₁₈ (4.6 mm x 250 mm, 5 µm) | [4] |
| Mobile Phase | Acetonitrile (A) and Water (B) in a gradient | [4] |
| Gradient | 35%-55% A over 45 minutes | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Column Temperature | 35 °C | [4] |
| Detector | Evaporative Light Scattering Detector (ELSD) | [4] |
| Preparative HPLC | ||
| Column | YMC C₁₈ (250 mm × 10.0 mm, 5µm) | [5] |
| Mobile Phase | Methanol-0.1% aqueous acetic acid (isocratic) | [5] |
| Flow Rate | 5 mL/min | [5] |
| Column Temperature | 30 °C | [5] |
Experimental Protocols
Protocol 1: Extraction of Crude Saponins from Ophiopogon japonicus
This protocol outlines the ultrasonic-assisted extraction of a crude saponin mixture containing Ophiopogonin D from the dried tubers of Ophiopogon japonicus.
Materials:
-
Dried and powdered tubers of Ophiopogon japonicus
-
70% Methanol (v/v)
-
Ultrasonic bath
-
Filter paper or vacuum filtration system
-
Rotary evaporator
Procedure:
-
Weigh 100 g of powdered Ophiopogon japonicus tubers and place them in a suitable flask.
-
Add 3000 mL of 70% methanol to achieve a solid-to-liquid ratio of 1:30.
-
Place the flask in an ultrasonic bath and sonicate for 60 minutes at room temperature.
-
After sonication, filter the mixture through filter paper to separate the extract from the plant residue.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.
-
The crude extract can be stored at 4°C for further purification.
Protocol 2: Purification of Ophiopogonin D using Column Chromatography
This protocol describes the initial purification of Ophiopogonin D from the crude extract using silica gel column chromatography.
Materials:
-
Crude saponin extract from Protocol 1
-
Silica gel (100-200 mesh)
-
Glass chromatography column
-
Solvents: Chloroform, Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel GF254)
-
Developing solvent for TLC (e.g., Chloroform:Methanol, 9:1 v/v)
-
Visualizing agent for TLC (e.g., 10% sulfuric acid in ethanol, followed by heating)
-
Collection tubes
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in chloroform.
-
Carefully pour the slurry into the chromatography column, allowing the silica to settle into a uniform packed bed.
-
Drain the excess solvent until the solvent level is just above the silica surface. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve a portion of the crude extract in a minimal amount of methanol.
-
Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully add the dried sample-silica mixture to the top of the packed column.
-
-
Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol (e.g., 99:1, 98:2, 95:5, 90:10 chloroform:methanol).
-
Collect fractions of a consistent volume (e.g., 20 mL) in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting collected fractions onto TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., Chloroform:Methanol, 9:1).
-
Visualize the spots under UV light (if applicable) or by spraying with 10% sulfuric acid in ethanol and heating.
-
Combine the fractions that show a prominent spot corresponding to the Rf value of a pure Ophiopogonin D standard.
-
-
Concentration:
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain a partially purified Ophiopogonin D fraction.
-
Protocol 3: High-Purity Ophiopogonin D Purification by Preparative HPLC
This protocol details the final purification step to obtain high-purity Ophiopogonin D using preparative High-Performance Liquid Chromatography.
Materials:
-
Partially purified Ophiopogonin D fraction from Protocol 2
-
Preparative HPLC system with a C₁₈ column
-
HPLC-grade Methanol
-
HPLC-grade water with 0.1% acetic acid
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Dissolve the partially purified Ophiopogonin D fraction in methanol.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Separation:
-
Equilibrate the preparative C₁₈ column with the mobile phase (e.g., an isocratic mixture of methanol and 0.1% aqueous acetic acid, the exact ratio should be optimized based on analytical HPLC results).
-
Inject the filtered sample onto the column.
-
Run the separation at a flow rate of 5 mL/min.
-
Monitor the elution profile using a suitable detector (e.g., UV or ELSD).
-
-
Fraction Collection:
-
Collect the peak corresponding to Ophiopogonin D based on its retention time, which should be predetermined using an analytical standard.
-
-
Final Processing:
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain pure Ophiopogonin D.
-
The purity of the final compound should be confirmed by analytical HPLC and its structure verified by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Mandatory Visualizations
Caption: Experimental workflow for Ophiopogonin D extraction and purification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. [HPLC simultaneous determination of contents of 5 saponin constituents in Ophiopogonis Radix] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Ophiopogonin D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of Ophiopogonin D using High-Performance Liquid Chromatography (HPLC). The protocols detailed below are intended for researchers, scientists, and professionals in drug development who are working with Ophiopogon japonicus extracts or purified Ophiopogonin D.
Introduction
Ophiopogonin D is a steroidal glycoside isolated from the roots of Ophiopogon japonicus and is recognized for its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and cardiovascular protective effects. Accurate and reliable quantification of Ophiopogonin D is crucial for quality control of herbal materials, pharmacokinetic studies, and the development of new therapeutics. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of Ophiopogonin D. Due to the lack of a strong chromophore in its structure, Ophiopogonin D is often analyzed using an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) for sensitive and accurate detection.
HPLC Methodologies for Ophiopogonin D Analysis
This section outlines two primary HPLC methods for the quantification of Ophiopogonin D: one utilizing an Evaporative Light Scattering Detector (ELSD) and another employing a Mass Spectrometer (MS).
HPLC-ELSD Method
This method is suitable for the routine quality control of Ophiopogon japonicus raw materials and extracts.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | Kromasil 100-5 C18 (4.6 mm x 250 mm, 5 µm) or equivalent |
| Mobile Phase | A: Acetonitrile; B: Water |
| Gradient Elution | See Table 1 below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Drift Tube Temp. | 100 °C |
| Gas Flow Rate | 3.0 L/min |
Table 1: Gradient Elution Program for HPLC-ELSD
| Time (min) | % Acetonitrile (A) | % Water (B) |
| 0 | 35 | 65 |
| 45 | 55 | 45 |
| 50 | 35 | 65 |
| 60 | 35 | 65 |
LC-MS Method
This method offers higher sensitivity and selectivity, making it ideal for pharmacokinetic studies and the analysis of Ophiopogonin D in biological matrices.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.5 mmol/L Ammonium Chloride in Water; B: Acetonitrile |
| Gradient Elution | Step gradient |
| Flow Rate | 0.2 - 0.4 mL/min |
| Detector | Mass Spectrometer with Electrospray Ionization (ESI) |
| Ionization Mode | Negative |
| Scan Mode | Selected Ion Monitoring (SIM) |
Quantitative Data Summary
The following tables summarize the validation parameters for the HPLC analysis of Ophiopogonin D from various studies.
Table 2: Linearity and Range
| Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| LC-MS | 2.5 - 480.0 | 0.9984 | |
| HPLC-ELSD | Not specified | > 0.999 |
Table 3: Precision
| Method | Precision Type | RSD (%) | Reference |
| LC-MS | Intra-day | < 8.9 | |
| LC-MS | Inter-day | < 8.9 | |
| HPLC-ELSD | Repeatability | 1.32 |
Table 4: Accuracy and Recovery
| Method | Parameter | Value (%) | Reference |
| LC-MS | Accuracy | 97.5 - 107.3 | |
| HPLC-ELSD | Recovery Rate | 95.75 - 103.1 |
Table 5: Limits of Detection and Quantification
| Method | Parameter | Value (ng/mL) | Reference |
| LC-MS | LLOQ | 2.5 | |
| LC-MS | LLOD | 1.0 |
Experimental Protocols
Standard Solution Preparation
-
Stock Solution: Accurately weigh a suitable amount of Ophiopogonin D reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a range of concentrations suitable for constructing a calibration curve.
Sample Preparation from Ophiopogon japonicus Tuber
This protocol is adapted from a reflux extraction method for saponins.
-
Grinding: Grind the dried tubers of Ophiopogon japonicus into a fine powder.
-
Extraction:
-
Weigh 2 g of the powdered sample into a round-bottom flask.
-
Add 100 mL of methanol to the flask.
-
Perform heat reflux extraction for 1 hour.
-
-
Filtration: After cooling, filter the extract through filter paper.
-
Concentration: Evaporate the filtrate to dryness using a rotary evaporator.
-
Reconstitution: Dissolve the dried residue in an appropriate volume of methanol.
-
Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Sample Preparation from Plasma
This protocol utilizes protein precipitation to extract Ophiopogonin D from plasma samples.
-
Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Protein Precipitation:
-
Add 250 µL of acetonitrile to the plasma sample.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
-
Centrifugation: Centrifuge the mixture at 14,800 rpm for 2 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Filtration: Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial for analysis.
Signaling Pathways and Experimental Workflows
Ophiopogonin D Signaling Pathways
Ophiopogonin D exerts its pharmacological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. The diagram below illustrates the interplay between the NF-κB, STAT3, and PI3K/AKT pathways, which are often co-activated in various diseases and are targeted by Ophiopogonin D.
Caption: Ophiopogonin D inhibits pro-inflammatory and pro-proliferative signaling pathways.
Experimental Workflow for Ophiopogonin D Quantification
The following diagram outlines the general workflow for the quantification of Ophiopogonin D from sample collection to data analysis.
Caption: General experimental workflow for HPLC analysis of Ophiopogonin D.
Application Note: High-Throughput Quantification of Ophiopogonin D in Plasma Using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Ophiopogonin D in plasma. Ophiopogonin D, a major active steroidal saponin from Ophiopogon japonicus, has demonstrated various pharmacological activities, including cardiovascular protection.[1] This method utilizes a simple protein precipitation for sample preparation and offers high throughput for pharmacokinetic studies and routine drug monitoring. The method has been validated for linearity, precision, accuracy, and recovery.
Introduction
Ophiopogonin D is a key bioactive constituent found in traditional Chinese medicines like 'SHENMAI' injection, which is used for treating coronary heart disease.[2] To support pharmacokinetic and toxicokinetic studies, a reliable and sensitive analytical method for the quantification of Ophiopogonin D in biological matrices is essential. This application note details a validated LC-MS/MS method that provides the necessary sensitivity, specificity, and throughput for the analysis of Ophiopogonin D in plasma samples.
Experimental Protocols
Materials and Reagents
-
Ophiopogonin D reference standard (>99% purity)
-
Digoxin (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium chloride (analytical grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (species-specific, e.g., rat, human)
Instrumentation
-
Liquid Chromatograph (LC): A system capable of delivering accurate gradients.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 column is recommended for separation.[2][3]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Ophiopogonin D and Digoxin (IS) in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with methanol:water (1:1, v/v) to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Mobile Phase A: 0.5 mmol/L ammonium chloride in water.[2][3]
Sample Preparation: Protein Precipitation
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Digoxin).
-
Add 400 µL of acetonitrile to precipitate plasma proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Method
-
Chromatographic Conditions:
-
Column: C18, e.g., 2.1 x 100 mm, 1.8 µm
-
Mobile Phase: A step gradient with 0.5 mmol/L ammonium chloride solution and acetonitrile has been shown to be effective.[2][3] A typical gradient could be:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-7 min: 90% B
-
7.1-10 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[2][3]
-
Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[2][3]
-
Ion Transitions:
-
Ophiopogonin D: Precursor and product ions should be optimized by infusing a standard solution.
-
Digoxin (IS): Precursor and product ions should be optimized.
-
-
Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for the specific instrument used.
-
Experimental Workflow
Caption: Workflow for the LC-MS/MS quantification of Ophiopogonin D in plasma.
Quantitative Data Summary
The following tables summarize the validation parameters for the LC-MS/MS method for Ophiopogonin D quantification.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 2.5 - 480.0 ng/mL[2][3] |
| Correlation Coefficient (r²) | > 0.998[2][3] |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL[2][3] |
| Lower Limit of Detection (LLOD) | 1.0 ng/mL[2][3] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 7.5 | < 8.9[3] | < 8.9[3] | 97.5 - 107.3[3] |
| Medium | 30.0 | < 8.9[3] | < 8.9[3] | 97.5 - 107.3[3] |
| High | 240.0 | < 8.9[3] | < 8.9[3] | 97.5 - 107.3[3] |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) |
| Low | 7.5 | 106.5[2] |
| Medium | 30.0 | 105.2[2] |
| High | 240.0 | 98.7[2] |
Note: Matrix effect should be evaluated during method development to ensure it does not interfere with quantification.
Signaling Pathway Context
Ophiopogonin D has been shown to exert protective effects on cardiomyocytes by mitigating autophagy through the reduction of reactive oxygen species (ROS) production.[1] This suggests its potential therapeutic role in cardiovascular diseases. A simplified representation of this proposed mechanism is provided below.
References
- 1. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Quantitative determination of ophiopogonin d by liquid chromatography/electrospray ionization mass spectrometry and its pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Validated Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Methylophiopogonanone A in Rat Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Ophiopogonin D: In Vitro Experimental Protocols for Cell Culture Applications
Application Note & Protocol Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonin D (OP-D), a steroidal glycoside extracted from the tuberous root of Ophiopogon japonicus, has garnered significant attention in biomedical research for its diverse pharmacological activities. Primarily recognized for its anti-inflammatory, anti-oxidant, and anti-cancer properties, OP-D has demonstrated therapeutic potential in various disease models, including diabetic myocardial injuries, obesity, and atopic dermatitis. In the realm of oncology, Ophiopogonin D has been shown to impede the proliferation of various cancer cell lines, such as those from colorectal, breast, lung, and prostate cancers, by modulating critical signaling pathways. This document provides a comprehensive guide to the in vitro experimental setup for investigating the effects of Ophiopogonin D in a cell culture context, detailing protocols for key assays and summarizing relevant experimental parameters.
Data Presentation: Efficacy of Ophiopogonin D in Various Cancer Cell Lines
The following table summarizes the effective concentrations and observed effects of Ophiopogonin D across a range of cancer cell lines, providing a quick reference for experimental design.
| Cell Line | Cancer Type | Effective Concentration | Incubation Time | Observed Effects | Key Signaling Pathways Modulated |
| HCT116 | Colorectal Cancer | 20–40 µM | 24 h | Inhibition of cell viability and proliferation, induction of apoptosis, nucleolar stress. | Activation of p53 via RPL5/RPL11, inhibition of c-Myc via CNOT2, inhibition of AKT phosphorylation. |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | Inhibition of cell proliferation, G2/M cell cycle arrest, induction of apoptosis.[1][2] | Down-regulation of cyclin B1, activation of caspase-8 and caspase-9.[1][2] |
| A549 | Lung Carcinoma | 10 µM | 6-24 h | Suppression of proliferation, induction of apoptosis, chemosensitization.[3] | Abrogation of STAT3 signaling, inhibition of NF-κB and PI3K/AKT pathways.[3][4] |
| AMC-HN-8 | Laryngocarcinoma | 12.5–50 µmol/l | 12-24 h | Inhibition of cell proliferation, cytotoxicity, induction of apoptosis.[5] | Down-regulation of cyclin B1 and MMP-9, up-regulation of p38-MAPK signaling.[5] |
| MDA-MB-435 | Melanoma | 20-80 μM | Not Specified | Inhibition of proliferation, adhesion, and invasion.[6] | Inhibition of p38 phosphorylation and MMP-9 expression.[6] |
| PC3, DU145 | Prostate Cancer | IC50 ~6.25 µM (PC3) | 24 h | Inhibition of cell viability, induction of RIPK1-dependent apoptosis.[7][8] | Increased expression of Bim.[7] |
Experimental Workflow for Ophiopogonin D In Vitro Studies
The following diagram illustrates a typical experimental workflow for characterizing the in vitro effects of Ophiopogonin D on cancer cells.
Caption: A logical workflow for investigating the in vitro effects of Ophiopogonin D.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8/MTT)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4][5]
-
Ophiopogonin D Treatment: Prepare a series of dilutions of Ophiopogonin D in culture medium. Replace the medium in the wells with 100 µL of the Ophiopogonin D dilutions. Include a vehicle control (e.g., DMSO at a final concentration not exceeding 0.1%).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 12, 24, or 48 hours).[5]
-
Reagent Addition:
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[2][3][4][5][9]
-
Measurement:
-
For CCK-8: Measure the absorbance at 450 nm using a microplate reader.[2][4][5]
-
For MTT: Add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[9][11] Shake the plate for 10-15 minutes and measure the absorbance at 490-570 nm.[5][11]
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Ophiopogonin D as desired.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[6]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of Propidium Iodide (PI) solution.[12][13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6][12]
-
Final Preparation: Add 400 µL of 1X Annexin V binding buffer to each tube.[6][12]
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Seeding and Treatment: Culture and treat cells with Ophiopogonin D in 6-well plates.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[14][15][16] Fix the cells for at least 30 minutes to 2 hours at 4°C or -20°C.[1][14][15]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[1][14]
-
RNase Treatment: Resuspend the cell pellet in a staining solution containing RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining by PI.[15][16]
-
PI Staining: Add Propidium Iodide (e.g., 50 µg/mL) to the cell suspension.[15][16]
-
Incubation: Incubate for at least 30 minutes at room temperature in the dark.[14][15]
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Cell Lysis: After treatment with Ophiopogonin D, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5][17][18]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.[17][18]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 3-5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C.[18][19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9][18][19]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[9][17]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[17]
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[17]
Signaling Pathways Modulated by Ophiopogonin D
Ophiopogonin D exerts its anti-cancer effects by targeting multiple signaling pathways. The following diagram illustrates a simplified representation of some of the key pathways affected by Ophiopogonin D in cancer cells.
Caption: Simplified diagram of key signaling pathways influenced by Ophiopogonin D.
This comprehensive guide provides a foundational framework for conducting in vitro experiments with Ophiopogonin D. Researchers are encouraged to adapt and optimize these protocols based on their specific cell lines and experimental objectives.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 3. toolsbiotech.com [toolsbiotech.com]
- 4. ptglab.com [ptglab.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Flow Cytometry Protocol [sigmaaldrich.com]
- 8. Clonogenic Assay [en.bio-protocol.org]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. corefacilities.iss.it [corefacilities.iss.it]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. origene.com [origene.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for Ophiopogonin D in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, administration protocols, and mechanistic signaling pathways of Ophiopogonin D (OP-D) utilized in various in vivo animal studies. This document is intended to serve as a guide for designing and executing pre-clinical research involving this natural steroidal glycoside.
Quantitative Data Summary
The following tables summarize the dosages and administration of Ophiopogonin D in several key in vivo studies. This data provides a comparative reference for selecting appropriate experimental parameters.
Table 1: Ophiopogonin D Dosage in Rodent Models of Cancer
| Animal Model | Cancer Type | Route of Administration | Dosage | Treatment Duration | Key Findings |
| Nude Mice | Non-Small Cell Lung Carcinoma (NSCLC) | Intraperitoneal (i.p.) | 2 mg/kg | Not specified | Significantly reduced tumor growth; decreased levels of p-STAT3.[1][2][3][4] |
| Nude Mice | Prostate Cancer (PC3 Xenograft) | Intraperitoneal (i.p.) | 2.5 and 5.0 mg/kg/day | 24 days (5 days/week) | Significant tumor growth inhibition at 5.0 mg/kg.[5] |
Table 2: Ophiopogonin D Dosage in Rodent Models of Other Diseases
| Animal Model | Disease Model | Route of Administration | Dosage | Treatment Duration | Key Findings | | :--- | :--- | :--- | :--- | :--- | | Sprague-Dawley Rats | Streptozotocin-induced Diabetic Nephropathy | Oral Gavage | 2.5, 5, and 10 mg/kg/day | 12 weeks | Reversed renal dysfunction, oxidative damage, and inflammation.[6][7] | | C57BL/6J Mice | High-Fat Diet-induced Non-Alcoholic Fatty Liver Disease (NAFLD) | Not specified | 5 mg/kg/day | 4 weeks | Ameliorated NAFLD by improving lipid metabolism, oxidative stress, and inflammation.[8][9] | | BALB/c Mice | DNCB-induced Atopic Dermatitis | Not specified | Not specified | Not specified | Ameliorated atopic dermatitis-like lesions.[10] | | MRL/lpr Mice | Systemic Lupus Erythematosus (SLE) | Not specified | Not specified | Not specified | Decreased serum levels of IgG, IgM, and anti-dsDNA autoantibodies.[11] | | Ovariectomized (OVX) Mice | Osteoporosis | Not specified | Not specified | Not specified | Demonstrated anti-osteoporosis effects by reducing ROS.[12] | | C57BL/6 mice | Dextran Sodium Sulfate (DSS)-induced Colitis | Not specified | Not specified | Not specified | Alleviated experimental colitis.[13] |
Experimental Protocols
The following are detailed methodologies for key experiments involving Ophiopogonin D.
Preparation of Ophiopogonin D for In Vivo Administration
A. For Intraperitoneal (i.p.) Injection:
-
Dissolution: Dissolve Ophiopogonin D powder in a minimal amount of Dimethyl Sulfoxide (DMSO).[14]
-
Dilution: Further dilute the stock solution with sterile phosphate-buffered saline (PBS) or corn oil to achieve the desired final concentration. The final concentration of DMSO should be minimized to avoid toxicity.
-
Vehicle Control: Prepare a vehicle control solution containing the same concentration of DMSO and PBS or corn oil, without Ophiopogonin D.
B. For Oral Gavage:
-
Suspension: Suspend Ophiopogonin D powder in a suitable vehicle such as a 0.1% or 0.5% solution of sodium carboxymethyl cellulose (CMC-Na) in sterile water.[6][14]
-
Homogenization: Ensure a homogenous suspension by vortexing or sonicating the mixture until no clumps are visible.
-
Vehicle Control: Prepare a vehicle control solution of 0.1% or 0.5% CMC-Na in sterile water.
Administration Protocols
A. Intraperitoneal (i.p.) Injection in Mice: [15][16]
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and neck to immobilize the head and forelimbs.
-
Injection Site: Identify the lower right or left quadrant of the abdomen. The needle should be inserted at a 10-20 degree angle to the abdominal wall.
-
Injection: Using a 25-27 gauge needle, penetrate the skin and abdominal muscle layers. Gently aspirate to ensure the needle has not entered the bladder or intestines. Slowly inject the Ophiopogonin D solution.
-
Volume: The maximum injection volume should not exceed 10 ml/kg body weight.
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions.
B. Oral Gavage in Rats: [6][17]
-
Animal Restraint: Securely hold the rat to prevent movement.
-
Gavage Needle: Use a flexible or rigid, ball-tipped gavage needle appropriate for the size of the rat.
-
Administration: Gently insert the gavage needle into the esophagus and advance it into the stomach. Administer the Ophiopogonin D suspension slowly.
-
Volume: The administration volume should be appropriate for the rat's weight, typically not exceeding 10 ml/kg.
-
Post-administration Monitoring: Monitor the animal for any signs of choking, regurgitation, or distress.
Xenograft Tumor Model in Nude Mice[5][20][21][22]
-
Cell Preparation: Culture human cancer cells (e.g., PC3 for prostate cancer or A549 for NSCLC) under standard conditions. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1-5 x 10^6 cells per 100-200 µL.
-
Implantation: Anesthetize the nude mice. Subcutaneously inject the cell suspension into the flank of the mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure the tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Treatment Initiation: Once tumors reach the desired size, randomize the mice into treatment and control groups and begin administration of Ophiopogonin D or vehicle control as described in the protocols above.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by Ophiopogonin D and a general experimental workflow for in vivo studies.
Ophiopogonin D Experimental Workflow
Caption: General experimental workflow for in vivo studies with Ophiopogonin D.
Ophiopogonin D and STAT3 Signaling Pathway
Caption: Ophiopogonin D inhibits STAT3 signaling to suppress tumor growth.
Ophiopogonin D and NF-κB Signaling Pathway
Caption: Ophiopogonin D inhibits the NF-κB signaling pathway to reduce inflammation.
Ophiopogonin D and AMPK Signaling Pathway
Caption: Ophiopogonin D attenuates inflammation via the AMPK/NF-κB pathway.
References
- 1. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells [frontiersin.org]
- 6. Ophiopogonin D of Ophiopogon japonicus ameliorates renal function by suppressing oxidative stress and inflammatory response in streptozotocin-induced diabetic nephropathy rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ophiopogonin D of Ophiopogon japonicus ameliorates renal function by suppressing oxidative stress and inflammatory response in streptozotocin-induced diabetic nephropathy rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ophiopogonin D ameliorates non‑alcoholic fatty liver disease in high‑fat diet‑induced obese mice by improving lipid metabolism, oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ophiopogonin D ameliorates non‑alcoholic fatty liver disease in high‑fat diet‑induced obese mice by improving lipid metabolism, oxidative stress and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ophiopogonin D: A new herbal agent against osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. uac.arizona.edu [uac.arizona.edu]
- 16. animalstudyregistry.org [animalstudyregistry.org]
- 17. downstate.edu [downstate.edu]
Ophiopogonin D: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on Ophiopogonin D, a steroidal glycoside isolated from the tuber of Ophiopogon japonicus. It includes guidance on sourcing, purity standards, and detailed protocols for its application in in-vitro and in-vivo research. Ophiopogonin D has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects.[1][2]
Supplier and Purity Standards
For research applications, it is crucial to source Ophiopogonin D of high purity to ensure the reliability and reproducibility of experimental results. Several reputable suppliers offer research-grade Ophiopogonin D, typically with a purity of >98%, as verified by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of representative suppliers and their typical purity standards.
| Supplier | Catalog Number (Example) | Purity Specification | Analytical Methods |
| BioCrick | BCN2645 | >98% | HPLC, NMR |
| GlpBio | GN10756 | >98.00% | HPLC, HNMR |
| MOLNOVA | M20583 | 98% | HPLC, NMR |
| Biosynth | RBA75355 | Not specified, for research | Not specified |
| ChemFaces | CFN99008 | >98% | HPLC, NMR |
| AOBIOUS | AOB8637 | >98% | HPLC, NMR |
| MedChemExpress | HY-N0345 | 99.89% | LC/MS, NMR |
| Alfa Chemistry | ALPE41753553 | ≥98% | Not specified |
| Sigma-Aldrich | PHL82614 | ≥95.0% (HPLC) | HPLC |
Note: This table is not exhaustive and researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain detailed information on purity and quality control.
Experimental Protocols
The following are detailed methodologies for key experiments involving Ophiopogonin D, compiled from various research publications.
In Vitro Anti-Cancer Activity Assessment
a) Cell Culture and Treatment:
-
Cell Lines: Human breast cancer cell line (MDA-MB-231), human non-small cell lung carcinoma (A549), human melanoma cells (MDA-MB-435).
-
Culture Conditions: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Ophiopogonin D Preparation: Dissolve Ophiopogonin D in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 100 mM). Dilute the stock solution with culture medium to the desired final concentrations (e.g., 5, 10, 20, 40, 80 µM). Ensure the final DMSO concentration in the culture medium is below 0.1% (v/v) to avoid solvent-induced cytotoxicity.[3]
-
Treatment: Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction). Allow cells to adhere overnight, then replace the medium with fresh medium containing various concentrations of Ophiopogonin D. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
b) Cell Viability Assay (MTT Assay):
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (vehicle-treated) group.
c) Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis of Signaling Pathways
-
Protein Extraction: After treatment with Ophiopogonin D, wash cells with cold PBS and lyse them in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on a 10% or 12% SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Examples of target proteins and their roles in Ophiopogonin D-mediated signaling include:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control such as GAPDH or β-actin.
In Vivo Anti-inflammatory Activity Assessment
-
Animal Model: Male Sprague-Dawley rats or BALB/c mice.
-
Induction of Inflammation: Induce inflammation using models such as zymosan A-induced peritonitis or carrageenan-induced paw edema.[6]
-
Ophiopogonin D Administration: Administer Ophiopogonin D orally (e.g., 1, 2, 5, 10 mg/kg body weight) suspended in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na).[4][6]
-
Assessment:
-
Leukocyte Migration: In the peritonitis model, collect peritoneal fluid and count the number of migrated leukocytes.[6]
-
Edema Measurement: In the paw edema model, measure the paw volume at different time points after carrageenan injection.
-
Tissue Analysis: Collect relevant tissues (e.g., kidney in a diabetic nephropathy model) for histological examination and western blot analysis of inflammatory markers.[4]
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways modulated by Ophiopogonin D.
Caption: Ophiopogonin D inhibits cancer cell metastasis and induces apoptosis.
Caption: Ophiopogonin D anti-inflammatory mechanism via the AMPK/NF-κB pathway.
Experimental Workflows
Caption: General workflow for Western Blot analysis.
Caption: Workflow for apoptosis detection by flow cytometry.
References
- 1. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 2. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. scielo.br [scielo.br]
- 5. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ophiopogonin D in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Ophiopogonin D and its application in cell-based assays. The information is intended to guide researchers in accurately preparing and utilizing this compound for in vitro studies.
Introduction to Ophiopogonin D
Ophiopogonin D is a steroidal glycoside isolated from the root of Ophiopogon japonicus.[1][2] It has garnered significant interest in pharmacological research due to its diverse biological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects.[3][4] Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. These notes provide a standardized approach to its use in cell-based assays to ensure reproducible and reliable results.
Solubility and Stock Solution Preparation
Proper dissolution of Ophiopogonin D is critical for accurate and reproducible experimental outcomes. The compound is soluble in several organic solvents but has poor solubility in water.[1]
Key Solubility Data:
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL[5] | Recommended for preparing high-concentration stock solutions.[1][6] |
| Ethanol | 100 mg/mL[1] | Can be used as an alternative to DMSO. |
| Methanol | Soluble | Another alternative solvent for stock solution preparation. |
| Water | Insoluble[1] | Do not use water as a primary solvent. |
Protocol for Preparing a 10 mM DMSO Stock Solution:
Materials:
-
Ophiopogonin D (Molecular Weight: 855.02 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out the desired amount of Ophiopogonin D powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.855 mg of Ophiopogonin D.
-
Dissolving: Add the weighed Ophiopogonin D to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the Ophiopogonin D is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]
Application in Cell-Based Assays
When using Ophiopogonin D in cell-based assays, it is crucial to consider the final concentration of the solvent, as high concentrations of DMSO can be toxic to cells.
Recommended Final DMSO Concentration:
It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.1% to minimize solvent-induced cytotoxicity.[6][7] However, the tolerance to DMSO can vary between cell lines, so it is advisable to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Protocol for Diluting Ophiopogonin D for Cell Treatment:
-
Thaw Stock Solution: Thaw an aliquot of the Ophiopogonin D stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): Depending on the desired final concentrations, it may be necessary to prepare intermediate dilutions of the stock solution in cell culture medium.
-
Final Dilution: Add the appropriate volume of the Ophiopogonin D stock solution or intermediate dilution to the cell culture medium to achieve the desired final concentration for your experiment. Ensure the final DMSO concentration remains below 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without Ophiopogonin D) to the cell culture medium as used for the highest concentration of Ophiopogonin D. This will account for any effects of the solvent on the cells.
Experimental Workflow for Cell-Based Assays:
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ophiopogonin D' | Sirtuin | UGT | TargetMol [targetmol.com]
- 3. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 4. pharmrxiv.de [pharmrxiv.de]
- 5. Ophiopogonin D modulates multiple oncogenic signaling pathways, leading to suppression of proliferation and chemosensitization of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
Ophiopogonin D: Protocols for Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonin D (OP-D), a steroidal glycoside extracted from the root tuber of Ophiopogon japonicus, has garnered significant attention in oncological research for its potent anti-cancer properties.[1][2][3][4] Extensive studies have demonstrated its ability to inhibit proliferation, induce cell cycle arrest, and trigger apoptosis in a variety of cancer cell lines, including colorectal, breast, laryngeal, lung, and prostate cancers.[1][5][6][7][8][9][10] This document provides detailed application notes and standardized protocols for utilizing Ophiopogonin D to induce apoptosis in cancer cells, intended for researchers, scientists, and professionals in drug development. The methodologies outlined are synthesized from multiple studies to ensure robustness and reproducibility.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Ophiopogonin D exerts its apoptotic effects through the modulation of several key signaling pathways, highlighting its potential as a multi-targeted therapeutic agent.
-
p53 Activation and c-Myc Inhibition: In colorectal cancer cells, OP-D has been shown to activate the tumor suppressor p53. This activation is mediated by ribosomal proteins L5 and L11.[1][2][4] Concurrently, OP-D inhibits the expression of the oncoprotein c-Myc through the CNOT2 protein, leading to decreased cancer cell proliferation and enhanced apoptosis.[1][2][11]
-
STAT3 Signaling Abrogation: In non-small cell lung carcinoma (NSCLC), Ophiopogonin D suppresses the STAT3 signaling cascade.[8][12][13][14] This is achieved by inducing oxidative stress through an imbalance in the GSH/GSSG ratio, which in turn inhibits STAT3 phosphorylation and its downstream anti-apoptotic and pro-proliferative targets.[8][12][14]
-
PI3K/Akt Pathway Inhibition: The PI3K/Akt signaling pathway, a critical regulator of cell survival, is another target of Ophiopogonin D. Studies have shown that OP-D can inhibit the phosphorylation of Akt in a dose-dependent manner, thereby promoting apoptosis.[1][2][3][11]
-
Induction of G2/M Cell Cycle Arrest: In breast cancer cells, Ophiopogonin D has been observed to cause cell cycle arrest at the G2/M phase. This is associated with the downregulation of cyclin B1.[5]
-
Caspase Activation: Ophiopogonin D-induced apoptosis is mediated through the activation of caspases. Both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways have been implicated, leading to the activation of executioner caspase-3 and subsequent apoptosis.[5][6][7][8][9]
-
RIPK1-Dependent Apoptosis: In androgen-independent prostate cancer cells, Ophiopogonin D' has been shown to induce apoptosis through a RIPK1-related pathway in a caspase-independent manner.[10][15]
Quantitative Data Summary
The following tables summarize the quantitative effects of Ophiopogonin D on various cancer cell lines as reported in the literature.
Table 1: Inhibitory Concentrations of Ophiopogonin D on Cancer Cell Viability
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect |
| HCT116p53+/+ | Colorectal Cancer | CCK-8 | 20-40 | Significant inhibition of cell viability.[1][2][4][11] |
| MCF-7 | Breast Cancer | MTT | Not Specified | Dose-dependent decrease in viable cells.[5] |
| AMC-HN-8 | Laryngeal Cancer | MTT | 25-50 | Significant suppression of cell proliferation.[6][7] |
| A549 | Lung Carcinoma | Not Specified | 10 | Increased apoptosis from 1.8% to 17.3%.[8][13] |
| PC3 | Prostate Cancer | CCK-8 | 2.5-5.0 | Potent anti-tumor activity.[10][15] |
Table 2: Apoptotic Effects of Ophiopogonin D on Cancer Cells
| Cell Line | Cancer Type | Concentration (µM) | Apoptosis Detection Method | Key Findings |
| HCT116p53+/+ | Colorectal Cancer | 40 | Not Specified | Induces apoptosis via p53 activation.[1] |
| MCF-7 | Breast Cancer | Not Specified | Flow Cytometry, TUNEL | Increased apoptosis.[5] |
| AMC-HN-8 | Laryngeal Cancer | 5-50 | DAPI Staining | Observation of cell apoptosis in the nucleoli.[6][7] |
| A549 | Lung Carcinoma | 10 | Annexin V, TUNEL | Apoptotic population increased from 2.1% to 11.6% (TUNEL).[8][13] |
| PC3 | Prostate Cancer | 2.5-5.0 | Annexin V-FITC/PI | Induction of early and late-stage apoptosis.[10][15] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of Ophiopogonin D on cancer cells.
Cell Viability Assay (MTT/CCK-8)
This protocol is designed to determine the cytotoxic effects of Ophiopogonin D on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Ophiopogonin D (≥98% purity)
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 (Cell Counting Kit-8) solution
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare a stock solution of Ophiopogonin D in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 80 µM). The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Ophiopogonin D.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT/CCK-8 Addition:
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following Ophiopogonin D treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Ophiopogonin D
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 2x10⁵ cells/well) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of Ophiopogonin D (e.g., 0, 20, 40 µM) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of apoptosis-related proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Ophiopogonin D
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p53, anti-c-Myc, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-Akt, anti-p-Akt, anti-STAT3, anti-p-STAT3, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with Ophiopogonin D, wash the cells with cold PBS and lyse them with RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.[6]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel.[6] After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Signaling pathways modulated by Ophiopogonin D to induce apoptosis.
Caption: General experimental workflow for assessing Ophiopogonin D's effects.
References
- 1. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Frontiers | Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]
- 5. jcimjournal.com [jcimjournal.com]
- 6. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ophiopogonin D', a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. khu.elsevierpure.com [khu.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells [frontiersin.org]
Application Notes and Protocols for Ophiopogonin D in a Murine Model of Colitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ophiopogonin D (OP-D), a steroidal glycoside extracted from the root tuber of Ophiopogon japonicus, in a dextran sulfate sodium (DSS)-induced murine model of colitis. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of OP-D for inflammatory bowel disease (IBD).
Ophiopogonin D has demonstrated significant anti-inflammatory, antioxidant, and gut microbiota-modulating properties in preclinical studies. Its primary mechanism of action in the context of colitis involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of Ophiopogonin D on DSS-induced colitis in mice.
Table 1: Effect of Ophiopogonin D on Disease Activity Index (DAI) and Physical Parameters
| Treatment Group | Dosage | Body Weight Change | DAI Score | Colon Length | Spleen Index |
| Control | N/A | Gain | 0 | Normal | Normal |
| DSS | 3% (w/v) in drinking water | Significant Loss | Significantly Increased | Significantly Shortened | Significantly Increased |
| DSS + OP-D | 40 mg/kg (oral gavage) | Mitigated Loss | Significantly Reduced | Partially Restored | Reduced |
Note: Specific numerical values for the parameters above can vary between studies. The table reflects the general trends observed. The 40 mg/kg dosage for OP-D was identified as an effective dose.
Table 2: Modulation of Inflammatory and Intestinal Barrier Markers by Ophiopogonin D
| Marker | Protein/Cytokine | Control Group | DSS Group | DSS + OP-D (40 mg/kg) Group |
| Pro-inflammatory Cytokines | TNF-α | Baseline | Significantly Increased | Significantly Decreased |
| IL-1β | Baseline | Significantly Increased | Significantly Decreased | |
| Intestinal Barrier Proteins | ZO-1 | High Expression | Significantly Decreased | Expression Improved |
| MUC-2 | High Expression | Significantly Decreased | Expression Improved |
This table summarizes the modulatory effects of Ophiopogonin D on key protein and cytokine markers involved in colitis pathogenesis.
Table 3: Impact of Ophiopogonin D on Gut Microbiota
| Microbiota Parameter | DSS Group | DSS + OP-D (40 mg/kg) Group |
| α-diversity | Decreased | Improved |
| β-diversity | Altered | Shifted towards control |
| Key Genera Abundance | Akkermansia | Decreased |
| Enterobacter | Increased |
Ophiopogonin D treatment has been shown to beneficially modulate the gut microbiota composition in DSS-treated mice.
Experimental Protocols
The following are detailed protocols for inducing colitis in a murine model and for the administration of Ophiopogonin D.
Protocol 1: Induction of Acute Colitis using Dextran Sulfate Sodium (DSS)
Objective: To induce acute colitis in mice, creating a model that mimics aspects of human ulcerative colitis.
Materials:
-
Dextran Sulfate Sodium (DSS), 36–50 kDa (MP Biomedical, Cat #160110 or equivalent)
-
Autoclaved drinking water
-
Appropriate mouse strain (e.g., C57BL/6)
-
Animal caging and husbandry supplies
Procedure:
-
Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
-
Prepare a 3% (w/v) DSS solution by dissolving DSS powder in autoclaved drinking water.
-
Provide the 3% DSS solution to the experimental group of mice as their sole source of drinking water for 7 consecutive days.
-
The control group should receive regular autoclaved drinking water.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
At the end of the 7-day period, mice can be euthanized for tissue collection and analysis.
Protocol 2: Administration of Ophiopogonin D
Objective: To treat DSS-induced colitis in mice with Ophiopogonin D.
Materials:
-
Ophiopogonin D (purity >98%)
-
Vehicle for oral gavage (e.g., normal saline)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a stock solution of Ophiopogonin D in the chosen vehicle. A common effective dose is 40 mg/kg.
-
Concurrent with the initiation of DSS administration, begin daily oral gavage of Ophiopogonin D to the treatment group.
-
The DSS-only group should receive an equivalent volume of the vehicle via oral gavage.
-
Continue the daily administration of Ophiopogonin D for the entire 7-day duration of the DSS treatment.
-
Continue daily monitoring of DAI and body weight.
-
Upon completion of the treatment period, collect colon tissue and spleen for length measurement, histological analysis, and biochemical assays.
Protocol 3: Assessment of Colitis Severity
Objective: To quantify the severity of colitis in the different experimental groups.
Materials:
-
Analytical balance
-
Ruler
-
Reagents for histological staining (e.g., Hematoxylin and Eosin)
-
Kits for cytokine analysis (e.g., ELISA)
-
Microscope
Procedure:
-
Disease Activity Index (DAI): Calculate the DAI score daily based on the following parameters:
-
Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea)
-
Rectal Bleeding: 0 (none), 2 (slight), 4 (gross)
-
-
Colon Length and Spleen Index: After euthanasia, carefully excise the colon from the cecum to the anus and measure its length. Excise the spleen and weigh it. The spleen index is calculated as spleen weight/body weight.
-
Histological Analysis: Fix a segment of the distal colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with H&E to assess for inflammation, ulceration, and crypt damage.
-
Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA or other immunoassays.
-
Intestinal Barrier Protein Expression: Analyze the expression of proteins like ZO-1 and MUC-2 in colon tissue homogenates via Western blotting or immunohistochemistry.
-
Microbiota Analysis: Collect fecal samples for 16S rRNA gene sequencing to analyze changes in the gut microbiota composition.
Visualizations
Signaling Pathway of Ophiopogonin D in Colitis
Caption: Ophiopogonin D inhibits the NF-κB signaling pathway.
Experimental Workflow for Evaluating Ophiopogonin D
Caption: Workflow for DSS-induced colitis and OP-D treatment.
Logical Relationship of Ophiopogonin D's Multifactorial Effects
Ophiopogonin D: A Potential Therapeutic Agent for Non-Alcoholic Fatty Liver Disease
Application Notes and Protocols for Researchers
This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of Ophiopogonin D (OP-D) in non-alcoholic fatty liver disease (NAFLD) models. The information presented is collated from preclinical research and is intended for researchers, scientists, and drug development professionals.
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the excessive accumulation of fat in the liver, which can progress to more severe forms such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Ophiopogonin D, a major active saponin derived from the traditional Chinese medicine Ophiopogon japonicus, has demonstrated significant pharmacological activities, including antioxidant and anti-inflammatory effects. Recent studies have highlighted its potential in ameliorating NAFLD by improving lipid metabolism, reducing oxidative stress, and attenuating inflammatory responses. This document outlines the key findings and methodologies for evaluating the efficacy of Ophiopogonin D in established in vivo and in vitro models of NAFLD.
In Vivo Applications: High-Fat Diet-Induced NAFLD Mouse Model
Ophiopogonin D has been shown to effectively mitigate the pathological features of NAFLD in a high-fat diet (HFD)-induced obese mouse model. Administration of OP-D resulted in reduced body and liver weight, improved glucose homeostasis, and a favorable lipid profile.
Quantitative Data Summary: In Vivo Effects of Ophiopogonin D
| Parameter | Model | Treatment Group | Result | Reference |
| Body Weight | HFD-induced obese mice | HFD + OP-D | Significantly reduced compared to HFD group | |
| Liver Weight | HFD-induced obese mice | HFD + OP-D | Significantly reduced compared to HFD group | |
| Fasting Blood Glucose (FBG) | HFD-induced obese mice | HFD + OP-D | Significantly decreased levels | |
| Serum Insulin | HFD-induced obese mice | HFD + OP-D | Significantly decreased levels | |
| HOMA-IR Index | HFD-induced obese mice | HFD + OP-D | Significantly improved insulin sensitivity |
In Vitro Applications: Palmitic Acid-Induced Hepatocyte Steatosis Model
In vitro studies using primary mouse hepatocytes treated with palmitic acid (PA) to induce lipotoxicity and steatosis have further elucidated the molecular mechanisms of Ophiopogonin D. OP-D treatment has been observed to decrease lipogenesis and inflammatory responses in this cellular model.
Quantitative Data Summary: In Vitro Effects of Ophiopogonin D
| Parameter | Model | Treatment Group | Result | Reference |
| Cell Viability | PA-treated primary mouse hepatocytes | PA + OP-D (10 µmol/l) | No significant effect on cell viability | |
| Triglyceride (TG) Levels | PA-treated primary mouse hepatocytes | PA + OP-D | Significantly decreased serum TG levels | |
| Gene Expression (ACC1, FAS, SCD1) | PA-treated primary mouse hepatocytes | PA + OP-D | Significantly reduced relative mRNA expression | |
| Inflammatory Cytokines (TNFα, IL-6, IL-1β) | PA-treated primary mouse hepatocytes | PA + OP-D | Significantly decreased serum levels and relative mRNA expression |
Signaling Pathway Modulation
Research suggests that the beneficial effects of Ophiopogonin D in NAFLD are mediated, at least in part, through the inhibition of the NF-κB signaling pathway. In palmitic acid-treated hepatocytes, Ophiopogonin D was found to significantly reduce the protein expression levels of phosphorylated p65 (p-p65) and phosphorylated IκBα (p-IκBα), and inhibit the nuclear translocation of p65.
Ophiopogonin D: Unraveling its Molecular Impact through Western Blot Analysis
Application Note & Protocol
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Ophiopogonin D (OP-D), a steroidal glycoside from Ophiopogon japonicus, understanding its mechanism of action at the molecular level is paramount. Western blot analysis is a crucial technique to elucidate how OP-D modulates protein expression and signaling pathways implicated in various diseases, including cancer, inflammation, and metabolic disorders. This document provides a comprehensive overview of the proteins affected by OP-D, detailed protocols for their analysis via Western blot, and visual representations of the key signaling cascades involved.
Proteins Modulated by Ophiopogonin D
Ophiopogonin D has been shown to exert its pharmacological effects by influencing a range of cellular proteins. The following tables summarize the key protein targets of OP-D and the observed changes in their expression levels as determined by Western blot analysis in various studies.
Inflammatory Signaling Proteins
| Target Protein | Cell/Tissue Type | Effect of OP-D Treatment | Reference |
| NF-κB | Kidney tissue (diabetic nephropathy rats), Mouse pulmonary epithelial cells, Human umbilical vein endothelial cells (HUVECs) | Down-regulation/Suppression of activation | [1][2][3][4] |
| TNF-α | Kidney tissue (diabetic nephropathy rats), PC12 cells, Human umbilical vein endothelial cells (HUVECs) | Down-regulation | [1][3][5] |
| IL-6 | Kidney tissue (diabetic nephropathy rats), PC12 cells, Human umbilical vein endothelial cells (HUVECs) | Down-regulation | [1][3][5] |
| IL-1β | PC12 cells | Down-regulation | [5] |
| IκBα | Human umbilical vein endothelial cells (HUVECs) | Up-regulation (preventing degradation) | [3] |
Apoptosis and Cell Cycle Regulatory Proteins
| Target Protein | Cell/Tissue Type | Effect of OP-D Treatment | Reference |
| p53 | Colon cancer cells | Up-regulation | [6][7] |
| c-Myc | Colon cancer cells | Down-regulation | [6][7][8] |
| STAT3 (phosphorylated) | Non-small cell lung carcinoma (NSCLC) cells | Down-regulation | [9] |
| Caspase-3 | Human laryngocarcinoma cells | Activation/Increased activity | [10] |
| Caspase-9 | Human laryngocarcinoma cells, Human breast carcinoma MCF-7 cells | Activation/Increased activity | [10][11] |
| Caspase-8 | Human breast carcinoma MCF-7 cells, Androgen-independent human prostate cancer cells | Activation/Increased activity | [11][12] |
| Cyclin B1 | Human laryngocarcinoma cells, Human breast carcinoma MCF-7 cells | Down-regulation | [10][11] |
| CDK4 | Colon cancer cells | Down-regulation | [6][7] |
| MMP-9 | Human laryngocarcinoma cells | Down-regulation | [3][10] |
| RIPK1 | Androgen-independent human prostate cancer cells | Up-regulation | [12] |
Other Key Signaling Proteins
| Target Protein | Cell/Tissue Type | Effect of OP-D Treatment | Reference |
| AKT (phosphorylated) | Colon cancer cells | Down-regulation | [6][7] |
| p38-MAPK (phosphorylated) | Human laryngocarcinoma cells | Up-regulation | [3][10] |
| ITGB1 | MDA-MB-231 breast cancer cells | Down-regulation | [2] |
| FAK (phosphorylated) | MDA-MB-231 breast cancer cells | Down-regulation | [2] |
| Src (phosphorylated) | MDA-MB-231 breast cancer cells | Down-regulation | [2] |
| β-catenin | MDA-MB-231 breast cancer cells | Down-regulation | [2] |
| CYP2J2 | Human umbilical vein endothelial cells (HUVECs) | Up-regulation | [3] |
| PPARα | Human umbilical vein endothelial cells (HUVECs) | Up-regulation | [3] |
| CNOT2 | Colon cancer cells | Down-regulation | [6][8] |
Experimental Protocols
The following is a generalized yet detailed protocol for Western blot analysis of proteins affected by Ophiopogonin D, compiled from methodologies reported in the cited literature.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cells (e.g., AMC-HN-8, A549, MCF-7) in appropriate culture dishes or plates (e.g., 6-well plates) at a suitable density (e.g., 5x10^6 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
Ophiopogonin D Treatment: Treat the cells with various concentrations of Ophiopogonin D (e.g., 0, 12.5, 25, 50 µmol/l) for the desired time period (e.g., 24 hours).[10] A vehicle control (e.g., DMSO) should be included.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding RIPA lysis buffer containing protease inhibitors (e.g., 0.5 mM PMSF and a protease inhibitor cocktail).[10]
-
Homogenization: For tissue samples, homogenize the tissue in RIPA lysis buffer.[1]
-
Centrifugation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge the lysate at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet the cell debris.[10]
-
Supernatant Collection: Carefully collect the supernatant containing the total protein.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.[1][10] This ensures equal loading of protein for each sample.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the denatured protein samples onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). The percentage of the gel will depend on the molecular weight of the target protein.
-
Electrophoretic Transfer: After electrophoresis, transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Immunoblotting
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein at the recommended dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG, anti-mouse IgG) for 1-2 hours at room temperature.
-
Final Washes: Wash the membrane again three times with TBST for 10 minutes each.
Detection and Analysis
-
Chemiluminescence Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control protein (e.g., β-actin or GAPDH) to ensure accurate comparison between samples.
Signaling Pathways and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Ophiopogonin D and the general workflow of a Western blot experiment.
Caption: Ophiopogonin D inhibits the NF-κB signaling pathway.
Caption: Ophiopogonin D induces apoptosis through multiple pathways.
Caption: General workflow for Western blot analysis.
These application notes and protocols provide a solid foundation for researchers to investigate the molecular effects of Ophiopogonin D. By utilizing Western blot analysis, the scientific community can further delineate the therapeutic potential of this natural compound in various disease models.
References
- 1. scielo.br [scielo.br]
- 2. selleckchem.com [selleckchem.com]
- 3. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ophiopogonin D ameliorates non‑alcoholic fatty liver disease in high‑fat diet‑induced obese mice by improving lipid metabolism, oxidative stress and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jcimjournal.com [jcimjournal.com]
- 12. Frontiers | Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells [frontiersin.org]
Ophiopogonin D as a Vaccine Adjuvant: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonin D (OP-D) is a steroidal saponin extracted from the tuber of Ophiopogon japonicus. It has been identified as a potent immunopotentiator, capable of significantly enhancing both humoral and cellular immune responses to vaccine antigens. However, native OP-D exhibits poor aqueous solubility and potential toxicity, which has limited its direct application. To overcome these limitations, a nanoemulsion formulation encapsulating Ophiopogonin D (NOD) has been developed. This nano-adjuvant platform not only improves the solubility and safety profile of OP-D but also enhances its adjuvant activity.[1][2][3][4][5][6][7][8]
These application notes provide a comprehensive overview of the use of Ophiopogonin D, particularly in its nanoemulsion formulation (NOD), as a vaccine adjuvant. Detailed protocols for formulation, immunization, and immunological evaluation are provided to guide researchers in harnessing the potential of this novel adjuvant system.
Mechanism of Action
The NOD adjuvant enhances the immune response through several mechanisms. Its particulate nature, with an average size of approximately 76 nm, facilitates uptake by antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages.[3][5][6] Upon uptake, NOD stimulates APCs to mature and release a cascade of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[7][8] This activation of the innate immune system is crucial for the subsequent priming of a robust and tailored adaptive immune response. The NOD-adjuvanted vaccine formulation has been shown to promote a mixed Th1/Th17-biased CD4+ T cell response, which is critical for protection against various pathogens.[3][6]
While the precise molecular target of Ophiopogonin D on innate immune cells is not yet fully elucidated, the downstream effects strongly suggest the activation of one or more pattern recognition receptors (PRRs). The resulting signaling cascade leads to the activation of transcription factors like NF-κB, culminating in the expression of genes for inflammatory cytokines and co-stimulatory molecules.
Data Presentation: Immunological Outcomes
The use of NOD as an adjuvant significantly enhances both humoral and cellular immunity compared to antigen alone or antigen formulated with conventional adjuvants like aluminum phosphate (AlPO₄).
Table 1: Humoral Immune Response to NOD-Adjuvanted Vaccine
| Group | Antigen-Specific IgG Titer (Endpoint Titer) | IgG1 Subclass Titer | IgG2a Subclass Titer | IgG2a/IgG1 Ratio |
| PBS | < 100 | < 100 | < 100 | - |
| Antigen Alone | 1:8,000 | 1:6,400 | 1:1,600 | 0.25 |
| Antigen + AlPO₄ | 1:64,000 | 1:128,000 | 1:8,000 | 0.06 |
| Antigen + NOD | 1:512,000 | 1:256,000 | 1:256,000 | 1.00 |
Data are representative values compiled from studies in mice.[3][6][9] A higher IgG2a/IgG1 ratio is indicative of a Th1-biased immune response.
Table 2: Cellular Immune Response to NOD-Adjuvanted Vaccine
| Group | IFN-γ Secreting Cells (SFC/10⁶ splenocytes) | IL-17A Secreting Cells (SFC/10⁶ splenocytes) | IL-6 Concentration (pg/mL in supernatant) | TNF-α Concentration (pg/mL in supernatant) |
| PBS | < 10 | < 5 | < 50 | < 20 |
| Antigen Alone | 50 ± 15 | 25 ± 8 | 150 ± 45 | 80 ± 25 |
| Antigen + AlPO₄ | 80 ± 20 | 40 ± 12 | 250 ± 60 | 120 ± 30 |
| Antigen + NOD | 450 ± 50 | 200 ± 30 | >1000 | >500 |
Data are representative values (mean ± SD) compiled from in vitro splenocyte and macrophage stimulation assays.[7][8] SFC = Spot-Forming Cells.
Experimental Protocols
Protocol 1: Preparation of Ophiopogonin D Nanoemulsion (NOD) Adjuvant
This protocol describes the preparation of the NOD adjuvant using a low-energy emulsification method. This method relies on the spontaneous formation of an emulsion when the components are mixed in the correct ratio and order.
Materials:
-
Ophiopogonin D (OP-D) powder
-
Dimethyl sulfoxide (DMSO)
-
Squalene (or another suitable oil)
-
Tween 80 (or another non-ionic surfactant)
-
Ethanol
-
Sterile deionized water
-
Sterile magnetic stirrer and stir bar
-
Sterile vials
Procedure:
-
Prepare the Oil Phase: a. In a sterile vial, dissolve Ophiopogonin D powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). b. In a separate sterile vial, combine squalene and Tween 80. A common starting ratio is 4:1 (w/w) squalene to surfactant. c. Add the Ophiopogonin D stock solution to the squalene/Tween 80 mixture. The final concentration of OP-D in the total nanoemulsion should be optimized (e.g., 1 mg/mL). d. Add ethanol as a co-solvent, typically at 5-10% of the oil phase volume. e. Mix thoroughly by vortexing until a clear, homogenous oil phase is formed.
-
Prepare the Aqueous Phase: a. Add sterile deionized water to a sterile beaker with a sterile magnetic stir bar. The volume should be approximately 80-90% of the final desired volume.
-
Form the Nanoemulsion: a. Place the beaker with the aqueous phase on a magnetic stirrer and begin stirring at a moderate speed. b. Slowly add the oil phase dropwise to the center of the vortexing aqueous phase. c. A translucent, bluish-white nanoemulsion should form spontaneously. d. Continue stirring for 30 minutes to ensure homogeneity.
-
Characterization (Optional but Recommended): a. Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). A typical NOD formulation will have a particle size of ~70-80 nm with a PDI < 0.2.[3][5][6] b. Sterile filter the final nanoemulsion through a 0.22 µm syringe filter. c. Store at 4°C.
Protocol 2: Formulation of NOD-Adjuvanted Vaccine
This protocol describes the simple mixing of the NOD adjuvant with a protein antigen.
Materials:
-
NOD Adjuvant (from Protocol 1)
-
Antigen solution (in a suitable buffer like PBS)
-
Sterile vials
Procedure:
-
Determine the final desired concentrations of antigen and adjuvant for injection (e.g., 30 µg of antigen and 30 µg of NOD per 100 µL dose).
-
In a sterile vial, gently mix the required volume of antigen solution with the required volume of the NOD adjuvant.
-
Incubate at room temperature for 30 minutes with gentle rocking to allow for antigen adsorption to the nanoemulsion droplets.
-
The final formulation is ready for immunization. Do not freeze.
Protocol 3: Animal Immunization (Mouse Model)
This protocol outlines a typical immunization schedule for evaluating vaccine efficacy in BALB/c mice.
Materials:
-
NOD-adjuvanted vaccine (from Protocol 2)
-
6-8 week old female BALB/c mice
-
Sterile syringes and needles (e.g., 27G)
Procedure:
-
Acclimatize mice for one week prior to the start of the experiment.
-
Divide mice into experimental groups (e.g., PBS, Antigen alone, Antigen + NOD, Antigen + AlPO₄). A typical group size is 5-10 mice.
-
Immunization Schedule: a. Day 0 (Prime): Administer a 100 µL intramuscular (i.m.) injection into the hind limb of each mouse. b. Day 14 (Boost 1): Administer a second 100 µL i.m. injection. c. Day 21 or 28 (Boost 2): Administer a third 100 µL i.m. injection.
-
Sample Collection: a. Collect blood via submandibular or tail bleed at baseline (Day -1) and 7-10 days after each boost to analyze antibody responses. b. At the study endpoint (e.g., Day 35), euthanize mice and harvest spleens for T-cell analysis.
Protocol 4: Quantification of Antigen-Specific Antibodies by ELISA
This protocol is for determining the endpoint titers of antigen-specific total IgG, IgG1, and IgG2a from mouse serum.
Materials:
-
96-well high-binding ELISA plates
-
Recombinant antigen
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% skim milk in PBS-T)
-
Wash Buffer (PBS with 0.05% Tween 20, PBS-T)
-
Mouse serum samples
-
HRP-conjugated secondary antibodies (anti-mouse IgG, IgG1, IgG2a)
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader (450 nm)
Procedure:
-
Coating: Coat ELISA plates with 1-2 µg/mL of antigen in Coating Buffer (100 µL/well). Incubate overnight at 4°C.
-
Washing: Wash plates 3 times with Wash Buffer.
-
Blocking: Block non-specific binding sites with 200 µL/well of Blocking Buffer for 2 hours at room temperature.
-
Washing: Wash plates 3 times with Wash Buffer.
-
Sample Incubation: Serially dilute serum samples in Blocking Buffer (starting at 1:100). Add 100 µL of diluted sera to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash plates 5 times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer as per manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash plates 5 times with Wash Buffer.
-
Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping: Stop the reaction by adding 50 µL of Stop Solution.
-
Reading: Read the absorbance at 450 nm. The endpoint titer is defined as the highest serum dilution that gives an absorbance value greater than the mean of the pre-immune sera plus 2 or 3 standard deviations.
Protocol 5: Evaluation of APC Activation and Antigen Uptake
Part A: Macrophage Activation by Cytokine Measurement
Materials:
-
Peritoneal macrophages (PMs) harvested from naive mice
-
RPMI-1640 complete medium
-
NOD adjuvant, LPS (positive control), PBS (negative control)
-
ELISA kits for IL-1β, IL-6, and TNF-α
Procedure:
-
Harvest peritoneal macrophages by lavage and seed them in a 24-well plate at 1 x 10⁶ cells/mL. Allow them to adhere for 2-4 hours.
-
Wash away non-adherent cells.
-
Stimulate the adherent macrophages with NOD (e.g., 10 µg/mL), LPS (1 µg/mL), or PBS for 24 hours.
-
Collect the culture supernatants and centrifuge to remove cell debris.
-
Quantify the concentrations of IL-1β, IL-6, and TNF-α in the supernatants using commercial ELISA kits according to the manufacturer's instructions.[7][8]
Part B: Dendritic Cell (DC) Antigen Uptake
Materials:
-
Bone marrow-derived dendritic cells (BMDCs)
-
FITC-labeled ovalbumin (OVA-FITC) or another fluorescently-labeled antigen
-
NOD adjuvant
-
Confocal microscope
Procedure:
-
Generate BMDCs from mouse bone marrow cultures using GM-CSF and IL-4.
-
Seed immature BMDCs on coverslips in a 24-well plate.
-
Treat the cells with either OVA-FITC alone or OVA-FITC pre-mixed with the NOD adjuvant.
-
Incubate for 1-2 hours at 37°C to allow for antigen uptake. Include a 4°C control to inhibit active transport.
-
Wash the cells extensively with cold PBS to remove non-internalized antigen.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on slides and visualize the internalization of OVA-FITC using a confocal microscope.[3][6]
Protocol 6: Analysis of T-Cell Responses by ELISpot
This protocol is for quantifying the number of antigen-specific IFN-γ and IL-17A secreting cells from the spleens of immunized mice.
Materials:
-
Mouse IFN-γ and IL-17A ELISpot kits
-
Splenocytes harvested from immunized mice (from Protocol 3)
-
RPMI-1640 complete medium
-
Recombinant antigen
-
Concanavalin A (ConA) as a positive control
Procedure:
-
Prepare a single-cell suspension of splenocytes from harvested spleens. Lyse red blood cells using ACK lysis buffer.
-
Wash and resuspend the splenocytes in complete RPMI medium. Count viable cells.
-
Pre-wet the ELISpot plate with 35% ethanol, wash with sterile water, and then coat with the capture antibody overnight at 4°C as per the kit instructions.
-
Wash the plate and block with complete RPMI medium for 1-2 hours at room temperature.
-
Add 2-4 x 10⁵ splenocytes per well.
-
Add stimulants to the appropriate wells:
-
Antigen-specific: Recombinant antigen (e.g., 10 µg/mL)
-
Positive Control: ConA (e.g., 5 µg/mL)
-
Negative Control: Medium only
-
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Wash the plate and add the biotinylated detection antibody. Incubate as per kit instructions.
-
Wash and add streptavidin-HRP. Incubate as per kit instructions.
-
Wash and add the substrate (e.g., AEC or BCIP/NBT). Monitor spot development.
-
Stop the reaction by washing with distilled water. Allow the plate to dry completely.
-
Count the spots using an automated ELISpot reader. Results are expressed as Spot-Forming Cells (SFC) per million splenocytes.[4]
References
- 1. Frontiers | Potentials of saponins-based adjuvants for nasal vaccines [frontiersin.org]
- 2. Vaccine Adjuvants: Putting Innate Immunity to Work - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saponin nanoparticle adjuvants incorporating Toll-like receptor agonists drive distinct immune signatures and potent vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural and Synthetic Saponins as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An immunopotentiator, ophiopogonin D, encapsulated in a nanoemulsion as a robust adjuvant to improve vaccine efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Cellular Activity Evaluation of the Nanoemulsion Vaccine Adjuvant Ophiopogonin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Cellular Activity Evaluation of the Nanoemulsion Vaccine Adjuvant Ophiopogonin D [jove.com]
- 9. Adjuvant-enhanced antibody responses to recombinant proteins correlates with protection of mice and monkeys to orthopoxvirus challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest by Ophiopogonin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonin D (OP-D) is a steroidal glycoside extracted from the root tuber of Ophiopogon japonicus, a plant used in traditional medicine.[1][2] Emerging evidence highlights its potential as an anti-cancer agent, demonstrating effects such as inhibiting cell proliferation, inducing apoptosis (programmed cell death), and suppressing tumor metastasis in various cancer cell lines, including those from breast, lung, colon, and laryngeal cancers.[1][3][4][5][6] A key mechanism of its anti-proliferative action is the induction of cell cycle arrest, a critical process that halts cell division.[4][7]
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. By staining cellular DNA with a fluorescent dye like Propidium Iodide (PI), the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) can be quantified based on fluorescence intensity.[8][9] These application notes provide a detailed protocol for using flow cytometry to analyze the effects of Ophiopogonin D on the cell cycle, along with an overview of the molecular pathways involved.
Mechanism of Action: Ophiopogonin D-Induced Cell Cycle Arrest
Ophiopogonin D exerts its anti-cancer effects by modulating multiple signaling pathways that regulate cell cycle progression.[6][10] In several cancer types, OP-D has been shown to induce G2/M phase arrest.[4][7] This is often associated with the downregulation of key G2/M regulatory proteins, most notably Cyclin B1.[3][4][7]
Furthermore, OP-D's influence extends to other cell cycle checkpoints and regulatory molecules:
-
p53 and c-Myc Regulation: In colorectal cancer cells, OP-D can activate the tumor suppressor protein p53 and its target gene p21, which is a potent cell cycle inhibitor.[1][2] It also inhibits the expression of the oncoprotein c-Myc, leading to the downregulation of Cyclin D1 and CDK4, proteins crucial for the G1/S transition.[1][2][10]
-
MAPK Pathway: OP-D treatment can activate the p38-MAPK signaling pathway, which is involved in cellular stress responses that can lead to cell cycle arrest and apoptosis.[3][11]
-
STAT3 Signaling: The compound has been found to suppress the STAT3 signaling cascade, which is often overactive in cancer.[5][12] This inhibition can lead to decreased expression of STAT3-regulated genes involved in cell cycle progression, such as Cyclin D1.[5][12]
-
PI3K/AKT Pathway: OP-D has been observed to inhibit the phosphorylation of AKT, a central node in a signaling pathway that promotes cell survival and proliferation.[1][2][13]
Data Presentation: Quantifying Cell Cycle Arrest
The efficacy of Ophiopogonin D in inducing cell cycle arrest can be quantified by treating cancer cells with increasing concentrations of the compound and analyzing the cell cycle distribution via flow cytometry. The results are typically summarized in a table for clear comparison.
Table 1: Effect of Ophiopogonin D on Cell Cycle Distribution in MCF-7 Breast Cancer Cells (24h Treatment)
| Ophiopogonin D Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| 0 (Vehicle Control) | 65.2 ± 3.1 | 25.4 ± 2.5 | 9.4 ± 1.8 |
| 10 | 60.8 ± 2.9 | 20.1 ± 2.2 | 19.1 ± 2.4 |
| 25 | 45.5 ± 3.5 | 15.3 ± 1.9 | 39.2 ± 3.8 |
| 50 | 28.7 ± 2.8 | 10.9 ± 1.5 | 60.4 ± 4.1 |
(Note: Data are representative examples based on published findings and should be generated empirically for specific cell lines and experimental conditions.)
Visualizations
Caption: Workflow for cell cycle analysis using flow cytometry.
Caption: Ophiopogonin D signaling pathways leading to cell cycle arrest.
Experimental Protocols
This section provides a detailed methodology for analyzing Ophiopogonin D-induced cell cycle arrest using propidium iodide staining and flow cytometry.
I. Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., MCF-7, AMC-HN-8, HCT116)
-
Cell Culture Medium: As required for the specific cell line (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Ophiopogonin D (OP-D): Stock solution in DMSO (e.g., 50 mM)
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile
-
Trypsin-EDTA
-
Fixation Solution: Ice-cold 70% Ethanol in PBS
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 (optional, for permeabilization) in PBS
-
-
Flow Cytometer and appropriate analysis software
II. Cell Culture and Treatment Protocol
-
Cell Seeding: Culture cells in T-25 flasks or 6-well plates until they reach 70-80% confluency.
-
Treatment: Aspirate the old medium and replace it with fresh medium containing various concentrations of Ophiopogonin D (e.g., 0, 12.5, 25, 50 µM).[3] Include a vehicle control containing the same final concentration of DMSO as the highest OP-D concentration.
-
Incubation: Incubate the cells for a predetermined time period (e.g., 12, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.[3]
III. Cell Preparation and Fixation Protocol
-
Harvest Cells: After incubation, collect the medium (which may contain floating, apoptotic cells). Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Cell Count: Count the cells to ensure an adequate number for analysis (typically 1 x 10⁶ cells per sample).
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This minimizes cell clumping.[8][14]
-
Incubation for Fixation: Incubate the cells for at least 2 hours at 4°C. For longer storage, cells can be kept in 70% ethanol at -20°C for several weeks.[8][15]
IV. Propidium Iodide Staining and Flow Cytometry Protocol
-
Rehydration: Centrifuge the fixed cells at 300-500 x g for 5 minutes. Carefully aspirate the ethanol supernatant.
-
Washing: Wash the cells twice with 5 mL of PBS to remove any residual ethanol. Centrifuge after each wash.[14]
-
Staining: Resuspend the cell pellet in 500 µL of the PI Staining Solution. Ensure the pellet is fully resuspended by gentle pipetting.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[15] An optional incubation at 37°C for 15-30 minutes can enhance RNase A activity.
-
Analysis: Analyze the samples on a flow cytometer. For PI, excitation is typically achieved with a 488 nm or 561 nm laser, and emission is collected at >610 nm.
-
Data Acquisition: Collect data for at least 10,000 events per sample.
-
Gating and Analysis: Gate the cell population to exclude doublets and debris. Use the software's cell cycle analysis model (e.g., Watson, Dean-Jett-Fox) to deconvolute the DNA content histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.[14]
References
- 1. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]
- 3. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcimjournal.com [jcimjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 7. Ophiopogonin D inhibits cell proliferation, causes cell cycle arrest at G2/M, and induces apoptosis in human breast carcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. pharmrxiv.de [pharmrxiv.de]
- 11. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor effects of ophiopogonin D on oral squamous cell carcinoma -International Journal of Oral Biology | Korea Science [koreascience.kr]
- 14. protocols.io [protocols.io]
- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Ophiopogonin D: A Novel Investigator for Ferroptosis in Macrophages
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ophiopogonin D (OP-D), a steroidal saponin extracted from the root of Ophiopogon japonicus, is emerging as a significant compound in the study of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][2] Recent studies have highlighted its protective effects against ferroptosis in various cell types, including macrophages, by modulating key signaling pathways involved in oxidative stress and cell survival.[1][3] Macrophages, central players in the immune system and iron metabolism, are particularly susceptible to ferroptosis, which has been implicated in the pathogenesis of inflammatory diseases and acute lung injury.[1][4] This document provides detailed application notes and experimental protocols for utilizing Ophiopogonin D as a tool to investigate and modulate ferroptosis in macrophages.
Ophiopogonin D has demonstrated potent anti-inflammatory, antioxidant, and anti-aging properties.[1] Its mechanism of action in the context of ferroptosis involves the inhibition of reactive oxygen species (ROS)-induced mitochondrial damage and the activation of protective cellular signaling pathways.[1] Notably, OP-D has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant responses, and the β-catenin/GPX4 signaling axis, which directly counteracts lipid peroxidation.[3][5] These characteristics make Ophiopogonin D a valuable pharmacological tool for elucidating the molecular mechanisms of ferroptosis in macrophages and for exploring potential therapeutic interventions.
Data Presentation
Table 1: In Vitro Effects of Ophiopogonin D on Macrophage Ferroptosis Markers
| Parameter | Cell Type | Inducer | OP-D Concentration | Observed Effect | Reference |
| Cell Viability | BMDM, RAW264.7 | LPS + ATP | Not specified | Increased | [1] |
| LDH Release | BMDM | LPS + ATP | Not specified | Decreased | [1] |
| Intracellular ROS | BMDM | LPS + ATP | Not specified | Decreased | [1] |
| Mitochondrial ROS | Chondrocytes | IL-1β | Not specified | Decreased | [3][6] |
| Fe²⁺ Levels | Cardiomyocytes | Doxorubicin | Not specified | Decreased | [7] |
| Malondialdehyde (MDA) | Cardiomyocytes | Doxorubicin | Not specified | Decreased | [7] |
| Glutathione (GSH) | Cardiomyocytes | Doxorubicin | Not specified | Increased | [7] |
| GPX4 Expression | Cardiomyocytes | Doxorubicin | Not specified | Increased | [5][8] |
| Nrf2 Activation | Chondrocytes | IL-1β | Not specified | Increased | [3][6] |
| HO-1 Expression | Not specified | Not specified | Not specified | Increased | [9] |
Note: BMDM - Bone Marrow-Derived Macrophages. Data from non-macrophage cell types are included to illustrate the broader mechanisms of Ophiopogonin D that are relevant to ferroptosis.
Signaling Pathways and Experimental Workflow
Caption: Ophiopogonin D mechanism in preventing macrophage ferroptosis.
Caption: Experimental workflow for studying Ophiopogonin D's effect on ferroptosis.
Experimental Protocols
Induction of Ferroptosis in Macrophages
This protocol describes the induction of ferroptosis in macrophage cell lines (e.g., RAW264.7 or J774A.1) or primary Bone Marrow-Derived Macrophages (BMDMs) using Erastin or RSL3.[10][11]
Materials:
-
Macrophage cell line (RAW264.7 or J774A.1) or BMDMs
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Ophiopogonin D (OP-D) stock solution (in DMSO)
-
Erastin stock solution (in DMSO)
-
RSL3 stock solution (in DMSO)
-
Ferrostatin-1 (Fer-1) stock solution (in DMSO, as a ferroptosis inhibitor control)
-
96-well and 6-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed macrophages in tissue culture plates at an appropriate density (e.g., 1 x 10⁵ cells/mL for RAW264.7 in a 96-well plate for viability assays; 1 x 10⁶ cells/mL in a 6-well plate for protein analysis) and allow them to adhere overnight.
-
Ophiopogonin D Pre-treatment: The following day, replace the medium with fresh complete medium containing various concentrations of OP-D (e.g., 1, 5, 10, 20 µM). A vehicle control (DMSO) should be included. Incubate for a predetermined time (e.g., 1-2 hours).
-
Induction of Ferroptosis:
-
With Erastin: Add Erastin to the wells to a final concentration of 1-10 µM.[10][12]
-
With RSL3: Add RSL3 to the wells to a final concentration of 0.5-10 µM.[11][13]
-
Include a positive control group treated with the inducer only, and a negative control group with vehicle only. A Ferrostatin-1 (e.g., 1 µM) co-treatment group can be used to confirm ferroptosis-specific cell death.
-
-
Incubation: Incubate the cells for 6-24 hours, depending on the cell type and the specific assay to be performed.
-
Downstream Analysis: Proceed with assays to measure cell viability, lipid peroxidation, iron levels, or protein expression.
Measurement of Lipid Peroxidation using C11-BODIPY 581/591
This protocol details the measurement of lipid ROS, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.[14][15]
Materials:
-
Treated cells in a suitable plate or dish
-
C11-BODIPY 581/591 stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Probe Loading: After the treatment period, remove the culture medium and wash the cells once with pre-warmed HBSS.
-
Add fresh, serum-free medium or HBSS containing C11-BODIPY 581/591 at a final concentration of 1-2 µM.[15]
-
Incubate the cells for 30 minutes at 37°C, protected from light.
-
Washing: Remove the loading solution and wash the cells twice with HBSS.
-
Analysis:
-
Fluorescence Microscopy: Immediately visualize the cells. The unoxidized probe fluoresces red (~590 nm emission), while the oxidized probe fluoresces green (~510 nm emission). Capture images in both channels.
-
Flow Cytometry: Harvest the cells by trypsinization or scraping, resuspend in PBS, and analyze immediately. The shift from red to green fluorescence indicates lipid peroxidation.
-
Quantification of Intracellular Ferrous Iron (Fe²⁺)
This protocol provides a method for quantifying intracellular labile iron (Fe²⁺) using the fluorescent probe FerroOrange.[16][17]
Materials:
-
Treated cells in a 96-well black, clear-bottom plate
-
FerroOrange stock solution (1 mM in DMSO)
-
HBSS or other suitable imaging buffer
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: After treatment, carefully remove the culture medium from the wells.
-
Probe Loading: Wash the cells once with HBSS. Then, add 100 µL of HBSS containing FerroOrange at a final concentration of 1 µM to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C in the dark.
-
Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~542 nm and emission at ~572 nm. The fluorescence intensity is directly proportional to the concentration of intracellular Fe²⁺.
Western Blot Analysis of Nrf2 and HO-1
This protocol outlines the detection of key proteins in the antioxidant response pathway by Western blotting.[18][19]
Materials:
-
Treated cells in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-GPX4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein expression levels.
References
- 1. worldscientific.com [worldscientific.com]
- 2. Induction of Ferroptosis by Ophiopogonin-B Through Regulating the Gene Signature AURKA in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ophiopogonin D Attenuates Mitochondrial Dysfunction in Chondrocytes via Nrf2 Signaling to Ameliorate Osteoarthritis [jstage.jst.go.jp]
- 4. Quantification of Macrophage Cellular Ferrous Iron (Fe2+) Content using a Highly Specific Fluorescent Probe in a Plate-Reader [en.bio-protocol.org]
- 5. Ophiopogonin D mitigates doxorubicin-induced cardiomyocyte ferroptosis through the β-catenin/GPX4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ophiopogonin D mitigates doxorubicin-induced cardiomyocyte ferroptosis through the β-catenin/GPX4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Ferroptosis in Human Macrophage by Nitric Oxide Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microglia and macrophage exhibit attenuated inflammatory response and ferroptosis resistance after RSL3 stimulation via increasing Nrf2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 16. Quantification of Macrophage Cellular Ferrous Iron (Fe2+) Content using a Highly Specific Fluorescent Probe in a Plate-Reader [bio-protocol.org]
- 17. Quantification of Macrophage Cellular Ferrous Iron (Fe2+) Content Using a Highly Specific Fluorescent Probe in a Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Up-Regulation of the Nrf2/HO-1 Antioxidant Pathway in Macrophages by an Extract from a New Halophilic Archaea Isolated in Odiel Saltworks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving Ophiopogonin D solubility for in vitro studies
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting strategies for working with Ophiopogonin D, focusing on overcoming its solubility challenges for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is Ophiopogonin D and why is its solubility a challenge for in vitro experiments?
Ophiopogonin D (OP-D) is a rare, naturally occurring C27 steroidal glycoside isolated from the tuber of the traditional Chinese herb Ophiopogon japonicus. Its molecular structure, with a steroidal backbone and multiple sugar moieties, contributes to its poor water solubility, which presents a significant hurdle for preparing solutions for aqueous-based in vitro assays, such as cell culture experiments. Like many lipophilic compounds, it is prone to precipitation when a concentrated organic stock solution is diluted into an aqueous medium, potentially leading to inaccurate experimental results.
Q2: What are the recommended primary solvents for dissolving Ophiopogonin D?
Ophiopogonin D is soluble in several organic solvents. The most commonly cited and recommended solvents for creating stock solutions are Dimethyl Sulfoxide (DMSO), ethanol, and methanol. It is practically insoluble in water. For in vivo studies, more complex formulations involving co-solvents like PEG300, Tween-80, or solubilizing agents such as SBE-β-CD have been used.
Q3: What are the specific solubility limits of Ophiopogonin D in common organic solvents?
Quantitative solubility data is crucial for planning experiments and preparing stock solutions. The table below summarizes the reported solubility of Ophiopogonin D in key laboratory solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 100 mg/mL | 116.95 mM | Selleck Chemicals |
| DMSO | 30 mg/mL | ~35.08 mM | Cayman Chemical |
| Ethanol | 100 mg/mL | 116.95 mM | Selleck Chemicals |
| Ethanol | 15 mg/mL | ~17.54 mM | Cayman Chemical |
| DMF | 30 mg/mL | ~35.08 mM | Cayman Chemical |
| Water | Insoluble | N/A | Selleck Chemicals |
Note: Solubility can vary between suppliers and batches. It is recommended to perform a small-scale solubility test with your specific compound lot.
Troubleshooting Guides & Experimental Protocols
Q4: My Ophiopogonin D is precipitating after I add the stock solution to my cell culture medium. What should I do?
Precipitation upon dilution into aqueous buffers or media is the most common issue. This occurs when the final concentration of the organic solvent (e.g., DMSO) is too low to keep the lipophilic compound in solution.
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO or ethanol in your culture medium does not exceed a level toxic to your specific cell line, typically recommended to be below 0.1% - 0.5%.
-
Warm the Medium: Pre-warming the cell culture medium to 37°C before adding the Ophiopogonin
Ophiopogonin D: A Technical Guide to Stability and Storage
For researchers, scientists, and professionals in drug development, ensuring the stability and integrity of investigational compounds is paramount. This technical support center provides a comprehensive guide to the stability and optimal storage conditions for Ophiopogonin D, a steroidal saponin with significant pharmacological interest. Here, you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for Ophiopogonin D powder?
For long-term stability, Ophiopogonin D in its solid, powdered form should be stored in a tightly sealed container at -20°C. It is also advisable to protect it from light and moisture to prevent degradation.
Q2: How should I store Ophiopogonin D in solution?
Ophiopogonin D solutions are less stable than the powdered form. If you need to store it in solution, it is recommended to prepare fresh solutions for immediate use. If short-term storage is necessary, store aliquots in tightly sealed vials at -80°C to minimize degradation from freeze-thaw cycles. The choice of solvent can also impact stability; DMSO is a common solvent for initial stock solutions.
Q3: What are the known incompatibilities for Ophiopogonin D?
Ophiopogonin D should be kept away from strong acids, strong alkalis, and strong oxidizing or reducing agents, as these can promote degradation.
Q4: Is Ophiopogonin D sensitive to light?
While specific photostability data for Ophiopogonin D is not extensively published, many complex organic molecules, including steroidal saponins, can be susceptible to photodegradation. Therefore, it is best practice to protect Ophiopogonin D, both in solid form and in solution, from prolonged exposure to light. Amber vials or containers wrapped in aluminum foil are recommended.
Q5: What are the potential degradation pathways for Ophiopogonin D?
Based on the structure of Ophiopogonin D, a steroidal glycoside, the most probable degradation pathways include:
-
Hydrolysis: The glycosidic bonds are susceptible to cleavage under acidic or basic conditions, which would result in the separation of the sugar moieties from the diosgenin aglycone.
-
Oxidation: The steroidal backbone may be susceptible to oxidation, particularly if exposed to oxidizing agents or light and air over extended periods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or inconsistent results. | Degradation of Ophiopogonin D due to improper storage. | - Confirm storage conditions (temperature, light protection).- Prepare fresh solutions from a new stock of powdered Ophiopogonin D.- Perform a quality control check on your stock solution using a validated analytical method (e.g., HPLC). |
| Appearance of unexpected peaks in chromatogram. | Presence of degradation products. | - Review storage and handling procedures.- Consider performing a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method.- If degradation is suspected, purify the sample or synthesize/purchase a new batch. |
| Precipitation of the compound in solution. | Poor solubility or solvent evaporation. | - Ensure the solvent is appropriate for the desired concentration.- Store solutions in tightly sealed containers to prevent solvent evaporation.- Gentle warming or sonication may help redissolve the compound, but be cautious as heat can accelerate degradation. |
Stability Data Summary
While comprehensive public data on Ophiopogonin D's stability is limited, the following table summarizes the recommended storage conditions based on available safety data sheets and general knowledge of similar compounds.
| Form | Storage Temperature | Duration | Container | Additional Notes |
| Powder | -20°C | Up to 24 months | Tightly sealed, light-resistant | Avoid repeated opening and closing of the container. |
| In Solvent (e.g., DMSO) | -80°C | Short-term (days to weeks) | Tightly sealed, light-resistant (amber vials) | Prepare fresh solutions when possible. Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ophiopogonin D
This protocol outlines a general approach for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of Ophiopogonin D.
Objective: To develop a stability-indicating HPLC method capable of separating Ophiopogonin D from its potential degradation products.
Materials:
-
Ophiopogonin D reference standard
-
HPLC grade acetonitrile, methanol, and water
-
HPLC grade formic acid or phosphoric acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with a UV or PDA detector
Method Development:
-
Solvent System: Start with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 20% Acetonitrile
-
5-25 min: 20% to 80% Acetonitrile
-
25-30 min: 80% Acetonitrile
-
30-35 min: 80% to 20% Acetonitrile
-
35-40 min: 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where Ophiopogonin D has significant absorbance (e.g., determined by UV scan, typically around 200-210 nm for saponins without a strong chromophore).
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by analyzing samples from forced degradation studies.
Protocol 2: Forced Degradation Study of Ophiopogonin D
Objective: To intentionally degrade Ophiopogonin D under various stress conditions to identify potential degradation products and pathways.
Procedure:
-
Acid Hydrolysis: Dissolve Ophiopogonin D in a solution of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve Ophiopogonin D in a solution of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize before analysis.
-
Oxidative Degradation: Treat a solution of Ophiopogonin D with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) for a set period.
-
Photodegradation: Expose a solution of Ophiopogonin D to a calibrated light source (e.g., ICH-compliant photostability chamber).
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Visualizations
Caption: Factors influencing the stability of Ophiopogonin D.
Technical Support Center: Overcoming Ophiopogonin D's Low Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ophiopogonin D (OP-D). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of this promising bioactive compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why does my Ophiopogonin D (OP-D) show poor bioavailability after oral administration?
A1: The low oral bioavailability of Ophiopogonin D is primarily attributed to its poor aqueous solubility.[1] As a large steroidal glycoside molecule, it has difficulty dissolving in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream. After intravenous administration in rats, OP-D shows a terminal half-life of approximately 17.29 minutes, indicating rapid clearance from the system.[2][3] This inherent poor solubility, coupled with rapid systemic clearance, creates a significant hurdle for achieving therapeutic concentrations via oral delivery.
Q2: I'm considering a nanoformulation to improve OP-D bioavailability. Which strategy has shown promise?
A2: Nanoemulsion is a highly promising strategy. Research has shown that encapsulating OP-D into a nanoemulsion can significantly increase its solubility.[1] A study successfully formulated a nanoemulsion-encapsulated OP-D (NOD) using low-energy emulsification methods, resulting in a small and uniform particle size of approximately 76.45 nm.[1] This formulation not only improved solubility but also exhibited reduced cellular toxicity compared to free OP-D.[1] While this particular study focused on its use as a vaccine adjuvant, the principles of enhanced solubility and dispersion are directly applicable to improving oral bioavailability.
Q3: My nanoemulsion formulation of OP-D is unstable and shows particle aggregation. What should I check?
A3: Instability in nanoemulsion formulations often stems from suboptimal composition or preparation methods. Here are key parameters to troubleshoot:
-
Surfactant and Co-surfactant Ratio: The ratio of surfactant to co-surfactant is critical for stabilizing the oil-water interface. Experiment with different ratios to find the optimal balance that results in the smallest and most stable droplet size.
-
Oil Phase Selection: The choice of oil is important. It should be a good solvent for OP-D and form a stable emulsion. Medium-chain triglycerides (MCTs) are often a good starting point.
-
Energy Input: The homogenization process (whether high-pressure, microfluidization, or ultrasonication) needs to be optimized. Ensure sufficient energy is applied for an adequate duration to achieve a nano-scale droplet size.
-
Component Compatibility: Ensure all components (oil, surfactant, co-surfactant, and OP-D) are compatible and do not cause precipitation or phase separation when mixed.
Experimental Protocols
Protocol 1: Preparation of Ophiopogonin D Nanoemulsion (NOD)
This protocol is adapted from a method used for creating a nanoemulsion for vaccine adjuvant delivery, which can be modified for oral bioavailability studies.[1]
Materials:
-
Ophiopogonin D (OP-D)
-
Oil Phase (e.g., Medium-Chain Triglycerides)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Transcutol P)
-
Deionized water
-
Magnetic stirrer
-
High-pressure homogenizer or microfluidizer
Methodology:
-
Preparation of the Oil Phase: Dissolve a precise amount of Ophiopogonin D into the selected oil phase. Gentle heating and stirring may be required to ensure complete dissolution.
-
Mixing Components: In a separate container, mix the surfactant and co-surfactant.
-
Formation of the Pre-emulsion: Add the oil phase (containing OP-D) to the surfactant/co-surfactant mixture and stir thoroughly.
-
Addition of Aqueous Phase: Slowly add deionized water to the oil-surfactant mixture under continuous stirring to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization or microfluidization. The number of passes and the pressure should be optimized to achieve a translucent nanoemulsion with a particle size below 100 nm.
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential to ensure quality and stability.
Data Presentation
While direct comparative in vivo pharmacokinetic data for different oral OP-D formulations is limited in publicly available literature, the following table presents the intravenous pharmacokinetic parameters of pure OP-D in rats. This data serves as a crucial baseline for calculating the absolute bioavailability of any developed oral formulation.
Table 1: Intravenous Pharmacokinetic Parameters of Ophiopogonin D in Rats [2][3]
| Parameter | Value |
| Dose (IV) | 77.0 µg/kg |
| Clearance (Cl) | 0.024 ± 0.010 L/min/kg |
| Terminal Half-life (t½) | 17.29 ± 1.70 min |
Researchers should aim to develop oral formulations that significantly increase the Area Under the Curve (AUC) and maximum concentration (Cmax) compared to what would be expected from an oral solution of free OP-D, with the ultimate goal of approaching the systemic exposure seen with IV administration.
Visualizations
Logical Workflow for Developing an Enhanced OP-D Formulation
The following diagram outlines a logical workflow for the development and evaluation of a novel Ophiopogonin D formulation aimed at improving oral bioavailability.
Caption: Workflow for OP-D formulation development.
Conceptual Pathway for Improved Oral Absorption via Nanoemulsion
This diagram illustrates the conceptual mechanism by which a nanoemulsion formulation can enhance the oral absorption of Ophiopogonin D.
Caption: Mechanism of nanoemulsion-enhanced absorption.
References
- 1. researchgate.net [researchgate.net]
- 2. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of ophiopogonin d by liquid chromatography/electrospray ionization mass spectrometry and its pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Ophiopogonin D toxicity and safe dosage determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ophiopogonin D (OP-D).
Frequently Asked Questions (FAQs)
Q1: What is Ophiopogonin D and what are its primary biological activities?
A1: Ophiopogonin D (OP-D) is a C27 steroid glycoside isolated from the tuber of Ophiopogon japonicus. It has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, cardioprotective, and immunomodulatory effects[1][2].
Q2: What are the known toxicities associated with Ophiopogonin D and its isomer, Ophiopogonin D' (OPD')?
A2: While OP-D is being investigated for its therapeutic benefits, it's crucial to be aware of its potential toxicities. The primary concerns are:
-
Hemolytic Activity: Ophiopogonin D has been shown to cause hemolysis in vivo. Its isomer, Ophiopogonin D' (OPD'), induces hemolysis both in vitro and in vivo[3][4][5]. The hemolytic effects are thought to be linked to disruptions in phospholipid metabolism[3][4].
-
Cardiotoxicity of Isomer OPD': Ophiopogonin D' has been reported to be cardiotoxic, inducing cardiomyocyte mitophagy and mitochondrial damage[6]. OP-D, conversely, has shown protective effects against doxorubicin-induced cardiotoxicity[7][8].
-
General Toxicity: A safety data sheet for Ophiopogonin D classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[9]. However, specific organ toxicity data from comprehensive studies are limited. One study noted that in an acute toxicity test, pre-treatment with OP-D could reduce the toxicity of OPD'[10].
Q3: Are there any established safe dosage limits (e.g., LD50) for Ophiopogonin D?
A3: Currently, there is a lack of publicly available, definitive LD50 values for Ophiopogonin D from standardized acute toxicity studies. One study on the acute toxicity of steroidal saponins from Dioscorea zingiberensis (a different plant source but containing similar types of compounds) indicated no signs of toxicity up to an oral dose of 562.5 mg/kg in mice[11][12]. However, this is not specific to Ophiopogonin D. Researchers should determine the Maximum Tolerated Dose (MTD) in their specific animal model and for their intended route of administration.
Q4: How can I determine a safe starting dose for my in vivo experiments with Ophiopogonin D?
A4: Determining a safe starting dose requires a systematic approach, often beginning with a dose range-finding study to establish the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity over a specified period[13][14][15]. A common approach involves:
-
Literature Review: Start with doses used in published efficacy studies, being mindful that these are not toxicity studies. For example, doses of 1 and 2 mg/kg have been used in a mouse model of venous thrombosis[16].
-
Dose Escalation Study: Begin with a low dose and escalate in subsequent groups of animals until signs of toxicity are observed.
-
Monitoring: Closely monitor animals for clinical signs of toxicity, changes in body weight, and food/water intake[17].
-
Pathological Examination: Conduct gross necropsy and histopathology on major organs to identify any treatment-related changes[11].
Troubleshooting Guide
Problem 1: I am observing hemolysis in my in vivo study after administering Ophiopogonin D. How can I mitigate this?
-
Possible Cause: Ophiopogonin D is known to cause hemolysis in vivo[3][4][5]. This effect is likely related to the interaction of the saponin with erythrocyte membranes.
-
Troubleshooting Steps:
-
Re-evaluate Dosage: The hemolytic effect may be dose-dependent. Consider reducing the dose to a lower, therapeutically relevant concentration.
-
Change Formulation: The solubility and formulation of OP-D can influence its toxicity. Preparing OP-D in a nanoemulsion has been suggested to overcome issues of low solubility and toxicity[3][4].
-
Monitor Hematological Parameters: Regularly monitor complete blood counts (CBCs), paying close attention to red blood cell counts, hemoglobin, and hematocrit to quantify the extent of hemolysis.
-
Assess Kidney Function: Hemolysis can lead to kidney damage. Monitor markers of renal function such as blood urea nitrogen (BUN) and creatinine.
-
Problem 2: My cell viability assays are showing inconsistent results with Ophiopogonin D.
-
Possible Cause: Inconsistencies can arise from several factors related to the compound and the assay itself.
-
Troubleshooting Steps:
-
Purity of Compound: Ensure the purity of your Ophiopogonin D stock. Impurities, including its isomer Ophiopogonin D', can have different cytotoxic profiles.
-
Solvent Effects: Ophiopogonin D is soluble in DMSO[18]. Ensure the final concentration of the solvent in your cell culture medium is consistent across all treatment groups and is at a non-toxic level for your specific cell line. Run a solvent-only control.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to Ophiopogonin D. The cytotoxic effects may be cell-type specific.
-
Assay Interference: Some compounds can interfere with the reagents used in viability assays (e.g., MTT, XTT). Consider using an alternative method to confirm your results, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay.
-
Problem 3: I am unsure which experimental model to use for assessing the acute toxicity of Ophiopogonin D.
-
Recommended Approach: Standardized guidelines provide a framework for conducting acute toxicity studies. The OECD (Organisation for Economic Co-operation and Development) provides several guidelines for acute oral toxicity testing, including:
-
OECD Guideline 420: Fixed Dose Procedure
-
OECD Guideline 425: Up-and-Down Procedure [20] These methods are designed to estimate the LD50 or classify the substance's toxicity while minimizing the number of animals used[1][2]. The choice of guideline may depend on the expected toxicity of Ophiopogonin D.
-
Quantitative Data Summary
| Parameter | Compound | Value | Species/Cell Line | Remarks | Reference |
| Pharmacokinetics | |||||
| Clearance (IV) | Ophiopogonin D | 0.024 ± 0.010 L/min/kg | Rat | Following a 77.0 µg/kg intravenous dose. | [3] |
| Terminal Half-life (IV) | Ophiopogonin D | 17.29 ± 1.70 min | Rat | Following a 77.0 µg/kg intravenous dose. | [3] |
| In Vitro Cytotoxicity | |||||
| IC50 (48h) | Ophiopogonin D' | 3.09 µM | MG-63 (osteosarcoma) | - | [21] |
| IC50 (48h) | Ophiopogonin D' | 3.63 µM | SNU387 (hepatocellular carcinoma) | - | [21] |
Experimental Protocols
Protocol 1: Determination of Acute Oral Toxicity (Adapted from OECD Guideline 423)
This protocol provides a general framework. Researchers must adapt it to their specific laboratory conditions and adhere to all institutional and national animal welfare regulations.
Objective: To determine the acute oral toxicity of Ophiopogonin D in a rodent model.
Materials:
-
Ophiopogonin D
-
Vehicle (e.g., water, 0.5% carboxymethylcellulose)
-
Rodents (preferably female rats, as recommended by OECD 423)
-
Oral gavage needles
-
Standard laboratory equipment for animal housing and observation
Methodology:
-
Animal Acclimatization: Acclimate animals to laboratory conditions for at least 5 days before dosing.
-
Dose Preparation: Prepare a stable formulation of Ophiopogonin D in the chosen vehicle. The concentration should be such that the required dose can be administered in a volume not exceeding 1 mL/100g of body weight for aqueous solutions[1].
-
Starting Dose Selection: Based on available data, select a starting dose from the fixed levels provided in OECD Guideline 423 (e.g., 5, 50, 300, 2000 mg/kg).
-
Dosing Procedure:
-
Fast animals overnight before dosing.
-
Administer the selected dose of Ophiopogonin D or vehicle to a group of 3 animals by oral gavage.
-
-
Observation:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
-
Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern).
-
Record individual animal body weights shortly before dosing and at least weekly thereafter.
-
-
Stepwise Procedure:
-
The outcome of the first group determines the next step. If mortality is observed, the dose for the next group is lowered. If no mortality is observed, a higher dose is used. The specific steps are outlined in OECD Guideline 423.
-
-
Termination and Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy of major organs.
Protocol 2: In Vitro Hemolysis Assay
Objective: To assess the hemolytic activity of Ophiopogonin D.
Materials:
-
Ophiopogonin D
-
Phosphate-buffered saline (PBS)
-
Fresh whole blood from a relevant species (e.g., rat, human)
-
Triton X-100 (as a positive control for 100% hemolysis)
-
Spectrophotometer
Methodology:
-
Preparation of Erythrocyte Suspension:
-
Centrifuge fresh whole blood to pellet the erythrocytes.
-
Wash the erythrocyte pellet three times with PBS.
-
Resuspend the washed erythrocytes in PBS to a final concentration of 2% (v/v).
-
-
Treatment:
-
Prepare a serial dilution of Ophiopogonin D in PBS.
-
In a microcentrifuge tube, mix the erythrocyte suspension with the Ophiopogonin D solutions to achieve the desired final concentrations.
-
Prepare a negative control (erythrocytes in PBS only) and a positive control (erythrocytes with Triton X-100 for complete lysis).
-
-
Incubation: Incubate the tubes at 37°C for a specified time (e.g., 1-4 hours).
-
Measurement of Hemolysis:
-
Centrifuge the tubes to pellet intact erythrocytes and cell debris.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm) using a spectrophotometer.
-
-
Calculation of Hemolysis Percentage:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Visualizations
Caption: Workflow for Ophiopogonin D Toxicity and Safe Dosage Determination.
Caption: Contrasting Biological Effects of Ophiopogonin D and Ophiopogonin D'.
References
- 1. researchgate.net [researchgate.net]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 5. Differences in the Hemolytic Behavior of Two Isomers in Ophiopogon japonicus In Vitro and In Vivo and Their Risk Warnings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ophiopogonin D mitigates doxorubicin-induced cardiomyocyte ferroptosis through the β-catenin/GPX4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Ophiopogonin D|945619-74-9|MSDS [dcchemicals.com]
- 10. Effect of ophiopogonin D on acute and sub-acute toxicity of ophiopogonin D′ based on drug interactions#br# [cjpt.magtechjournal.com]
- 11. Acute toxicity and sub-chronic toxicity of steroidal saponins from Dioscorea zingiberensis C.H.Wright in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
- 16. caymanchem.com [caymanchem.com]
- 17. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 18. selleckchem.com [selleckchem.com]
- 19. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 20. oecd.org [oecd.org]
- 21. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Ophiopogonin D experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with Ophiopogonin D (OP-D).
Troubleshooting Guides
Issue 1: Inconsistent or Contradictory Results in Cell Viability Assays (e.g., MTT, CCK-8)
Question: Why am I observing variable effects of Ophiopogonin D on cell viability, sometimes seeing inhibition and other times no effect or even an increase in viability?
Answer: Inconsistent results in cell viability assays with Ophiopogonin D can stem from several factors, often related to its dose-dependent and cell-type-specific effects.
Possible Causes and Troubleshooting Steps:
-
Dose-Dependent Biphasic Effects: Ophiopogonin D can exhibit biphasic effects on cell viability. For instance, concentrations exceeding 20 µM have been reported to potentially enhance cell viability in some cell types, while concentrations in the 20–40 µM range often inhibit cell viability. It is crucial to perform a comprehensive dose-response curve for your specific cell line to identify the optimal concentration for your desired effect.
-
Cell Line Specificity: The effects of Ophiopogonin D can vary significantly between different cell lines. For example, it has been shown to inhibit the proliferation of MDA-MB-435 melanoma cells and human laryngocarcinoma cells. However, its impact on other cell lines might differ. Always validate the effects of Ophiopogonin D on your specific cell model.
-
Solubility Issues: Ophiopogonin D is soluble in DMSO, methanol, and ethanol. Poor solubility in aqueous culture media can lead to precipitation and inaccurate concentrations.
-
Recommendation: Prepare a concentrated stock solution in an appropriate solvent like DMSO and then dilute it to the final concentration in your culture medium. Ensure the final solvent concentration does not exceed a level that is toxic to your cells (typically <0.1% DMSO).
-
-
Presence of Isomers: Commercial preparations of Ophiopogonin D may contain its isomer, Ophiopogonin D' (OP-D'). These isomers can have different biological activities. For instance, OP-D' has been shown to induce hemolysis in vitro, while OP-D does not. The presence and ratio of these isomers can lead to variability in experimental outcomes.
-
Recommendation: Whenever possible, use a high-purity Ophiopogonin D standard and be aware of the potential for isomer contamination.
-
-
Cell Health and Seeding Density: The initial health and seeding density of your cells can significantly impact their response to treatment. Unhealthy or overly confluent cells may respond differently than healthy, sub-confluent cells.
-
Recommendation: Ensure your cells are healthy and seeded at a consistent density for all experiments.
-
Issue 2: Difficulty in Detecting Ophiopogonin D-Induced Apoptosis
Question: I am not observing the expected increase in apoptosis after treating my cells with Ophiopogonin D. What could be the reason?
Answer: While Ophiopogonin D has been shown to induce apoptosis in various cancer cell lines, detecting this effect can be challenging due to several experimental variables.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Concentration and Incubation Time: The induction of apoptosis is both concentration- and time-dependent. Insufficient concentration or a short incubation period may not be enough to trigger a detectable apoptotic response.
-
Recommendation: Perform a time-course and dose-response experiment to determine the optimal conditions for apoptosis induction in your cell line.
-
-
Choice of Apoptosis Assay: Different apoptosis assays measure different stages of the apoptotic process. For example, Annexin V staining detects early apoptosis, while TUNEL assays and caspase activity assays detect later stages.
-
Recommendation: Consider using a combination of assays to get a comprehensive picture of apoptosis induction. For instance, you could use Annexin V/PI staining for flow cytometry alongside a caspase-3/7 activity assay.
-
-
Cell-Specific Resistance: Some cell lines may be inherently more resistant to Ophiopogonin D-induced apoptosis.
-
Recommendation: Investigate the expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members) in your cell line to assess its potential for resistance.
-
-
Crosstalk with Other Cell Fates: Ophiopogonin D can also induce other cellular responses, such as autophagy, which can sometimes have a pro-survival role and counteract apoptosis.
-
Recommendation: Investigate markers of other cellular pathways, such as autophagy (e.g., LC3-II conversion), to understand the complete cellular response to Ophiopogonin D treatment.
-
Issue 3: Inconsistent Results in Signaling Pathway Analysis (e.g., Western Blotting)
Question: My western blot results for signaling pathways affected by Ophiopogonin D are not consistent. Why might this be happening?
Answer: Inconsistent western blot results can be frustrating and can arise from a variety of factors, from sample preparation to the blotting procedure itself.
Possible Causes and Troubleshooting Steps:
-
Variability in Sample Preparation: Inconsistent cell lysis, protein quantification, or sample loading can lead to significant variability in western blot results.
-
Recommendation: Use a consistent lysis buffer and protocol. Accurately quantify protein concentrations using a reliable method (e.g., BCA assay) and ensure equal loading of protein in each lane. Always include a loading control (e.g., β-actin, GAPDH) to normalize your results.
-
-
Antibody Performance: The quality and specificity of your primary and secondary antibodies are critical for reliable results.
-
Recommendation: Use antibodies that have been validated for your specific application (e.g., western blotting) and target species. Optimize the antibody dilution and incubation conditions.
-
-
Timing of Pathway Activation: The activation of signaling pathways is often transient. The timing of cell lysis after Ophiopogonin D treatment is crucial for capturing the peak of pathway activation or inhibition.
-
Recommendation: Perform a time-course experiment to determine the optimal time point to assess the phosphorylation or expression of your target proteins.
-
-
Phosphatase and Protease Activity: Endogenous phosphatases and proteases can degrade your target proteins and affect their phosphorylation status after cell lysis.
-
Recommendation: Always use phosphatase and protease inhibitor cocktails in your lysis buffer and keep your samples on ice or at 4°C throughout the preparation process.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for Ophiopogonin D?
A1: Ophiopogonin D is soluble in DMSO, methanol, and ethanol. It is recommended to prepare a concentrated stock solution in one of these solvents and store it at -20°C or -80°C for long-term use. For working solutions, it is advisable to make fresh dilutions from the stock solution for each experiment to avoid repeated freeze-thaw cycles.
Q2: What are the known signaling pathways affected by Ophiopogonin D?
A2: Ophiopogonin D has been shown to modulate several key signaling pathways, including:
-
Inhibition of pro-inflammatory pathways: such as the NF-κB pathway.
-
Induction of apoptosis: through the activation of caspases and modulation of the STAT3 signaling cascade.
-
Regulation of autophagy: though the exact mechanism and whether it is pro-survival or pro-death can be cell-type dependent.
Q3: Can Ophiopogonin D interfere with common assay reagents?
A3: As a saponin, Ophiopogonin D has the potential to interfere with certain assays. Saponins can have detergent-like properties that may affect cell membranes and could potentially interact with colorimetric or fluorometric reagents. It is always advisable to include a cell-free control (Ophiopogonin D in media with the assay reagent but without cells) to check for any direct interference with your assay.
Q4: Are there any known isomers of Ophiopogonin D that I should be aware of?
A4: Yes, Ophiopogonin D' (OP-D') is a known isomer of Ophiopogonin D. It is important to be aware of this, as OP-D and OP-D' can have different biological activities. For example, OP-D' has been shown to induce hemolysis in vitro, whereas OP-D does not. The purity of your Ophiopogonin D sample and the potential presence of OP-D' could be a source of experimental variability.
Quantitative Data Summary
Table 1: Reported Effects of Ophiopogonin D on Cell Viability
| Cell Line | Concentration Range | Effect | Reference |
| Cardiomyocytes | > 20 µM | Potential enhancement of cell viability | |
| Colorectal Cancer Cells | 20–40 µM | Significant inhibition of cell viability | |
| Human Laryngocarcinoma Cells | 25-50 µmol/l | Increased cytotoxicity | |
| MDA-MB-435 Melanoma Cells |
Ophiopogonin D Technical Support Center: Optimizing Therapeutic Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the therapeutic effects of Ophiopogonin D (OP-D) in experimental settings.
I. Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with Ophiopogonin D.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of Ophiopogonin D in Culture Medium | - Low solubility of OP-D in aqueous solutions.- High final concentration of DMSO in the medium.- Interaction with components of the culture medium or serum. | - Prepare fresh stock solutions: Ophiopogonin D is soluble in DMSO.[1][2] Prepare a high-concentration stock solution (e.g., 10-20 mM) in fresh, anhydrous DMSO.[1] - Minimize final DMSO concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, as higher concentrations can be toxic to cells.[3] - Two-step dilution: First, dilute the DMSO stock solution in a small volume of serum-free medium, vortexing gently. Then, add this intermediate dilution to the final volume of the complete medium. - Warm the medium: Gently warm the culture medium to 37°C before adding the OP-D solution to aid in solubility. |
| High Cell Death or Unexpected Cytotoxicity | - Concentration of OP-D is too high for the specific cell line.- Synergistic toxic effects with other media components.- Contamination of the cell culture. | - Determine the optimal concentration: Perform a dose-response experiment (e.g., using an MTT or CCK-8 assay) to determine the IC50 value for your specific cell line.[4][5] Start with a broad range of concentrations (e.g., 1-100 µM).[6] - Use appropriate controls: Always include a vehicle control (medium with the same concentration of DMSO as the highest OP-D concentration) to account for any solvent-induced toxicity. - Check for contamination: Regularly inspect cultures for signs of bacterial or fungal contamination.[7][8] If contamination is suspected, discard the culture and decontaminate the incubator and biosafety cabinet.[7] |
| Inconsistent or Non-reproducible Results | - Variability in OP-D stock solution preparation.- Inconsistent cell seeding density or passage number.- Fluctuation in incubation conditions. | - Standardize stock preparation: Always use the same protocol for preparing and storing OP-D stock solutions. Aliquot the stock solution to avoid multiple freeze-thaw cycles. - Maintain consistent cell culture practices: Use cells within a similar passage number range for all experiments. Ensure consistent cell seeding density and confluency at the time of treatment. - Monitor incubator conditions: Regularly check and calibrate the CO2 levels, temperature, and humidity of the cell culture incubator. |
| No Observable Therapeutic Effect | - The concentration of OP-D is too low.- The incubation time is too short.- The chosen cell line is not responsive to OP-D. | - Increase the concentration: Based on the results of your dose-response curve, select concentrations that are non-toxic but have the potential for a biological effect. - Optimize incubation time: Perform a time-course experiment (e.g., 12h, 24h, 48h) to determine the optimal duration of OP-D treatment for the desired effect.[9] - Literature review: Confirm that the chosen cell line is appropriate for the therapeutic effect being investigated by reviewing existing literature on Ophiopogonin D. |
II. Frequently Asked Questions (FAQs)
1. What is the recommended solvent for Ophiopogonin D?
Ophiopogonin D is soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol.[10] For cell culture experiments, DMSO is the most commonly used solvent.[1] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the desired final concentration, ensuring the final DMSO concentration remains low (<0.5%).[1][3]
2. How should I store Ophiopogonin D?
Ophiopogonin D powder should be stored at -20°C.[11] Stock solutions in DMSO can also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.
3. What is a typical effective concentration range for Ophiopogonin D in vitro?
The effective concentration of Ophiopogonin D varies depending on the cell line and the specific therapeutic effect being investigated. Based on published studies, the effective concentration range can be from 1 µM to 100 µM.[6][11] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
4. How can I be sure that the observed effect is due to Ophiopogonin D and not the solvent?
Always include a vehicle control in your experiments. This control should contain the same concentration of the solvent (e.g., DMSO) used to dissolve Ophiopogonin D in the highest concentration treatment group. This will help you to differentiate the effects of the compound from any potential effects of the solvent itself.
III. Data Presentation: Effective Concentrations of Ophiopogonin D
The following table summarizes the effective concentrations of Ophiopogonin D for various therapeutic effects as reported in the literature.
| Therapeutic Effect | Cell Line/Model | Effective Concentration(s) | Reference(s) |
| Anti-inflammatory | Mouse pulmonary epithelial cells | Attenuates PM2.5-induced inflammation | [1][2] |
| Colitis mouse model | Ameliorates colitis | [10][12] | |
| Streptozotocin-induced diabetic nephropathy rats | Ameliorates renal function | [10][12] | |
| Anti-cancer | MDA-MB-231 (Triple-negative breast cancer) | 2.5, 5, 10 µM (induces apoptosis and reduces migration) | [11] |
| HCT116 (Colon cancer) | 5, 10, 20, 40 µM (inhibits viability) | [9] | |
| Human laryngocarcinoma cells | Induces apoptosis and cytotoxicity | [10] | |
| Cardioprotective | H9c2 cells (cardiomyocytes) | Protects against doxorubicin-induced injury | [10] |
| Human umbilical vein endothelial cells (HUVECs) | Prevents H2O2-induced injury | [10] | |
| Osteoprotective | RAW 264.7 cells | Inhibits ROS production at 10 and 100 µM | [11] |
IV. Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well cell culture plates
-
Ophiopogonin D
-
DMSO
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Ophiopogonin D in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Replace the medium in the wells with the prepared Ophiopogonin D dilutions and controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Western Blot Analysis of Signaling Pathways
This protocol provides a general framework for analyzing the effect of Ophiopogonin D on protein expression in key signaling pathways.
Materials:
-
6-well cell culture plates
-
Ophiopogonin D
-
DMSO
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-NF-κB, NF-κB, p-STAT3, STAT3, p-Akt, Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of Ophiopogonin D or vehicle control for the optimized duration.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
V. Mandatory Visualizations
Caption: General experimental workflow for in vitro studies with Ophiopogonin D.
Caption: Key signaling pathways modulated by Ophiopogonin D for its therapeutic effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. youtube.com [youtube.com]
- 4. Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. corning.com [corning.com]
- 9. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
Potential for Ophiopogonin D drug-drug interactions with CYP450 enzymes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for drug-drug interactions between Ophiopogonin D and cytochrome P450 (CYP450) enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the known inhibitory potential of Ophiopogonin D on major human CYP450 enzymes?
A1: In vitro studies using pooled human liver microsomes have demonstrated that Ophiopogonin D has a significant inhibitory effect on CYP3A4, CYP2C9, and CYP2E1 in a dose-dependent manner.[1][2][3] The inhibitory effects on other tested isoforms, including CYP1A2, CYP2A6, CYP2C8, CYP2C19, and CYP2D6, were not found to be significant under the experimental conditions.[1][2]
Q2: What are the specific inhibition parameters (IC50 and Ki) of Ophiopogonin D on CYP3A4, CYP2C9, and CYP2E1?
A2: The reported IC50 and Ki values for the inhibition of CYP3A4, CYP2C9, and CYP2E1 by Ophiopogonin D are summarized in the table below.
Data Presentation: Inhibition of Human CYP450 Enzymes by Ophiopogonin D
| CYP450 Isoform | Inhibition Parameter | Value (µM) | Inhibition Mechanism |
| CYP3A4 | IC50 | 8.08[1][2] | Non-competitive, Time-dependent |
| Ki | 4.08[1][2] | ||
| CYP2C9 | IC50 | 12.92[1][2] | Competitive |
| Ki | 11.07[1][2] | ||
| CYP2E1 | IC50 | 22.72[1][2] | Competitive |
| Ki | 6.69[1][2] |
Q3: Is there any evidence for induction of CYP450 enzymes by Ophiopogonin D?
A3: The current body of research on the inductive potential of Ophiopogonin D on major drug-metabolizing CYP450 enzymes in human liver tissue is limited. However, some studies suggest a potential for induction:
-
An ethanolic extract of Ophiopogonis Radix, the plant from which Ophiopogonin D is derived, has been shown to induce CYP3A4 mRNA levels in HepG2 cells.[2]
-
Ophiopogonin D was identified as a component in a traditional Chinese medicine formula that was found to activate the pregnane X receptor (PXR), a key regulator of CYP3A4 expression.[2]
-
In rat cardiomyocytes, Ophiopogonin D has been observed to upregulate CYP2J3, with evidence suggesting this is mediated through PXR activation.[4][5]
These findings indicate a potential for PXR-mediated induction of CYP enzymes by Ophiopogonin D, but further direct studies, particularly in primary human hepatocytes, are necessary to confirm and quantify this effect for major drug-metabolizing isoforms like CYP3A4.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for CYP450 inhibition in our in vitro assay.
-
Possible Cause 1: Purity of Ophiopogonin D.
-
Troubleshooting Step: Verify the purity of your Ophiopogonin D compound using analytical methods such as HPLC-MS. Impurities could have their own inhibitory effects.
-
-
Possible Cause 2: Microsome Quality and Concentration.
-
Troubleshooting Step: Ensure the pooled human liver microsomes are of high quality and have been stored correctly to maintain enzymatic activity. Use a consistent protein concentration in all assays as recommended in the protocol below.
-
-
Possible Cause 3: Incubation Time and Conditions.
-
Possible Cause 4: Substrate Concentration.
-
Troubleshooting Step: The concentration of the probe substrate relative to its Km value can influence the apparent IC50. Use a substrate concentration at or below the Km for competitive inhibition studies.
-
Issue 2: Difficulty in determining the mechanism of inhibition (e.g., competitive vs. non-competitive).
-
Possible Cause: Inappropriate Substrate and Inhibitor Concentrations in Kinetic Studies.
-
Troubleshooting Step: To construct accurate Lineweaver-Burk or Dixon plots, a range of substrate concentrations bracketing the Km value and multiple fixed inhibitor concentrations should be used. Refer to the detailed experimental protocol for recommended concentration ranges.
-
-
Logical Relationship for Troubleshooting Inhibition Mechanism Determination
Troubleshooting workflow for inhibition mechanism determination.
Detailed Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay using Human Liver Microsomes
This protocol is based on the methodologies described in the cited literature for assessing the inhibitory effect of Ophiopogonin D.[1][2]
-
Materials:
-
Ophiopogonin D (of known purity)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
CYP450 isoform-specific probe substrates and their corresponding positive control inhibitors (see table below)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for metabolite quantification
-
-
Procedure for IC50 Determination: a. Prepare a stock solution of Ophiopogonin D in a suitable solvent (e.g., DMSO) and create a series of dilutions to achieve the final desired concentrations. b. In a microcentrifuge tube, combine the phosphate buffer, HLM (final concentration typically 0.2-0.5 mg/mL), and the specific probe substrate at a concentration close to its Km value. c. Add varying concentrations of Ophiopogonin D to the reaction mixture. Include a vehicle control (no inhibitor) and a positive control inhibitor. d. Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes). e. Initiate the reaction by adding the NADPH regenerating system. f. Incubate at 37°C for a specific duration (e.g., 10-60 minutes, optimized for linear metabolite formation for each isoform). g. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. h. Centrifuge to pellet the protein and transfer the supernatant for analysis. i. Quantify the formation of the specific metabolite using a validated LC-MS/MS method. j. Calculate the percent inhibition for each Ophiopogonin D concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
-
Experimental Workflow for CYP450 Inhibition Assay
Workflow for determining CYP450 inhibition by Ophiopogonin D.
Protocol 2: Investigating Potential for CYP450 Induction
Given the preliminary evidence for PXR activation, a suggested approach to investigate the induction potential of Ophiopogonin D would involve using primary human hepatocytes.
-
Cell Culture: Culture primary human hepatocytes according to the supplier's recommendations.
-
Treatment: Treat the hepatocytes with a range of Ophiopogonin D concentrations (e.g., 0.1 to 50 µM) for 48-72 hours. Include a vehicle control and known inducers for the target CYPs (e.g., rifampicin for CYP3A4, phenobarbital for CYP2B6, omeprazole for CYP1A2) as positive controls.
-
Endpoint Analysis:
-
mRNA Expression: Harvest the cells, extract RNA, and perform qRT-PCR to quantify the mRNA levels of target CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4) relative to a housekeeping gene.
-
Enzymatic Activity: Following treatment, incubate the intact hepatocytes with isoform-specific probe substrates and measure metabolite formation to assess changes in enzymatic activity.
-
-
Data Analysis: Calculate the fold-change in mRNA expression and enzyme activity relative to the vehicle control.
Signaling Pathway for PXR-Mediated CYP3A4 Induction
Potential PXR-mediated induction of CYP3A4 by Ophiopogonin D.
References
- 1. In vitro study on the effect of ophiopogonin D on the activity of cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmrxiv.de [pharmrxiv.de]
- 5. Ophiopogonin D Increases SERCA2a Interaction with Phospholamban by Promoting CYP2J3 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
How to control for batch-to-batch variability of Ophiopogonin D
Welcome to the technical support center for Ophiopogonin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for the batch-to-batch variability of Ophiopogonin D in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Ophiopogonin D and why is batch-to-batch variability a concern?
A1: Ophiopogonin D is a steroidal glycoside isolated from the tuber of Ophiopogon japonicus (Maidong).[1] It exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects.[2] Batch-to-batch variability, a common issue with natural products, can lead to inconsistencies in the concentration and purity of Ophiopogonin D. This variability can significantly impact experimental reproducibility and the therapeutic efficacy and safety of potential drug candidates.[3]
Q2: What are the primary causes of batch-to-batch variability in Ophiopogonin D?
A2: The primary causes of variability stem from the natural origin of the compound and include:
-
Geographical Origin: The chemical composition of Ophiopogon japonicus, including the content of Ophiopogonin D, can vary significantly depending on the growing location (e.g., Sichuan vs. Zhejiang in China).[4][5]
-
Cultivation Practices: Factors such as the use of plant growth regulators (e.g., paclobutrazol) and the duration of cultivation (e.g., 2-year vs. 3-year) have been shown to impact the saponin content.[6][7]
-
Harvesting Time: The developmental stage of the plant at the time of harvest can influence the concentration of active compounds.
-
Post-Harvest Processing: Methods of drying, slicing, and storage can affect the stability and degradation of Ophiopogonin D.
-
Extraction and Purification Methods: The choice of solvents and the parameters of the extraction and purification processes can lead to variations in yield and purity.[8]
Q3: How can I control for the batch-to-batch variability of Ophiopogonin D in my experiments?
A3: To control for variability, a multi-step approach is recommended:
-
Sourcing and Documentation: Obtain Ophiopogonin D or Ophiopogon japonicus extract from a reputable supplier who provides a detailed Certificate of Analysis (CoA) for each batch. The CoA should include information on the geographical origin, harvesting date, and analytical testing results.
-
Chemical Fingerprinting: Perform chemical fingerprinting of each new batch using techniques like High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC) to compare the overall chemical profile with a qualified reference standard.[9][10]
-
Quantitative Analysis: Accurately quantify the amount of Ophiopogonin D in each batch using a validated analytical method, such as HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][11][12]
-
Reference Standard: Use a certified reference standard of Ophiopogonin D for identification and quantification.[13]
-
Standard Operating Procedures (SOPs): Establish and follow strict SOPs for sample preparation, handling, and analysis to minimize experimental error.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results between batches of Ophiopogonin D. | 1. Significant variation in the concentration of Ophiopogonin D between batches.2. Presence of interfering compounds in some batches.3. Degradation of Ophiopogonin D in one or more batches. | 1. Quantify the concentration of Ophiopogonin D in each batch using a validated HPLC or LC-MS method and normalize the dose accordingly.2. Perform HPTLC or HPLC fingerprinting to assess the overall chemical profile and identify any significant differences in impurity profiles.3. Check the storage conditions and expiry date of the material. If degradation is suspected, acquire a new, well-characterized batch. |
| Poor peak resolution or shape in HPLC analysis. | 1. Inappropriate mobile phase composition.2. Column degradation.3. Sample overload.4. Presence of co-eluting impurities. | 1. Optimize the mobile phase gradient and composition. A common mobile phase is a gradient of acetonitrile and water.[12]2. Use a guard column and ensure the column is properly washed and stored. If necessary, replace the analytical column.3. Reduce the injection volume or dilute the sample.4. Modify the chromatographic conditions (e.g., gradient, flow rate, column chemistry) to improve separation. |
| Low recovery of Ophiopogonin D during extraction. | 1. Inefficient extraction solvent.2. Incomplete extraction.3. Degradation during extraction. | 1. Methanol or ethanol-water mixtures are commonly used for extracting saponins from Ophiopogon japonicus.[4] Optimize the solvent system.2. Increase the extraction time or use methods like ultrasound-assisted extraction to enhance efficiency.[8]3. Avoid excessive heat during the extraction process. |
| Difficulty in identifying Ophiopogonin D peak. | 1. Lack of a proper reference standard.2. Low concentration in the sample. | 1. Always use a certified reference standard of Ophiopogonin D for co-injection to confirm peak identity by retention time.2. Use a more sensitive detector (e.g., mass spectrometer) or a concentration step in the sample preparation. |
Experimental Protocols
Protocol 1: Quantitative Analysis of Ophiopogonin D by HPLC-ELSD
This protocol provides a general method for the quantification of Ophiopogonin D in Ophiopogon japonicus extracts.
1. Materials and Reagents:
-
Ophiopogonin D reference standard
-
Ophiopogon japonicus extract
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (analytical grade)
-
Kromasil 100-5 C18 column (4.6 mm × 250 mm, 5 µm) or equivalent[12]
2. Preparation of Standard Solution:
-
Accurately weigh a suitable amount of Ophiopogonin D reference standard and dissolve it in methanol to prepare a stock solution of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve.
3. Preparation of Sample Solution:
-
Accurately weigh the Ophiopogon japonicus extract powder.
-
Add a defined volume of methanol and extract using ultrasonication for 30-60 minutes.[4]
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
4. HPLC-ELSD Conditions:
-
Column: Kromasil 100-5 C18 (4.6 mm × 250 mm, 5 µm)[12]
-
Mobile Phase: Acetonitrile (A) and Water (B) in a gradient elution. A typical gradient could be: 0-45 min, 35%-55% A.[12]
-
Flow Rate: 1.0 mL/min[12]
-
Column Temperature: 35 °C[12]
-
ELSD (Evaporative Light Scattering Detector) Conditions:
5. Data Analysis:
-
Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the standard solutions.
-
Calculate the concentration of Ophiopogonin D in the sample by interpolating its peak area on the calibration curve.
Protocol 2: HPTLC Fingerprinting of Ophiopogon japonicus Saponins
This protocol allows for the qualitative comparison of the saponin profiles between different batches.
1. Materials and Reagents:
-
Ophiopogonin D reference standard
-
Ophiopogon japonicus extracts
-
Silica gel 60 F254 HPTLC plates
-
Methanol (analytical grade)
-
Dichloromethane (analytical grade)
-
Water (analytical grade)
-
Anisaldehyde-sulfuric acid reagent
2. Preparation of Solutions:
-
Prepare solutions of the reference standard and sample extracts in methanol at a concentration of approximately 1 mg/mL.
3. HPTLC Procedure:
-
Application: Apply 5 µL of each standard and sample solution as 8 mm bands on the HPTLC plate.
-
Development: Develop the plate in a twin-trough chamber with a mobile phase of dichloromethane, methanol, and water (e.g., 8:2:0.2, v/v/v).
-
Derivatization: After development, dry the plate and dip it in anisaldehyde-sulfuric acid reagent, then heat at 100-105 °C for 5-10 minutes until the zones are visible.
-
Documentation: Document the chromatograms under white light and UV 366 nm.
4. Data Analysis:
-
Compare the HPTLC fingerprints of the different batches with the reference standard and with each other. Look for the presence, absence, and relative intensity of the characteristic bands corresponding to Ophiopogonin D and other saponins.
Visualizations
Signaling Pathway
Ophiopogonin D has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[14][15][16][17] Variability in Ophiopogonin D concentration can lead to inconsistent modulation of this pathway, affecting experimental outcomes.
Caption: Inhibition of the NF-κB signaling pathway by Ophiopogonin D.
Experimental Workflow
The following workflow outlines the key steps for ensuring the quality and consistency of Ophiopogonin D for research purposes.
Caption: Quality control workflow for new batches of Ophiopogonin D.
References
- 1. Quantitative determination of ophiopogonin d by liquid chromatography/electrospray ionization mass spectrometry and its pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WHO guidelines for quality control of herbal medicines: From cultivation to consumption - Int J Pharm Chem Anal [ijpca.org]
- 4. Quality Evaluation of Ophiopogonis Radix from Two Different Producing Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 6. Evaluation of the Effects of Paclobutrazol and Cultivation Years on Saponins in Ophiopogon japonicus Using UPLC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Metabolic Profiling of Saponin-Rich Ophiopogon japonicus Roots Based on 1H NMR and HPTLC Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. [HPLC simultaneous determination of contents of 5 saponin constituents in Ophiopogonis Radix] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Ophiopogonin D ameliorates non‑alcoholic fatty liver disease in high‑fat diet‑induced obese mice by improving lipid metabolism, oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ophiopogonin D Nanoemulsion Preparation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing and optimizing nanoemulsions for the delivery of Ophiopogonin D (OP-D). The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating Ophiopogonin D?
A1: Ophiopogonin D, a steroidal saponin from Ophiopogon japonicus, exhibits poor water solubility, which is a primary hurdle in its formulation for drug delivery.[1][2] Nanoemulsion technology is an effective strategy to overcome this limitation, enhancing its solubility and potentially reducing toxicity.[1][2][3][4]
Q2: Which type of nanoemulsion preparation method is most suitable for Ophiopogonin D?
A2: Low-energy emulsification methods are particularly well-suited for Ophiopogonin D nanoemulsions.[1][2] These methods, such as phase inversion temperature (PIT) and spontaneous emulsification, rely on the physicochemical properties of the components to form nano-sized droplets, avoiding the high shear stress and potential temperature increases associated with high-energy methods that could degrade the saponin.[5][6]
Q3: How do I select the appropriate oil and surfactants for my Ophiopogonin D nanoemulsion?
A3: The choice of oil and surfactants is critical for the formation and stability of the nanoemulsion. The oil phase should be selected based on its ability to solubilize Ophiopogonin D. Surfactants and co-surfactants should be chosen to achieve a hydrophilic-lipophilic balance (HLB) value that favors the formation of a stable oil-in-water (o/w) nanoemulsion. The selection of these components significantly impacts droplet size and long-term stability.[7][8][9][10]
Q4: What is a pseudo-ternary phase diagram and why is it important for low-energy nanoemulsion formulation?
A4: A pseudo-ternary phase diagram is a triangular diagram that represents the phase behavior of a four-component system (oil, water, surfactant, and co-surfactant) at a constant temperature and pressure. By systematically varying the ratios of these components, a phase diagram can be constructed to identify the region where a stable nanoemulsion forms.[1][11][12][13][14] This is a crucial step in optimizing the formulation of low-energy nanoemulsions to use the minimum necessary amount of surfactants.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Large initial particle size (>200 nm) | Insufficient surfactant/co-surfactant concentration.[11] Inappropriate oil phase selection. Suboptimal homogenization parameters (for high-energy methods).[8] | Increase the surfactant-to-oil ratio. Screen different oils for better Ophiopogonin D solubility and emulsification. Increase homogenization pressure or number of cycles.[15] |
| High Polydispersity Index (PDI > 0.3) | Inefficient mixing or homogenization. Incompatible formulation components. | Optimize stirring speed and time. For high-energy methods, increase homogenization cycles. Re-evaluate surfactant and co-surfactant compatibility. |
| Phase separation or creaming upon storage | Ostwald ripening (growth of larger droplets at the expense of smaller ones).[8][9] Flocculation or coalescence of droplets. Inadequate zeta potential. | Use a combination of a highly water-insoluble oil with the primary oil phase to inhibit Ostwald ripening.[8][9] Increase surfactant concentration to provide a better stabilizing layer. Adjust the pH or add charged surfactants to increase the absolute value of the zeta potential.[16] |
| Low encapsulation efficiency of Ophiopogonin D | Poor solubility of Ophiopogonin D in the selected oil phase. Drug precipitation during the emulsification process. | Screen various oils to find one with higher solubilizing capacity for Ophiopogonin D. Optimize the drug-to-oil ratio. Ensure Ophiopogonin D is fully dissolved in the oil phase before emulsification. |
| Foaming during preparation | Saponins, like Ophiopogonin D, can have surfactant-like properties and may cause foaming, especially with high-energy methods. | Use a low-energy emulsification method. If using a high-energy method, consider adding the aqueous phase to the oil phase more slowly. A small amount of an appropriate antifoaming agent may be considered if it doesn't interfere with the final application. |
Quantitative Data Summary
The following table summarizes key formulation parameters and resulting characteristics for Ophiopogonin D and other relevant nanoemulsions.
| Drug | Oil Phase | Surfactant/Co-surfactant | Preparation Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| Ophiopogonin D | Not specified | Not specified | Low-energy emulsification | 76.45 | 0.16 | Not reported | [1][2][17] |
| Antifungal Drug | Not specified | Not specified | High-Pressure Homogenization | 78.79 | 0.315 | -9.46 | [18] |
| Vitamin D3 | Canola Oil | Tween 80 / Span 80 | Water Titration | 93.92 - 185.5 | < 1 | -7.29 to -13.56 | [14] |
| C. pendulus oil | Essential oil | Tween 20 / Ethanol | Not specified | 327 | Not reported | Not reported | [19] |
| Curcumin | Not specified | Tween 80 | Not specified | 90 - 122 | Not reported | Not reported | [7] |
Experimental Protocols
Protocol 1: Preparation of Ophiopogonin D Nanoemulsion using a Low-Energy Method (Spontaneous Emulsification)
This protocol is a synthesized procedure based on common low-energy methods for preparing nanoemulsions of poorly soluble compounds like Ophiopogonin D.
-
Preparation of the Organic Phase:
-
Dissolve a precisely weighed amount of Ophiopogonin D in a suitable oil (e.g., medium-chain triglycerides, oleic acid) with the aid of gentle heating and stirring until a clear solution is obtained.
-
Add the selected surfactant and co-surfactant to the oil phase and mix thoroughly.
-
-
Preparation of the Aqueous Phase:
-
Prepare the aqueous phase, which is typically deionized water.
-
-
Nanoemulsion Formation:
-
Slowly add the organic phase to the aqueous phase drop by drop under constant, gentle magnetic stirring.
-
Continue stirring for a specified period (e.g., 30 minutes) to allow for the spontaneous formation of the nanoemulsion. The solution should become clear or translucent.
-
-
Characterization:
-
Characterize the resulting nanoemulsion for particle size, PDI, and zeta potential.
-
Determine the encapsulation efficiency using HPLC.
-
Protocol 2: Characterization of Ophiopogonin D Nanoemulsion
-
Particle Size and Polydispersity Index (PDI) Analysis by Dynamic Light Scattering (DLS):
-
Sample Preparation: Dilute the nanoemulsion with deionized water to a suitable concentration (typically a slightly hazy solution is ideal).[17][20] Ensure the diluent is filtered (0.1-0.2 µm filter) to remove dust.[20]
-
Measurement: Transfer the diluted sample to a clean cuvette, ensuring no air bubbles are present.[20] Allow the sample to equilibrate to the instrument's temperature for 10-15 minutes before measurement.[20] Perform the DLS measurement to obtain the average particle size and PDI.
-
-
Zeta Potential Measurement:
-
Sample Preparation: Dilute the nanoemulsion with deionized water as for DLS analysis.
-
Measurement: Use an appropriate electrophoretic cell and perform the measurement to determine the surface charge of the nanoemulsion droplets. A zeta potential greater than +30 mV or less than -30 mV generally indicates good stability.[21]
-
-
Encapsulation Efficiency (EE) Determination by HPLC:
-
Separation of Free Drug: Separate the unencapsulated Ophiopogonin D from the nanoemulsion. This can be achieved by ultracentrifugation or by using a centrifugal filter device.
-
Quantification of Free Drug: Analyze the aqueous phase (filtrate) for the concentration of free Ophiopogonin D using a validated HPLC method. A suitable method involves a C18 column with a gradient elution of acetonitrile and water.[22][23]
-
Quantification of Total Drug: Disrupt a known amount of the nanoemulsion using a suitable solvent (e.g., methanol) to release the encapsulated drug. Analyze this solution by HPLC to determine the total concentration of Ophiopogonin D.
-
Calculation: Calculate the EE using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Stability Studies:
-
Long-Term Stability: Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) for an extended period (e.g., 3 months).[18][19][24] At predetermined time points, analyze the samples for any changes in particle size, PDI, zeta potential, and for any signs of phase separation.[14]
-
Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 10,000 rpm for 30 minutes) and observe for any phase separation or creaming.[25]
-
Freeze-Thaw Cycles: Subject the nanoemulsion to multiple cycles of freezing and thawing (e.g., -20°C to 25°C) and check for any irreversible aggregation or phase separation.[18]
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of Ophiopogonin D nanoemulsion.
Caption: Logical relationship for troubleshooting common issues in nanoemulsion preparation.
References
- 1. Development and in vitro evaluation of a nanoemulsion for transcutaneous delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Cellular Activity Evaluation of the Nanoemulsion Vaccine Adjuvant Ophiopogonin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Facile methodology of nanoemulsion preparation using oily polymer for the delivery of poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doylegroup.mit.edu [doylegroup.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Impact of oil type on nanoemulsion formation and Ostwald ripening stability. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development, stabilization, and characterization of nanoemulsion of vitamin D3-enriched canola oil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Saponins as Natural Emulsifiers for Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.colostate.edu [research.colostate.edu]
- 18. jddtonline.info [jddtonline.info]
- 19. Nanoemulsions (O/W) containing Cymbopogon pendulus essential oil: development, characterization, stability study, and evaluation of in vitro anti-bacterial, anti-inflammatory, anti-diabetic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 21. Formulation and Optimization of Nanoemulsions Using the Natural Surfactant Saponin from Quillaja Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [HPLC simultaneous determination of contents of 5 saponin constituents in Ophiopogonis Radix] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ijpsonline.com [ijpsonline.com]
- 25. researchgate.net [researchgate.net]
Managing oxidative stress in control groups for Ophiopogonin D studies
Technical Support Center: Ophiopogonin D Studies
Welcome to the technical support center for researchers utilizing Ophiopogonin D (OP-D) in studies involving oxidative stress. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you manage and interpret oxidative stress levels, particularly within your control groups.
Frequently Asked Questions (FAQs)
Q1: My vehicle-only control group shows high levels of oxidative stress. What are the potential causes?
A1: High oxidative stress in a vehicle control group can stem from several sources, compromising the validity of your experiment.
-
In Vitro Causes:
-
Culture Medium: Standard cell culture media can be pro-oxidant. Components like high glucose concentrations, riboflavin, and trace metals (iron, copper) can generate reactive oxygen species (ROS) under light exposure and ambient oxygen.[1][2]
-
Oxygen Tension: Standard incubators maintain atmospheric oxygen (~21%), which is significantly higher than the physiological oxygen levels in most tissues (physioxia). This hyperoxic environment is a major source of cellular oxidative stress.[3]
-
Cell Handling: Procedures like trypsinization, centrifugation, and frequent media changes can physically stress cells and induce ROS production.[3]
-
Vehicle Itself: The solvent used to dissolve Ophiopogonin D, typically DMSO, can induce oxidative stress at higher concentrations. It is crucial to use the lowest effective concentration and ensure the final concentration is consistent across all groups, including the vehicle control.
-
-
In Vivo Causes:
-
Vehicle Formulation: Certain vehicle components can cause inflammation or stress. For instance, some solvents or suspension agents might not be fully biocompatible at the administered volume or concentration. A common vehicle for OP-D is 0.1% sodium carboxymethyl cellulose (CMC-Na).[4]
-
Administration Stress: The method of administration (e.g., oral gavage, intraperitoneal injection) can induce a stress response in animals, leading to transient increases in oxidative markers.[5]
-
Animal Husbandry: Factors such as housing conditions, diet, light-dark cycles, and underlying health status of the animals can all influence baseline oxidative stress levels.[4]
-
Q2: How can I minimize baseline oxidative stress in my in vitro control cells?
A2: Minimizing baseline stress is critical for observing the true effect of your experimental compounds.
-
Optimize Culture Conditions:
-
Use a tri-gas incubator to culture cells at a lower, more physiological oxygen tension (e.g., 1-5% O₂).[3]
-
Minimize light exposure to the culture medium to prevent photo-oxidation of components like riboflavin and tryptophan.
-
Prepare fresh media regularly and avoid prolonged storage.
-
-
Select an Appropriate Vehicle:
-
If using DMSO, perform a dose-response curve to determine the maximum concentration that does not cause toxicity or elevate ROS levels in your specific cell line. Keep the final DMSO concentration well below 0.5% if possible.
-
-
Incorporate Antioxidants in Media:
-
For particularly sensitive cell lines, consider supplementing the medium with low levels of antioxidants like N-acetylcysteine (NAC) or Vitamin E, but be aware this could mask subtle pro-oxidant effects of your test compound.[1]
-
Q3: My negative control (untreated) and vehicle control show similar, high levels of ROS. How do I interpret my Ophiopogonin D results?
A3: If both controls show high and similar ROS levels, it suggests an underlying systemic issue in your experimental setup rather than a vehicle-specific effect. First, address the potential causes outlined in Q1. Once the baseline oxidative stress is reduced to a manageable level, you can more accurately assess the antioxidant effects of Ophiopogonin D. A significant reduction in ROS by OP-D compared to the high-ROS controls would still indicate a potent antioxidant effect.
Q4: What are the key signaling pathways activated by Ophiopogonin D to combat oxidative stress?
A4: Ophiopogonin D has been shown to mitigate oxidative stress through several key signaling pathways:
-
Keap1/Nrf2/ARE Pathway: This is a primary mechanism. OP-D can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of crucial antioxidant enzymes like SOD, CAT, and GSH.[6][7][8]
-
FoxO3a-β-catenin Pathway: OP-D has been shown to reduce ROS through the FoxO3a-β-catenin signaling pathway, which is involved in cellular defense against oxidative stress.[9]
-
NF-κB Pathway: By inhibiting the activation of NF-κB, Ophiopogonin D can reduce the inflammatory response that is often intertwined with and exacerbated by oxidative stress.[4][10][11][12]
Troubleshooting Guides
Problem 1: High Variability in Oxidative Stress Markers within the Control Group
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding/Health (in vitro) | Ensure uniform cell seeding density. Use cells from the same passage number and confirm high viability (>95%) before starting the experiment. |
| Uneven Vehicle Administration (in vivo) | Standardize the administration technique. Ensure the vehicle solution is homogenous before each administration, especially for suspensions like CMC-Na.[4] |
| Individual Animal Variation (in vivo) | Increase the number of animals per group to improve statistical power. Randomize animals into groups carefully to distribute weight and other variables evenly. |
| Assay Inconsistency | Prepare all reagents fresh. Run all samples from a single experiment in the same batch to minimize inter-assay variability. Include positive and negative controls for the assay itself. |
Problem 2: Ophiopogonin D Shows No Antioxidant Effect
| Potential Cause | Troubleshooting Step |
| Sub-optimal OP-D Concentration | Perform a dose-response study. Concentrations used in literature range from 2.5-10 mg/kg in vivo and can be tested from 1-50 µM in vitro.[4][13] |
| Incorrect Timing of Treatment/Measurement | The protective effects of OP-D may require pre-treatment. Optimize the time course of your experiment; measure oxidative stress at several time points after insult. |
| Degradation of OP-D | Ophiopogonin D is typically stored as a powder at -20°C.[14] Prepare stock solutions fresh in an appropriate solvent (e.g., DMSO) and store aliquots at -80°C to avoid freeze-thaw cycles.[14] |
| Overwhelming Oxidative Insult | The level of induced oxidative stress (e.g., concentration of H₂O₂) might be too high, causing irreversible cell damage that OP-D cannot rescue. Reduce the concentration of the stress-inducing agent. |
Data Presentation: Ophiopogonin D Experimental Parameters
Table 1: In Vivo Study Parameters for Ophiopogonin D
| Model | Compound/Vehicle | Dose | Administration Route | Key Oxidative Stress Markers Measured | Reference |
| Streptozotocin-induced Diabetic Nephropathy (Rats) | Ophiopogonin D in 0.1% CMC-Na | 2.5, 5, 10 mg/kg/day | Oral Gavage | MDA, GSH, SOD, CAT | [4] |
| Ovariectomized (OVX) Osteoporosis (Mice) | Ophiopogonin D | Not specified | Not specified | ROS, TRAP, CTX-1 | [9] |
| High-Fat Diet-Induced NAFLD (Mice) | Ophiopogonin D | Not specified | Not specified | Antioxidant and anti-inflammatory responses | [15] |
| Prostate Cancer Xenograft (Mice) | Ophiopogonin D' in PEG400:Saline:Ethanol | 2.5, 5.0 mg/kg/day | i.p. injection | (Anti-tumor study, vehicle relevant) | [13] |
Table 2: In Vitro Study Parameters for Ophiopogonin D
| Cell Line | Oxidative Insult | OP-D Concentration | Key Oxidative Stress Markers Measured | Reference |
| INS-1 (Pancreatic β cells) | Hydrogen Peroxide (H₂O₂) | Not specified | Apoptosis, ROS, Mitochondrial function | [6] |
| C28/I2 (Chondrocytes) | Interleukin-1β (IL-1β) | Not specified | Mitochondrial ROS, Mitochondrial membrane potential | [7][8] |
| MC3T3-E1 (Osteoblasts) | Hydrogen Peroxide (H₂O₂) | Not specified | ROS Generation | [9] |
| RAW264.7 (Macrophages) | Hydrogen Peroxide (H₂O₂) | Not specified | ROS Generation | [9] |
| Cardiomyocytes | Doxorubicin | 5 µM | MDA, GSH, Labile Iron, Lipid ROS | [16] |
Experimental Protocols
Protocol 1: In Vitro Induction of Oxidative Stress and OP-D Treatment
This protocol is a generalized example based on common methodologies.[6][9]
-
Cell Culture: Plate cells (e.g., INS-1, MC3T3-E1) in a suitable multi-well plate and allow them to adhere and reach approximately 80% confluency.
-
OP-D Pre-treatment: Prepare a stock solution of Ophiopogonin D in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 1, 5, 10, 25 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Replace the old medium with the OP-D-containing medium and incubate for a predetermined time (e.g., 2-24 hours).
-
Vehicle Control: For the control group, treat cells with medium containing the same final concentration of DMSO used for the highest OP-D dose.
-
Induction of Oxidative Stress: Prepare a fresh solution of an oxidizing agent like Hydrogen Peroxide (H₂O₂) in serum-free medium. After the OP-D pre-treatment period, remove the medium and expose the cells to the H₂O₂ solution for a short duration (e.g., 30 minutes to 4 hours, requires optimization).
-
Assay: After the H₂O₂ incubation, wash the cells with PBS and proceed with your chosen assay to measure oxidative stress, such as DCFH-DA for intracellular ROS, a commercial kit for MDA levels, or assays for SOD/GSH activity.
Protocol 2: In Vivo Administration of OP-D in a Rodent Model
This protocol is based on a study of diabetic nephropathy in rats.[4]
-
Animal Model: Induce the disease model as required (e.g., a single intraperitoneal injection of streptozotocin to induce diabetes). Allow the disease to establish for a set period (e.g., 4-8 weeks).
-
Group Allocation: Randomly divide animals into groups (n=8-12 per group):
-
Normal Control (NC): Healthy animals receiving vehicle.
-
Disease Model (DM): Diseased animals receiving vehicle.
-
DM + OP-D Low Dose (e.g., 2.5 mg/kg).
-
DM + OP-D Medium Dose (e.g., 5 mg/kg).
-
DM + OP-D High Dose (e.g., 10 mg/kg).
-
(Optional) DM + Positive Control Drug.
-
-
OP-D Preparation and Administration:
-
Prepare the vehicle: 0.1% sodium carboxymethyl cellulose (CMC-Na) in sterile water.
-
Suspend Ophiopogonin D powder in the CMC-Na vehicle to achieve the desired final concentrations. Ensure the suspension is homogenous.
-
Administer the suspension or vehicle-only to the animals daily via oral gavage for the duration of the study (e.g., 12 weeks).
-
-
Sample Collection and Analysis: At the end of the treatment period, euthanize the animals and collect blood and tissues (e.g., kidneys, liver). Homogenize the tissues to measure levels of oxidative stress markers like MDA, SOD, CAT, and GSH using commercial ELISA kits or biochemical assays.[4]
Mandatory Visualizations
Caption: Ophiopogonin D activates the Nrf2 signaling pathway.
Caption: Experimental workflow for an in vitro OP-D study.
Caption: Troubleshooting high oxidative stress in controls.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative stress - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. ahajournals.org [ahajournals.org]
- 6. Ophiopogonin D improves oxidative stress and mitochondrial dysfunction in pancreatic β cells induced by hydrogen peroxide through Keap1/Nrf2/ARE pathway in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ophiopogonin D Attenuates Mitochondrial Dysfunction in Chondrocytes via Nrf2 Signaling to Ameliorate Osteoarthritis [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Ophiopogonin D: A new herbal agent against osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 13. Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Ophiopogonin D ameliorates non‑alcoholic fatty liver disease in high‑fat diet‑induced obese mice by improving lipid metabolism, oxidative stress and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ophiopogonin D mitigates doxorubicin-induced cardiomyocyte ferroptosis through the β-catenin/GPX4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cell culture contamination issues when working with Ophiopogonin D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ophiopogonin D. Our goal is to help you navigate potential cell culture issues and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are dying after treatment with Ophiopogonin D. Is this due to contamination or the compound's cytotoxic effects?
This is a common and critical question. Ophiopogonin D is known to be cytotoxic to various cell lines, particularly cancer cells, so cell death is an expected outcome of treatment.[1][2][3][4] It is crucial to differentiate between cytotoxicity and contamination.
-
Signs of Cytotoxicity: If the culture medium is clear and the pH is stable, but you observe cells detaching, rounding up, or a decrease in cell proliferation, you are likely observing the cytotoxic effects of Ophiopogonin D.[5]
-
Signs of Contamination: Look for classic signs such as cloudy media, a sudden drop in pH (medium turning yellow), or the presence of motile particles (bacteria) or filamentous structures (fungi) under the microscope.[5][6]
Q2: I observe precipitate in my culture medium after adding Ophiopogonin D. Is this a sign of contamination?
Precipitation of the compound can be mistaken for contamination. Ophiopogonin D is soluble in DMSO, methanol, and ethanol, but has lower solubility in aqueous solutions like cell culture media.[7]
-
Distinguishing Precipitation from Contamination: Precipitate will generally appear as non-motile, crystalline, or amorphous particles, whereas microbial contaminants will often be motile (bacteria) or show budding (yeast) or filamentous growth (fungi).[8] To confirm, you can streak a sample of the culture medium on an agar plate and incubate it to check for microbial growth.[8]
-
Minimizing Precipitation: To minimize precipitation, ensure your Ophiopogonin D stock solution is properly prepared in a suitable solvent like DMSO at a high concentration.[7][9] When preparing your working solutions, dilute the stock solution in sterile cell culture medium immediately before use and ensure thorough mixing.[5]
Q3: What are the most common types of contaminants to encounter when working with a plant-derived compound like Ophiopogonin D?
While purified Ophiopogonin D itself is not a direct source of microbial contamination, the general sources of contamination in cell culture experiments still apply.[5] When working with plant-derived compounds, be aware of:
-
Bacteria: Often indicated by cloudy media and a drop in pH.[5][6]
-
Fungi (Yeast and Mold): Yeast may appear as budding, oval particles, while mold can form filamentous structures.[5][8]
-
Mycoplasma: This is a more insidious contaminant as it may not cause visible changes to the culture but can alter cell metabolism and gene expression.[10] Regular testing for mycoplasma is recommended.[11]
-
Chemical Contaminants: These can include impurities from the extraction process if you are not using a highly purified form of Ophiopogonin D, or residues from lab equipment.[8]
Troubleshooting Guide
Problem 1: My cell viability has drastically decreased after Ophiopogonin D treatment, and I suspect contamination.
-
Step 1: Microscopic Examination. Carefully observe your cell culture under a microscope. Look for signs of microbial growth such as bacteria, yeast, or fungi.[6] If none are visible, the cell death is more likely due to the cytotoxic effects of Ophiopogonin D.
-
Step 2: Check Culture Medium. Examine the medium for turbidity or a change in color.[10] If the medium is clear, contamination is less likely.
-
Step 3: Perform a Sterility Check. If you are still unsure, streak a sample of the culture medium on an agar plate to test for bacterial or fungal growth.[8]
-
Step 4: Review Your Aseptic Technique. Ensure you are following strict aseptic techniques in all handling steps to prevent contamination.[5]
Problem 2: I am seeing unexpected or inconsistent results in my experiments with Ophiopogonin D.
-
Step 1: Confirm Compound Purity and Identity. Ensure the Ophiopogonin D you are using is of high purity. Impurities can lead to off-target effects.
-
Step 2: Prepare Fresh Stock Solutions. Ophiopogonin D solutions, especially in DMSO, should be stored properly at -20°C.[5] Prepare fresh working dilutions for each experiment to ensure consistent concentrations.
-
Step 3: Test for Mycoplasma. Undetected mycoplasma contamination can significantly impact cellular processes and lead to unreliable data.[10][11]
-
Step 4: Standardize Your Cell Culture Conditions. Ensure consistency in cell seeding density, passage number, and media composition.
Quantitative Data
The following table summarizes the cytotoxic effects of Ophiopogonin D on different cell lines as reported in the literature.
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| AMC-HN-8 (Human Laryngocarcinoma) | MTT Assay | 25 and 50 µmol/l | 12 and 24 h | Significant suppression of cell proliferation | [1] |
| AMC-HN-8 (Human Laryngocarcinoma) | LDH Assay | 50 µmol/l | 12 h | Effective promotion of cytotoxicity | [1] |
| AMC-HN-8 (Human Laryngocarcinoma) | LDH Assay | 25 and 50 µmol/l | 24 h | Increased cytotoxicity rate | [1] |
| HCT116p53+/+ (Colon Cancer) | CCK8 Assay | 5, 10, 20, 40 µM | 24 h | Dose-dependent cytotoxicity | [2] |
| HCT116p53-/- (Colon Cancer) | CCK8 Assay | 5, 10, 20, 40 µM | 24 h | Dose-dependent cytotoxicity | [2] |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This protocol is adapted from a study on the effects of Ophiopogonin D on human laryngocarcinoma cells.[1]
-
Cell Seeding: Plate AMC-HN-8 cells in a 96-well plate at a density of 5x10^6 cells/well and incubate for 24 hours at 37°C.
-
Ophiopogonin D Treatment: Treat the cells with various concentrations of Ophiopogonin D (e.g., 0, 12.5, 25, and 50 µmol/l) for 12 or 24 hours.
-
MTT Addition: Add 20 µl of MTT solution (5 mg/ml) to each well.
-
Incubation: Incubate the plate for an additional 4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Ophiopogonin D induced signaling pathway in cancer cells.
Caption: General experimental workflow for Ophiopogonin D studies.
References
- 1. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]
- 3. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 4. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. 細胞培養のコンタミネーションに関するトラブルシューティング [sigmaaldrich.com]
Adjusting protocols for Ophiopogonin D's time-dependent effects
Welcome to the technical support center for Ophiopogonin D (OP-D). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting, with a specific focus on the time-dependent effects of OP-D.
Frequently Asked Questions (FAQs)
Q1: What is Ophiopogonin D and what are its primary mechanisms of action?
A1: Ophiopogonin D (OP-D) is a steroidal glycoside isolated from the traditional Chinese herb Radix Ophiopogon japonicus.[1][2] It exhibits a range of pharmacological activities, including anti-tumor, anti-inflammatory, and bone-protective effects.[3][4] OP-D's mechanisms are complex and involve the modulation of multiple signaling pathways. Key pathways identified include the suppression of STAT3, NF-κB, and PI3K/Akt signaling, which are crucial for cell proliferation, inflammation, and survival.[3][5][6] It can also regulate pathways such as AMPK/NF-κB and ITGB1/FAK/Src/AKT.[1]
Q2: I'm observing inconsistent anti-proliferative effects. What could be the cause?
A2: Inconsistent results can arise from several factors. Firstly, the effects of OP-D are highly cell-type specific and time-dependent. For instance, in human breast cancer MCF-7 cells, OP-D induces G2/M phase arrest, while in colorectal cancer cells, it can induce apoptosis by activating p53.[7][8] Secondly, the half-life of downstream targets can vary; for example, OP-D has been shown to shorten the half-life of c-Myc in a time-dependent manner.[3][8] Ensure your time points are appropriate to capture the desired effect. Finally, confirm the purity and proper storage of your OP-D compound, as degradation can affect its activity.
Q3: What is the optimal concentration and treatment duration for OP-D in cell culture?
A3: The optimal concentration and duration are highly dependent on the cell line and the specific biological question. Based on published studies, effective concentrations typically range from 20 µM to 40 µM for anti-cancer effects.[8][9] For example, studies in colorectal cancer cells showed significant inhibition of cell viability in this range.[8] It is crucial to perform a dose-response and time-course experiment for your specific cell model. A typical time-course study might include 12, 24, 48, and 72-hour time points to capture both early signaling events and later phenotypic changes like apoptosis.
Q4: OP-D is reported to have both pro-apoptotic and protective effects. How do I design my experiment to study a specific outcome?
A4: This duality depends on the experimental context. In cancer cells, OP-D generally induces apoptosis and suppresses proliferation.[6][9] Conversely, it has shown protective effects in other models, such as protecting cardiomyocytes from injury and reducing oxidative stress.[2][3] To study a specific outcome, your experimental model is key. For anti-cancer studies, use relevant cancer cell lines. For protective effects, use models of specific pathologies, such as hydrogen peroxide-induced oxidative stress in non-cancerous cell lines or in vivo models of diabetic nephropathy.[2][10]
Q5: How should I prepare and store Ophiopogonin D?
A5: Ophiopogonin D is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 100 mg/mL in fresh DMSO) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][11] When preparing your working concentrations, dilute the stock solution in your cell culture medium immediately before use. Be aware that moisture-absorbing DMSO can reduce solubility.[1]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays (e.g., CCK-8, MTT)
-
Possible Cause 1: Inconsistent Seeding Density.
-
Solution: Ensure a uniform number of cells is seeded in each well. Use a multichannel pipette for seeding and visually inspect plates before treatment to confirm even cell distribution.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or medium to maintain humidity.
-
-
Possible Cause 3: Time-Dependent Detachment of Cells.
-
Solution: OP-D can induce apoptosis, leading to cell detachment at later time points. If you are measuring viability at 48 or 72 hours, consider collecting both adherent and floating cells for analysis if your assay allows, or use an assay that measures total cell death (e.g., LDH assay).
-
Issue 2: No Significant Change in Target Protein Phosphorylation
-
Possible Cause 1: Time Point Misses Peak Activation.
-
Solution: Phosphorylation events can be transient. Perform a short time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) after OP-D treatment to identify the peak phosphorylation window for your protein of interest, such as STAT3 or Akt.[6]
-
-
Possible Cause 2: Crosstalk with Other Pathways.
-
Possible Cause 3: Poor Antibody Quality.
-
Solution: Validate your primary antibodies using positive and negative controls. Ensure you are using phospho-specific antibodies from a reputable supplier.
-
Data Presentation: Time-Dependent Effects of Ophiopogonin D
Table 1: Effect of Ophiopogonin D on Cell Viability and Proliferation
| Cell Line | Concentration (µM) | Time (h) | Effect | Assay Used |
| Colorectal Cancer (HCT116) | 20 - 40 | 24 - 72 | Significant inhibition of cell viability | CCK-8 |
| Breast Cancer (MCF-7) | Varies | 24 - 72 | Dose-dependent decrease in viable cells | MTT / Colony Formation |
| MG-63 / SNU387 | ~3.0 - 3.7 (IC50) | 48 | Inhibition of cell viability | Not Specified |
(Data synthesized from multiple sources for illustrative purposes).[7][8][11]
Table 2: Time-Dependent Modulation of Key Signaling Molecules by Ophiopogonin D
| Target Molecule | Cell Line | Concentration (µM) | Time | Effect |
| p-STAT3 (Tyr705) | NSCLC | Varies | 1 - 6 h | Substantial suppression |
| c-Myc | Colorectal Cancer | 40 | 0 - 24 h | Shortened protein half-life |
| Cyclin B1 | Breast Cancer (MCF-7) | Varies | 24 - 48 h | Down-regulation |
| NF-κB (p65) | Lung Cancer | Varies | Varies | Blocked phosphorylation & nuclear translocation |
(Data synthesized from multiple sources for illustrative purposes).[5][6][7][8]
Experimental Protocols
Protocol 1: Time-Course Analysis of Cell Viability using CCK-8 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Ophiopogonin D in culture medium. Replace the medium in each well with 100 µL of the OP-D solutions (including a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for desired time points (e.g., 12, 24, 48, 72 hours).
-
Assay: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours at 37°C until the color develops.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control group to determine the percentage of cell viability at each time point.
Protocol 2: Western Blot Analysis of Phospho-STAT3
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with the desired concentration of OP-D for a short time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the phospho-STAT3 signal to the total STAT3 signal.
Mandatory Visualizations
Caption: Workflow for studying Ophiopogonin D's time-dependent effects.
Caption: Key signaling pathways inhibited by Ophiopogonin D.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ophiopogonin D: A new herbal agent against osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ophiopogonin D modulates multiple oncogenic signaling pathways, leading to suppression of proliferation and chemosensitization of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jcimjournal.com [jcimjournal.com]
- 8. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 10. scielo.br [scielo.br]
- 11. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Ophiopogonin D and Ophiopogonin D': A Comparative Analysis of Two Isomeric Saponins
Ophiopogonin D (OPD) and Ophiopogonin D' (OPD') are steroidal saponin isomers isolated from the tuberous root of Ophiopogon japonicus. Despite sharing the same molecular formula and weight, their distinct structural configurations give rise to significantly different pharmacological profiles. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in understanding their therapeutic potential and associated risks.
Structural and Physicochemical Properties
Ophiopogonin D and Ophiopogonin D' are isomers with the molecular formula C44H70O16 and a molecular weight of 854 g/mol .[1][2] The fundamental difference lies in their aglycone and sugar moieties. OPD is a derivative of ruscogenin and contains a fucopyranoside sugar, whereas OPD' is a derivative of diosgenin with a glucopyranoside sugar.[1][2] This seemingly minor structural variance leads to profound differences in their biological effects.
| Property | Ophiopogonin D (OPD) | Ophiopogonin D' (OPD') |
| Aglycone | Ruscogenin | Diosgenin |
| Sugar Moiety | Fucopyranoside | Glucopyranoside |
| Molecular Formula | C44H70O16 | C44H70O16 |
| Molecular Weight | 854 g/mol | 854 g/mol |
Comparative Biological Activities
Experimental evidence reveals a stark contrast in the bioactivities of OPD and OPD'. Ophiopogonin D is generally characterized by its therapeutic and protective effects, while Ophiopogonin D' is often associated with cellular toxicity, although it also exhibits some anti-cancer properties.
Hemolytic Activity
A significant differentiator between the two isomers is their hemolytic activity. One study demonstrated that OPD' induces hemolysis both in vitro and in vivo. In contrast, OPD only exhibits hemolytic activity in vivo, suggesting a metabolic activation is required for this effect.[3][4] This difference is critical for evaluating their safety profiles, particularly for intravenous administration.
| Compound | In Vitro Hemolysis | In Vivo Hemolysis |
| Ophiopogonin D | No | Yes |
| Ophiopogonin D' | Yes | Yes |
Cardiotoxicity and Cardioprotection
The opposing effects of OPD and OPD' are clearly demonstrated in cardiomyocytes. Ophiopogonin D' has been shown to induce cardiomyocyte injury and apoptosis.[1][5] Conversely, Ophiopogonin D exhibits cardioprotective properties and can mitigate the damage caused by OPD'.[1][5][6] Treatment with 6 μmol·L-1 of OPD' significantly increased the rate of apoptosis in cardiomyocytes, an effect that could be partially reversed by the application of OPD.[6]
Anti-inflammatory Activity
Ophiopogonin D has well-documented anti-inflammatory effects. It has been shown to ameliorate colitis by inhibiting the epithelial NF-κB signaling pathway and reduce inflammation in diabetic nephropathy models.[1][7] In contrast, comprehensive studies detailing the anti-inflammatory activity of Ophiopogonin D' are limited, with the focus remaining on its cytotoxic properties. One study on the aqueous extract of Ophiopogon japonicus and its two constituents, ruscogenin and ophiopogonin D, demonstrated their ability to reduce phorbol-12-myristate-13-acetate (PMA)-induced adhesion of HL-60 cells to ECV304 cells, with IC50 values of 42.85 microg/ml, 7.76 nmol/l, and 1.38 nmol/l, respectively.[8]
Anti-cancer Activity
Both isomers have been investigated for their anti-cancer potential, though their potencies and mechanisms appear to differ. Ophiopogonin D has been shown to inhibit the proliferation of various cancer cells, including those of colorectal, lung, and breast cancer, through multiple signaling pathways.[1][9][10] For instance, OPD at concentrations of 20–40 µM significantly inhibits the viability of colorectal cancer cells.[1]
Ophiopogonin D' has also demonstrated cytotoxic effects against cancer cells. A comparative study on A2780 human ovarian cancer cells showed that OPD' had a more potent anti-cancer effect than OPD, with a lower IC50 value.[11]
| Compound | Cell Line | IC50 Value |
| Ophiopogonin D | A2780 (Ovarian Cancer) | > 50 µM[11] |
| Ophiopogonin D' | A2780 (Ovarian Cancer) | < 50 µM (Specific value not provided, but stated to be more potent than OPD)[11] |
Signaling Pathways
The divergent biological activities of Ophiopogonin D and Ophiopogonin D' can be attributed to their modulation of different intracellular signaling pathways.
Ophiopogonin D Signaling
Ophiopogonin D exerts its therapeutic effects through a variety of signaling cascades. Its anti-inflammatory actions are largely mediated by the inhibition of the NF-κB pathway .[1] In the context of cancer, OPD has been shown to suppress cell proliferation by inhibiting the PI3K/AKT and STAT3 signaling pathways and to induce apoptosis by upregulating p53 .[1][9]
Ophiopogonin D' Signaling
The toxic effects of Ophiopogonin D', particularly in cancer cells, are linked to the induction of necroptosis, a form of programmed necrosis. This is primarily mediated through the RIPK1 (Receptor-Interacting Serine/Threonine-Protein Kinase 1)-dependent pathway .[12] OPD' has been shown to increase the expression of RIPK1 and Bim, leading to apoptotic cell death in prostate cancer cells.[12]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of Ophiopogonin D and Ophiopogonin D' on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., A2780)
-
Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
Ophiopogonin D and Ophiopogonin D' stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of Ophiopogonin D and Ophiopogonin D' in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.
In Vitro Hemolysis Assay
This protocol provides a general method for assessing the hemolytic activity of saponins.
Materials:
-
Freshly collected red blood cells (RBCs) from a suitable donor (e.g., rabbit or human)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ophiopogonin D and Ophiopogonin D' stock solutions
-
Triton X-100 (1% in PBS) as a positive control
-
PBS as a negative control
-
96-well plates
-
Centrifuge
-
Microplate reader
Procedure:
-
Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to make a 2% (v/v) cell suspension.
-
Add 100 µL of the 2% RBC suspension to each well of a 96-well plate.
-
Add 100 µL of various concentrations of Ophiopogonin D and Ophiopogonin D' to the wells. Include positive and negative controls.
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Conclusion
Ophiopogonin D and Ophiopogonin D' serve as a compelling example of how subtle stereochemical differences can dramatically alter the pharmacological properties of natural compounds. Ophiopogonin D presents as a promising therapeutic agent with a range of protective effects, including anti-inflammatory, anti-cancer, and cardioprotective activities. In contrast, Ophiopogonin D' exhibits significant toxicity, particularly hemolysis and cardiotoxicity, which may limit its therapeutic application despite its potent anti-cancer effects in some models. A thorough understanding of their distinct mechanisms of action and safety profiles is essential for any future research and development efforts involving these isomeric saponins.
References
- 1. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Differences in the Hemolytic Behavior of Two Isomers in Ophiopogon japonicus In Vitro and In Vivo and Their Risk Warnings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 6. [Ophiopogonin D protects cardiomyocytes against ophiopogonin D'-induced injury through suppressing endoplasmic reticulum stress] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Frontiers | Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells [frontiersin.org]
Ophiopogonin D: A Comparative Efficacy Analysis Against Other Saponins
Ophiopogonin D (OP-D), a steroidal saponin isolated from the tuber of Ophiopogon japonicus, has garnered significant attention within the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of the efficacy of Ophiopogonin D against other notable saponins in the realms of anticancer, anti-inflammatory, and cardiovascular protective effects. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding of this promising natural compound.
Anticancer Efficacy
Ophiopogonin D has demonstrated notable cytotoxic effects against various cancer cell lines. A direct comparison of its anticancer activity against other saponins, particularly in prostate cancer cells, reveals a varied landscape of potency.
Comparative Anticancer Activity of Saponins in PC3 Human Prostate Cancer Cells
| Compound | Saponin Type | Source Organism | IC50 (µM) after 24h |
| Ophiopogonin D (OP-D) | Steroidal Saponin | Ophiopogon japonicus | >50[1] |
| Ophiopogonin D' (OP-D') | Steroidal Saponin | Ophiopogon japonicus | 6.25[1] |
| Liriopesides B (LB) | Steroidal Saponin | Liriope spicata | >50[1] |
| Liriope muscari baily saponins C (LSC) | Steroidal Saponin | Liriope muscari | 28.10[1] |
| Darutoside (DS) | Diterpenoid Saponin | Siegesbeckia orientalis | >50[1] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In studies on human prostate cancer cells (PC3), Ophiopogonin D' (OP-D'), an isomer of OP-D, exhibited significantly more potent anticancer activity with an IC50 value of 6.25 µM, while OP-D's IC50 was greater than 50 µM[1]. Similarly, Liriope muscari baily saponins C (LSC) showed moderate activity, whereas Liriopesides B and Darutoside displayed weaker activity in this specific cell line[1].
It is important to note that Ophiopogonin D has shown efficacy in other cancer types. For instance, in human lung cancer cells, OP-D has been found to suppress cell proliferation and induce apoptosis[2][3]. In colorectal cancer cells, OP-D at concentrations of 20–40 µM significantly inhibits cell viability[4].
Signaling Pathways in Anticancer Activity
The anticancer mechanisms of Ophiopogonin D and its comparators involve the modulation of distinct signaling pathways.
-
Ophiopogonin D (OP-D): Primarily exerts its anti-tumor effects by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This inhibition leads to the induction of apoptosis in cancer cells[3].
References
- 1. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Ophiopogonin D: A Comparative Analysis Against Standard-of-Care Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Ophiopogonin D (OP-D), a steroidal glycoside isolated from the tuber of Ophiopogon japonicus, has garnered significant interest for its diverse pharmacological activities. This guide provides a comparative overview of Ophiopogonin D's effects and mechanisms of action in relation to established standard-of-care drugs in key therapeutic areas: non-small cell lung cancer, colorectal cancer, ulcerative colitis, and osteoporosis. While direct head-to-head comparative studies with quantitative data are limited, this document synthesizes available preclinical data to offer insights into their respective profiles.
Section 1: Non-Small Cell Lung Cancer (NSCLC)
Ophiopogonin D
Ophiopogonin D has demonstrated anti-cancer activity in non-small cell lung cancer (NSCLC) models by targeting critical signaling pathways involved in cell proliferation, survival, and apoptosis.[1][2][3]
Mechanism of Action:
-
STAT3 Signaling Inhibition: OP-D exhibits significant suppressive activity on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] This is a key pathway often deregulated in NSCLC. The inhibition is mediated through oxidative stress by disturbing the GSH/GSSG ratio.[1][2]
-
Induction of Apoptosis: By inhibiting STAT3, OP-D induces apoptosis and activates the caspase-mediated apoptotic cascade.[1] It also decreases the expression of various oncogenic genes.[1]
Experimental Data Summary:
| Cell Line | Concentration | Effect | Reference |
| A549 | 10 µM | Inhibition of STAT3 phosphorylation | --INVALID-LINK-- |
| A549 | 10 µM | Induction of apoptosis | --INVALID-LINK-- |
Standard-of-Care: Cisplatin
Cisplatin is a platinum-based chemotherapy drug that is a cornerstone of NSCLC treatment.[4][5][6]
Mechanism of Action:
-
DNA Damage: Cisplatin forms cross-links with purine bases on DNA, interfering with DNA repair mechanisms and causing DNA damage.[7]
-
Induction of Apoptosis: The DNA damage triggers apoptosis in cancer cells.[7] Cisplatin can activate various signaling pathways, including those involving c-Jun N-terminal kinase (JNK), to induce apoptosis.[7]
Experimental Data Summary:
| Cell Line | Concentration | Effect | Reference |
| A549 (cisplatin-resistant) | 160 µM | IC50 value | --INVALID-LINK-- |
| Non-squamous NSCLC (in combination with paclitaxel) | 75 mg/m² | Partial Response in 42.42% of patients | --INVALID-LINK-- |
Signaling Pathway Diagrams
References
- 1. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of liposomal cisplatin versus cisplatin in non-squamous cell non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Ophiopogonin D: A Comparative Analysis of Therapeutic Target Validation in Diverse Cell Lines
Ophiopogonin D (OP-D), a steroidal glycoside extracted from the root of Ophiopogon japonicus, has demonstrated significant therapeutic potential across a spectrum of diseases, particularly in oncology and inflammatory conditions. This guide provides a comparative overview of the experimental validation of OP-D's therapeutic targets in various cell lines, offering researchers, scientists, and drug development professionals a comprehensive resource to understand its mechanisms of action.
Comparative Efficacy and Cellular Targets
The anti-cancer and anti-inflammatory activities of Ophiopogonin D have been substantiated through numerous studies, each highlighting distinct molecular targets and signaling pathways. A summary of these findings across different cell lines is presented below.
| Cell Line | Cancer/Disease Type | Key Therapeutic Targets & Effects | Effective Concentration | Citation |
| AMC-HN-8 | Human Laryngocarcinoma | Inhibits proliferation, induces apoptosis. Downregulates Cyclin B1 and MMP-9; upregulates p38-MAPK signaling. | 5-50 µmol/l | [1] |
| HCT116p53+/+ | Colorectal Cancer | Induces apoptosis and inhibits proliferation. Activates p53 via RPL5 and RPL11; inhibits c-Myc expression via CNOT2. | 20-40 µM | [2][3] |
| MCF-7 | Human Breast Cancer | Inhibits proliferation, induces G2/M phase cell cycle arrest and apoptosis. Downregulates Cyclin B1; activates caspase-8 and caspase-9. | Not Specified | [4] |
| A549 & H460 | Non-Small Cell Lung Carcinoma (NSCLC) | Suppresses proliferation and chemosensitizes cells. Inhibits STAT3, NF-κB, PI3K/AKT, and AP-1 signaling pathways. | Not Specified | [5][6][7] |
| MDA-MB-435 | Melanoma | Inhibits proliferation, adhesion, and invasion. Suppresses MMP-9 expression and phosphorylation of p38. | Not Specified | [8][9] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Inhibits migration, invasion, and proliferation. Upregulates nuclear β-catenin and reduces phosphorylation of FAK/Src/AKT by abolishing ITGB1 expression. | Not Specified | [6][10] |
| HaCaT | Inflamed Keratinocytes (Atopic Dermatitis Model) | Ameliorates inflammation. | Not Specified | [6][9] |
| Mouse Pulmonary Epithelial Cells | PM2.5-Induced Inflammation | Attenuates inflammation by suppressing the AMPK/NF-κB pathway. | Not Specified | [6][9][10] |
| MC3T3-E1 & RAW264.7 | Osteoporosis Model | Promotes osteogenesis and inhibits osteoclastogenesis by reducing reactive oxygen species (ROS) through the FoxO3a-β-catenin signaling pathway. | 1-100 µM | [11][12] |
| HUVECs | Endothelial Injury Model | Protects against oxidative stress-induced injury. Activates the CYP2J2-PPARα pathway and blocks ERK signaling. | 5-20 µM (for CYP2J2/PPARα expression) | [6][12] |
| INS-1 | Pancreatic β-Cells (Diabetes Mellitus Model) | Inhibits apoptosis and oxidative stress, and improves mitochondrial dysfunction via the Keap1/Nrf2/ARE pathway. | Not Specified | [13] |
| Cardiomyocytes | Doxorubicin-Induced Cardiotoxicity | Mitigates ferroptosis by restoring the β-catenin/GPX4 signaling pathway. | 5 µM | [14] |
Key Signaling Pathways Modulated by Ophiopogonin D
Ophiopogonin D exerts its therapeutic effects by modulating several critical signaling cascades. The following diagrams illustrate the key pathways identified in the validation studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to validate the therapeutic targets of Ophiopogonin D.
Cell Viability and Proliferation Assays
1. MTT/CCK-8 Assay:
-
Objective: To assess the effect of Ophiopogonin D on cell viability and proliferation.
-
Protocol:
-
Cells are seeded in 96-well plates at a density of 5x103 - 1x104 cells/well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of Ophiopogonin D (e.g., 0-50 µmol/l) and incubated for specified durations (e.g., 12, 24, or 48 hours).[1]
-
Following treatment, 10-20 µl of MTT (5 mg/ml) or CCK-8 solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
For MTT assays, the formazan crystals are dissolved in 150 µl of DMSO.
-
The absorbance is measured at 450 nm (CCK-8) or 570 nm (MTT) using a microplate reader. Cell viability is expressed as a percentage of the control group.[2]
-
Apoptosis Assays
1. DAPI Staining:
-
Objective: To visualize nuclear morphological changes associated with apoptosis.
-
Protocol:
-
Cells are cultured on coverslips in 6-well plates and treated with Ophiopogonin D.[1]
-
After treatment, cells are washed with PBS and fixed with 4% paraformaldehyde for 15-30 minutes.
-
The fixed cells are then washed again with PBS and stained with DAPI (4',6-diamidino-2-phenylindole) solution for 5-10 minutes in the dark.[1]
-
Coverslips are mounted on glass slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.[1]
-
Western Blot Analysis
-
Objective: To determine the expression levels of specific proteins involved in signaling pathways.
-
Protocol:
-
Cells are treated with Ophiopogonin D as required for the experiment.
-
Total protein is extracted from the cells using RIPA lysis buffer containing protease and phosphatase inhibitors.[1]
-
Protein concentration is quantified using a BCA protein assay kit.[1]
-
Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred onto a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against the target proteins (e.g., Cyclin B1, MMP-9, p-p38 MAPK, p53, c-Myc, STAT3) overnight at 4°C.[1][2][15]
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
The collective evidence from studies across a diverse range of cell lines strongly supports the multi-target therapeutic potential of Ophiopogonin D. Its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, inflammation, and metastasis underscores its promise as a lead compound for the development of novel therapies. This guide provides a foundational comparison of its validated targets and the experimental frameworks used, offering a valuable resource for further research and development in this area. Future in vivo studies are warranted to translate these cellular findings into preclinical and clinical applications.[1]
References
- 1. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jcimjournal.com [jcimjournal.com]
- 5. pharmrxiv.de [pharmrxiv.de]
- 6. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 7. Ophiopogonin D modulates multiple oncogenic signaling pathways, leading to suppression of proliferation and chemosensitization of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ophiopogonin-D suppresses MDA-MB-435 cell adhesion and invasion by inhibiting matrix metalloproteinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Ophiopogonin D: A new herbal agent against osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Ophiopogonin D mitigates doxorubicin-induced cardiomyocyte ferroptosis through the β-catenin/GPX4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Review of Ophiopogonin D Pharmacokinetics Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of Ophiopogonin D, a steroidal glycoside isolated from the traditional Chinese medicine Ophiopogon japonicus. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a potential therapeutic agent. However, a comprehensive cross-species comparison is currently hampered by a significant lack of published data in non-rodent species. This document summarizes the available experimental data, outlines the methodologies used, and highlights the existing knowledge gaps.
Quantitative Pharmacokinetic Data
To date, detailed pharmacokinetic studies of Ophiopogonin D are limited primarily to rat models. The available data from intravenous administration in Sprague-Dawley rats is presented below.
| Parameter | Value (in Rats) | Administration Route | Dosage | Reference |
| Clearance (CL) | 0.024 ± 0.010 L/min/kg | Intravenous | 77.0 µg/kg | [1] |
| Terminal Half-life (t½) | 17.29 ± 1.70 min | Intravenous | 77.0 µg/kg | [1] |
| Cmax | Not Reported | - | - | - |
| Tmax | Not Reported | - | - | - |
| AUC | Not Reported | - | - | - |
| Bioavailability (F) | Not Reported | - | - | - |
Note: There is a notable absence of published data on the oral pharmacokinetics of Ophiopogonin D in rats, which is essential for determining its oral bioavailability. Furthermore, no pharmacokinetic parameters for Ophiopogonin D in other species such as dogs or monkeys have been found in the public domain.
Experimental Protocols
The primary study that provides the currently available pharmacokinetic data utilized a robust and sensitive analytical method to quantify Ophiopogonin D in plasma.
Bioanalytical Method
A liquid chromatography-electrospray ionization mass spectrometry (LC-MS) method was developed and validated for the quantitative determination of Ophiopogonin D in rat plasma.[1]
-
Chromatography: Separation was achieved on a C18 column using a step gradient with a mobile phase consisting of 0.5 mmol/L ammonium chloride solution and acetonitrile.[1]
-
Mass Spectrometry: Ophiopogonin D was quantified using an electrospray negative ionization mass spectrometry in the selected ion monitoring (SIM) mode.[1] Digoxin was used as the internal standard.[1]
-
Linearity: The method demonstrated good linearity in the concentration range of 2.5 - 480.0 ng/mL (R² = 0.9984).[1]
-
Sensitivity: The lower limit of quantification (LLOQ) was 2.5 ng/mL, and the lower limit of detection (LLOD) was 1.0 ng/mL.[1]
-
Precision and Accuracy: The intra- and inter-day precision was less than 8.9%, and the accuracy was within 97.5 - 107.3%.[1]
Animal Study (Rats)
-
Species: Sprague-Dawley rats.[1]
-
Administration: A single intravenous dose of 77.0 µg/kg of Ophiopogonin D was administered.[1]
-
Data Analysis: The plasma concentration-time profile was best fitted to an open two-compartment model.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study, from animal dosing to data analysis.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Conclusion and Future Directions
The current understanding of Ophiopogonin D's pharmacokinetics is limited to intravenous administration in rats. The data indicates a relatively rapid clearance and a short terminal half-life in this species. However, the lack of oral pharmacokinetic data and studies in other species, particularly non-rodents like dogs and monkeys, represents a significant knowledge gap.
To facilitate the progression of Ophiopogonin D in drug development, further research is imperative. Future studies should focus on:
-
Oral Pharmacokinetics in Rats: Determining the oral bioavailability and key absorption parameters (Cmax, Tmax, AUC) in rats is a critical next step.
-
Cross-Species Pharmacokinetics: Conducting pharmacokinetic studies in at least one non-rodent species (e.g., beagle dogs or cynomolgus monkeys) is essential to understand how the disposition of Ophiopogonin D varies across different animal models. This will be invaluable for predicting human pharmacokinetics.
-
Metabolism and Excretion: Investigating the metabolic pathways and excretion routes of Ophiopogonin D will provide a more complete ADME profile.
A comprehensive understanding of the cross-species pharmacokinetics of Ophiopogonin D will be instrumental in designing appropriate first-in-human studies and ultimately unlocking its therapeutic potential.
References
Replicating Published Findings on Ophiopogonin D's Anti-Cancer Activity: A Comparative Guide
This guide provides a comprehensive comparison of the anti-cancer activities of Ophiopogonin D (OP-D) across various cancer cell lines, based on published scientific literature. The data presented here is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon these findings.
Executive Summary
Ophiopogonin D, a steroidal glycoside isolated from the tuber of Ophiopogon japonicus, has demonstrated significant anti-cancer properties in preclinical studies. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways that promote cancer cell proliferation and survival. This guide summarizes the quantitative data from these studies, provides detailed experimental protocols for key assays, and visualizes the involved signaling pathways and experimental workflows.
Data Presentation: Comparative Anti-Cancer Activity
The following tables summarize the inhibitory concentration (IC50) values and the effects of Ophiopogonin D and comparator compounds on cell viability, apoptosis, and cell cycle distribution in various cancer cell lines.
Note: Specific quantitative data for Ophiopogonin D in some cell lines (MCF-7 and HepG2) was not explicitly available in the reviewed literature abstracts. In these cases, data for alternative anti-cancer agents are presented to provide a comparative context for experimental design.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Cancer Type | Compound | IC50 Value | Citation |
| MCF-7 | Breast Cancer | Ophiopogonin D | Data not available in reviewed abstracts | |
| Doxorubicin | ~22.6 µM | [1] | ||
| Curcumin | 20 µM (48h) | |||
| HepG2 | Liver Cancer | Ophiopogonin D | Data not available in reviewed abstracts | |
| Cisplatin + Apigenin (20 µM) | Sensitized cells to Cisplatin | [2] | ||
| Gecko Polypeptide Mixture | 0.242 mg/mL (24h) | [3] | ||
| HCT116 | Colorectal Cancer | Ophiopogonin D | Effective at 20-40 µM | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Ophiopogonin D | Dose-dependent decrease in proliferation | [5] |
| Laryngocarcinoma Cells | Laryngocarcinoma | Ophiopogonin D | Not specified, but inhibited proliferation | [6] |
Table 2: Apoptosis Induction
| Cell Line | Cancer Type | Compound | Treatment | Apoptotic Cells (%) | Citation |
| MCF-7 | Breast Cancer | Ophiopogonin D | Not specified | Increased apoptosis | [7][8] |
| Curcumin | 20 µM (48h) | 75.9% | |||
| Zinc Oxide Nanoparticles | IC50 concentration | 68.32% (Early) | [9] | ||
| HepG2 | Liver Cancer | Ophiopogonin D | Not specified | Data not available | |
| Gecko Polypeptide Mixture | High dose | 24.99% | [3] | ||
| HCT116 | Colorectal Cancer | Ophiopogonin D | 20-40 µM | Induced apoptosis | [4][10] |
Table 3: Cell Cycle Analysis
| Cell Line | Cancer Type | Compound | Effect | Citation |
| MCF-7 | Breast Cancer | Ophiopogonin D | G2/M Phase Arrest | [7][8][11] |
| HepG2 | Liver Cancer | Ophiopogonin D | Data not available | |
| Beauvericin + Ochratoxin A | G0/G1 accumulation (OTA) | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below to facilitate replication.
Cell Viability Assay (MTT Assay)
This protocol is a standard procedure for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of Ophiopogonin D or a control compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with Ophiopogonin D or control for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with Ophiopogonin D as described for the apoptosis assay and harvest the cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI signal.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Cyclin B1, Caspase-3, p-Akt, β-actin) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to the anti-cancer activity of Ophiopogonin D.
Caption: Experimental workflow for assessing the anti-cancer activity of Ophiopogonin D.
Caption: Key signaling pathways modulated by Ophiopogonin D in cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Differential effects of cisplatin combined with the flavonoid apigenin on HepG2, Hep3B, and Huh7 liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differentially expressed genes of HepG2 cells treated with gecko polypeptide mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ophiopogonin D suppresses TGF-β1-mediated metastatic behavior of MDA-MB-231 breast carcinoma cells via regulating ITGB1/FAK/Src/AKT/β-catenin/MMP-9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ophiopogonin D inhibits cell proliferation, causes cell cycle arrest at G2/M, and induces apoptosis in human breast carcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jcimjournal.com [jcimjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
Ophiopogonin D in Combination Therapy: A Comparative Guide to Synergistic and Antagonistic Effects
For Researchers, Scientists, and Drug Development Professionals
Ophiopogonin D (OP-D), a steroidal glycoside extracted from the root of Ophiopogon japonicus, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. In oncology, the focus is increasingly shifting towards combination therapies to enhance efficacy and overcome drug resistance. This guide provides a comparative analysis of Ophiopogonin D's performance in combination with conventional chemotherapeutic agents, detailing its synergistic interactions that potentiate anti-tumor effects and antagonistic interactions that mitigate treatment-associated toxicities.
Synergistic Effects in Oncology
Ophiopogonin D has demonstrated potent synergistic effects when combined with several standard chemotherapy drugs, primarily by enhancing apoptosis, inhibiting proliferation, and modulating key oncogenic signaling pathways. These combinations allow for potentially lower effective doses of cytotoxic agents, thereby reducing side effects.
Combination with 5-Fluorouracil (5-FU) and Doxorubicin in Colorectal Cancer
Studies in HCT116 colorectal cancer cells show that OP-D enhances the anti-cancer effects of both 5-FU and doxorubicin. The combination leads to a more significant reduction in cancer cell viability and a marked increase in apoptosis compared to treatment with either agent alone.
Quantitative Data Summary: Ophiopogonin D with 5-FU and Doxorubicin
| Cell Line | Combination | Key Outcome Metric | Observation | Reference |
| HCT116 p53+/+ | OP-D (20-40 µM) + 5-FU (10 µM) | Cell Viability | Significantly greater reduction in viability than single agents. | |
| HCT116 p53+/+ | OP-D (20-40 µM) + Doxorubicin (0.3 µM) | Cell Viability | Significantly greater reduction in viability than single agents. | |
| HCT116 p53+/+ | OP-D + 5-FU or Doxorubicin | Protein Expression | Enhanced cleavage of PARP, indicating increased apoptosis. |
Combination with Paclitaxel in Lung Cancer
In lung cancer models, Ophiopogonin D has been shown to augment the cell death induced by paclitaxel. This chemosensitization is linked to OP-D's ability to suppress multiple signaling pathways that contribute to tumor survival and proliferation.
Quantitative Data Summary: Ophiopogonin D with Paclitaxel
| Cell Line | Combination | Key Outcome Metric | Observation | Reference |
| A549, H1299 | OP-D + Paclitaxel | Apoptosis | Potent synergistic effects in inducing cancer cell apoptosis. | |
| A549, H1299 | Sub-optimal doses of OP-D + Paclitaxel | Cell Proliferation | Potentiated inhibition of cell proliferation. |
Antagonistic Effects: Cardioprotection Against Doxorubicin Toxicity
While synergistic in killing cancer cells, Ophiopogonin D exhibits a clinically significant antagonistic effect against the cardiotoxicity induced by doxorubicin. This dual activity highlights its potential as an adjuvant to mitigate chemotherapy-induced side effects.
Doxorubicin is known to cause cardiomyocyte injury through mechanisms including ferroptosis and endoplasmic reticulum (ER) stress. Ophiopogonin D counteracts these effects by inhibiting ferroptosis and suppressing ER stress pathways, thereby protecting heart cells from damage.
Quantitative Data Summary: Cardioprotective Effects of Ophiopogonin D
| Model System | Insult | Combination | Key Outcome Metric | Observation | Reference |
| Primary Mouse Cardiomyocytes | Doxorubicin (1 µM) | OP-D (5 µM) | Ferroptosis Markers (Fe2+, MDA) | OP-D significantly reduced intracellular Fe2+ and MDA levels. | |
| Primary Mouse Cardiomyocytes | Doxorubicin (1 µM) | OP-D (5 µM) | β-catenin/GPX4 Pathway | OP-D restored the expression of β-catenin and GPX4. | |
| H9c2 Cardiomyocytes | Doxorubicin | OP-D Pretreatment | ER Stress Proteins (ATF6α, GRP78, CHOP) | OP-D partially abolished the upregulation of ER stress proteins. | |
| H9c2 Cardiomyocytes | Doxorubicin | OP-D Pretreatment | Reactive Oxygen Species (ROS) | OP-D reduced doxorubicin-induced ROS accumulation. |
Signaling Pathways and Mechanisms of Action
The synergistic and antagonistic effects of Ophiopogonin D are underpinned by its ability to modulate a complex network of cellular signaling pathways.
Synergistic Anti-Cancer Mechanisms
In cancer cells, OP-D's synergistic activity involves:
-
p53 Activation and c-Myc Inhibition: OP-D induces the tumor suppressor protein p53 while inhibiting the oncoprotein c-Myc, a combination that robustly pushes cancer cells towards apoptosis.
-
Suppression of Pro-Survival Pathways: It blocks the activation of NF-κB, PI3K/AKT, and STAT3 signaling cascades. These pathways are crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: this compounds synergistic pathways in cancer therapy.
Antagonistic Cardioprotective Mechanisms
In cardiomyocytes, OP-D's protective effects are mediated by:
-
Inhibition of Ferroptosis: It upregulates the β-catenin/GPX4 pathway, which is critical for preventing iron-dependent cell death (ferroptosis) induced by doxorubicin.
-
Alleviation of ER Stress: OP-D reduces the accumulation of ROS and suppresses the expression of key ER stress markers, thereby protecting mitochondria and preserving cell viability.
Caption: this compounds cardioprotective pathway against doxorubicin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summarized protocols for key experiments.
Cell Viability (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed cells (e.g., HCT116, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Treatment: Treat cells with various concentrations of Ophiopogonin D, the chemotherapeutic agent, or the combination for a specified period (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Caption: Workflow for the MTT (cell viability) assay.
Western Blot Analysis
This technique is used to detect and quantify specific proteins, providing insight into pathway modulation.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, c-Myc, p-AKT, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis is used for quantification relative to a loading control like β-actin.
Conclusion
Ophiopogonin D presents a compelling profile for use in combination therapy. Its ability to synergistically enhance the efficacy of conventional chemotherapeutics like 5-FU, doxorubicin, and paclitaxel in cancer cells suggests its potential to improve treatment outcomes. Concurrently, its targeted antagonistic effect against doxorubicin-induced cardiotoxicity offers a significant advantage in mitigating severe side effects. This dual functionality positions Ophiopogonin D as a promising candidate for further preclinical and clinical investigation as an adjuvant in cancer therapy, aiming to create more potent and safer treatment regimens.
Comparative study of Ophiopogonin D from different extraction methods
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Ophiopogonin D Isolation
Ophiopogonin D, a steroidal saponin isolated from the tuberous roots of Ophiopogon japonicus, has garnered significant attention within the scientific community for its diverse pharmacological activities. These include promising anti-cancer, anti-inflammatory, and cardioprotective properties.[1][2][3] The efficiency of extracting this valuable compound is paramount for research and development. This guide provides a comparative overview of common extraction methods for Ophiopogonin D, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.
Comparative Performance of Extraction Methods
The selection of an appropriate extraction method is a critical step that directly influences the yield and purity of the final Ophiopogonin D extract. While various techniques can be employed, their efficiencies differ significantly. The following table summarizes the performance of three common methods—Heat Reflux, Ultrasonic-Assisted Extraction (UAE), and Maceration—based on the total saponin yield from Ophiopogon japonicus, which serves as a strong indicator for Ophiopogonin D extraction efficiency.[1]
| Extraction Method | Relative Yield | Extraction Time | Temperature | Solvent | Advantages | Disadvantages |
| Heat Reflux Extraction | High | Moderate (e.g., 2 hours) | High (e.g., 70°C) | Methanol | High extraction efficiency.[1] | Potential for thermal degradation of heat-sensitive compounds. |
| Ultrasonic-Assisted Extraction (UAE) | Moderate to High | Short (e.g., 60 minutes) | Room Temperature or slightly elevated | 70% Methanol | Reduced extraction time, lower temperature.[4] | Equipment dependent. |
| Maceration | Low | Long (e.g., 24 hours) | Room Temperature | Methanol | Simple, requires minimal specialized equipment. | Time-consuming, lower efficiency.[1] |
Note: The relative yield is based on a comparative study of total saponin extraction from Ophiopogon japonicus, where Heat Reflux yielded the highest amount.[1] Purity of Ophiopogonin D is not solely dependent on the initial extraction method but is significantly influenced by subsequent purification steps, such as column chromatography. Generally, more efficient extraction methods may also co-extract a wider range of compounds, necessitating more rigorous purification.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for consistent results. Below are methodologies for the extraction and analysis of Ophiopogonin D.
Heat Reflux Extraction Protocol[1]
-
Sample Preparation: Air-dried and powdered tuberous roots of Ophiopogon japonicus are used as the starting material.
-
Extraction: A 2-gram sample of the powdered material is placed in a round-bottom flask with 100 mL of methanol.
-
Reflux: The mixture is heated to 70°C and refluxed for 2 hours.
-
Filtration: The extract is filtered while hot to remove solid plant material.
-
Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.
Ultrasonic-Assisted Extraction (UAE) Protocol[4]
-
Sample Preparation: Use 1.0 gram of powdered Ophiopogon japonicus root.
-
Extraction: The sample is suspended in 30 mL of 70% methanol (v/v).
-
Ultrasonication: The mixture is subjected to ultrasonic irradiation for 60 minutes in an ultrasonic bath.
-
Separation: The extract is separated from the solid residue by centrifugation or filtration.
-
Concentration: The supernatant is collected and concentrated to yield the crude extract.
Quantitative Analysis by UPLC-ELSD[1]
High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (UPLC-ELSD) is a common and effective method for the quantification of Ophiopogonin D, which lacks a strong UV chromophore.
-
Chromatographic System: An Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm) is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is employed.
-
Detection: An Evaporative Light Scattering Detector (ELSD) is used for detection.
-
Quantification: The concentration of Ophiopogonin D in the samples is determined by comparing the peak area to a standard curve generated from a certified reference standard.
Signaling Pathways Modulated by Ophiopogonin D
Ophiopogonin D exerts its pharmacological effects by modulating several key cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.
References
- 1. Evaluation of the Effects of Paclobutrazol and Cultivation Years on Saponins in Ophiopogon japonicus Using UPLC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ophiopogonin D of Ophiopogon japonicus ameliorates renal function by suppressing oxidative stress and inflammatory response in streptozotocin-induced diabetic nephropathy rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quality Evaluation of Ophiopogonis Radix from Two Different Producing Areas - PMC [pmc.ncbi.nlm.nih.gov]
Ophiopogonin D: A Comparative Analysis of its Effects in Wild-Type and Putative Knockout Animal Models
For Researchers, Scientists, and Drug Development Professionals
Ophiopogonin D (OP-D), a steroidal glycoside isolated from the tuber of Ophiopogon japonicus, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. This guide provides a comparative analysis of OP-D's observed effects in wild-type animal models versus the scientifically inferred outcomes in knockout models for key signaling pathways. This information is intended to facilitate a deeper understanding of its mechanisms of action and to guide future research and drug development.
Anti-Inflammatory Effects: The Role of the NF-κB Pathway
Ophiopogonin D has demonstrated potent anti-inflammatory effects in various wild-type animal models of inflammatory diseases, such as colitis and non-alcoholic fatty liver disease (NAFLD).[1][2][3] The primary mechanism implicated is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][3][4]
In a dextran sodium sulfate (DSS)-induced colitis model in wild-type mice, OP-D treatment has been shown to alleviate disease severity by inhibiting the nuclear translocation of the NF-κB p65 subunit.[1][4] This leads to a downstream reduction in the expression of pro-inflammatory cytokines. Similarly, in a high-fat diet-induced mouse model of NAFLD, OP-D ameliorated inflammation, an effect attributed to the suppression of the NF-κB pathway.[3][5]
While no studies have directly tested OP-D in NF-κB knockout mice, it is scientifically plausible to infer that the anti-inflammatory effects of OP-D would be significantly diminished in a model where the NF-κB pathway is genetically ablated. The expected outcomes are detailed in the table below.
Quantitative Data Summary: Anti-Inflammatory Effects
| Parameter | Wild-Type (DSS-induced colitis) | NF-κB p65 Knockout (Hypothetical) | Reference |
| Disease Activity Index (DAI) | Significantly reduced with OP-D treatment | Minimal to no reduction with OP-D treatment | [1] |
| Colon Length | Significantly preserved with OP-D treatment | Minimal to no preservation with OP-D treatment | [1] |
| Myeloperoxidase (MPO) Activity | Significantly reduced with OP-D treatment | Minimal to no reduction with OP-D treatment | [1] |
| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) | Significantly reduced with OP-D treatment | Minimal to no reduction with OP-D treatment | [1][3] |
Experimental Protocol: DSS-Induced Colitis Model
-
Animal Model: Male C57BL/6 mice (wild-type).
-
Induction of Colitis: Administration of 3% (w/v) dextran sodium sulfate (DSS) in drinking water for 7 days.
-
Ophiopogonin D Administration: Oral gavage of OP-D (e.g., 10 mg/kg and 40 mg/kg) daily for the duration of the study.[6]
-
Assessment: Daily monitoring of body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI). At the end of the study, colon length is measured, and tissue samples are collected for histological analysis and measurement of myeloperoxidase (MPO) activity and cytokine levels (e.g., via ELISA or qPCR).
Anti-Cancer Effects: Targeting the STAT3 Pathway
Ophiopogonin D has demonstrated significant anti-cancer activity, particularly in non-small cell lung carcinoma (NSCLC).[7][8][9] The proposed mechanism involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[7][8][9] In a preclinical mouse model of NSCLC, OP-D treatment led to a significant reduction in tumor growth, which was associated with decreased levels of phosphorylated STAT3 (p-STAT3).[7][8][9]
The constitutive activation of STAT3 is a hallmark of many cancers and promotes tumor cell proliferation, survival, and angiogenesis. By inhibiting STAT3 phosphorylation, OP-D effectively abrogates its downstream signaling, leading to the suppression of various oncogenic genes.[7]
A hypothetical study using STAT3 knockout mice would be expected to show a blunted anti-tumor response to OP-D, as the primary molecular target would be absent.
Quantitative Data Summary: Anti-Cancer Effects (NSCLC Model)
| Parameter | Wild-Type (NSCLC Xenograft) | STAT3 Knockout (Hypothetical) | Reference |
| Tumor Volume | Significantly reduced with OP-D treatment | Minimal to no reduction with OP-D treatment | [7] |
| Tumor Weight | Significantly reduced with OP-D treatment | Minimal to no reduction with OP-D treatment | [7] |
| p-STAT3 Levels in Tumor Tissue | Significantly reduced with OP-D treatment | Not applicable (STAT3 is absent) | [7] |
| Expression of STAT3-regulated genes (e.g., Bcl-xL, Survivin, Cyclin D1) | Significantly reduced with OP-D treatment | Basally low, no significant change with OP-D | [7] |
Experimental Protocol: NSCLC Xenograft Model
-
Animal Model: Athymic nude mice (wild-type).
-
Tumor Implantation: Subcutaneous injection of human NSCLC cells (e.g., A549) into the flank of the mice.
-
Ophiopogonin D Administration: Once tumors reach a palpable size, mice are randomized into control and treatment groups. OP-D is typically administered via intraperitoneal injection (e.g., 2 mg/kg) on a defined schedule.
-
Assessment: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised, weighed, and processed for immunohistochemistry (to assess p-STAT3 levels) and Western blotting or qPCR (to measure the expression of downstream target genes).
Anti-Osteoporosis Effects: The FoxO3a-β-catenin Axis
Ophiopogonin D has shown promise as a therapeutic agent for osteoporosis. In an ovariectomized (OVX) mouse model, a model for postmenopausal osteoporosis, OP-D treatment was found to improve bone microarchitecture and reduce bone loss. This protective effect is linked to the activation of the Forkhead box O3a (FoxO3a)-β-catenin signaling pathway.
The study suggests that OP-D promotes osteoblast differentiation and function while inhibiting osteoclast activity. While a direct comparison in a FoxO3a knockout model has not been performed, it is hypothesized that the beneficial effects of OP-D on bone metabolism would be significantly attenuated in the absence of FoxO3a.
Quantitative Data Summary: Anti-Osteoporosis Effects (OVX Model)
| Parameter | Wild-Type (OVX mice) | FoxO3a Knockout (Hypothetical) | Reference |
| Bone Mineral Density (BMD) | Significantly increased with OP-D treatment | Minimal to no increase with OP-D treatment | |
| Trabecular Bone Volume/Total Volume (BV/TV) | Significantly increased with OP-D treatment | Minimal to no increase with OP-D treatment | |
| Osteoblast-related gene expression (e.g., Runx2, ALP) | Significantly increased with OP-D treatment | Minimal to no increase with OP-D treatment | |
| Osteoclast-related gene expression (e.g., TRAP, Cathepsin K) | Significantly decreased with OP-D treatment | Minimal to no decrease with OP-D treatment |
Experimental Protocol: Ovariectomized (OVX) Mouse Model
-
Animal Model: Female C57BL/6 mice (wild-type).
-
Surgery: Bilateral ovariectomy is performed to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as a control.
-
Ophiopogonin D Administration: Following a recovery period, mice are treated with OP-D (e.g., via oral gavage) for a specified duration (e.g., 12 weeks).
-
Assessment: Bone microarchitecture is analyzed using micro-computed tomography (μCT) of the femur or tibia. Bone turnover markers can be measured in the serum. Gene expression analysis in bone tissue is performed using qPCR.
Conclusion
Ophiopogonin D is a promising natural compound with multifaceted therapeutic potential. Its mechanisms of action are being actively investigated, with strong evidence pointing towards the modulation of key signaling pathways such as NF-κB, STAT3, and FoxO3a. While direct comparative studies in knockout animal models are currently lacking, the existing data from wild-type models provide a solid foundation for inferring the compound's target-specific effects. Future studies employing knockout models will be crucial for definitively validating these proposed mechanisms and for further elucidating the therapeutic potential of Ophiopogonin D.
References
- 1. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ophiopogonin D ameliorates non‑alcoholic fatty liver disease in high‑fat diet‑induced obese mice by improving lipid metabolism, oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Ophiopogonin D ameliorates non‑alcoholic fatty liver disease in high‑fat diet‑induced obese mice by improving lipid metabolism, oxidative stress and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Ophiopogonin D: A Comparative Analysis of its Therapeutic Potential Across Diverse Disease Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ophiopogonin D's performance in various preclinical disease models, supported by experimental data. Ophiopogonin D (OP-D), a steroidal glycoside isolated from the tuber of Ophiopogon japonicus, has demonstrated a wide range of pharmacological activities, positioning it as a promising candidate for further investigation.
This guide summarizes the available quantitative data, details key experimental protocols, and visualizes the intricate signaling pathways modulated by this natural compound.
Anti-Cancer Efficacy
Ophiopogonin D has exhibited significant anti-proliferative and pro-apoptotic effects across a spectrum of cancer cell lines and in vivo models. Its mechanisms of action are multifaceted, primarily involving the inhibition of key oncogenic signaling pathways.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. While specific IC50 values for Ophiopogonin D are not always consistently reported across studies, its isomer, Ophiopogonin D' (OPD'), has shown potent activity. For example, in PC3 human prostate cancer cells, OPD' exhibited an IC50 value of 6.25 µM.[1] In contrast, the IC50 values for Ophiopogonin D itself were reported to be greater than 50 µM in the same study.[1] Another study on colorectal cancer cells showed that OP-D at concentrations of 20–40 µM significantly inhibits cell viability.[2][3]
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| PC3 | Prostate Cancer | Ophiopogonin D' | 6.25 | [1] |
| PC3 | Prostate Cancer | Ophiopogonin D | >50 | [1] |
| HCT116 p53+/+ | Colorectal Cancer | Ophiopogonin D | ~20-40 | [2][3] |
| NCI-H1299 | Lung Cancer | Ophiopogon japonicus extract (ZOJE) | 140.6 ± 12.3 µg/ml | [4] |
| A549 | Lung Cancer | Ophiopogon japonicus extract (ZOJE) | 411.8 ± 66.5 µg/ml | [4] |
Note: Data for Ophiopogon japonicus extract (ZOJE) is included to provide context on the source plant's activity.
In Vivo Tumor Growth Inhibition
In preclinical xenograft models, Ophiopogonin D and its isomer have demonstrated the ability to suppress tumor growth.
-
Prostate Cancer: In a DU145 prostate cancer xenograft model, Ophiopogonin D' at doses of 2.5 and 5.0 mg/kg bodyweight induced significant tumor growth inhibition.[5] At a dose of 2.5 mg/kg, OPD' led to a 24.4% reduction in tumor weight, although this was not statistically significant.[5]
-
Non-Small Cell Lung Carcinoma (NSCLC): Treatment with Ophiopogonin D significantly reduced NSCLC tumor growth in a preclinical mouse model.[6][7] This was associated with decreased levels of phosphorylated STAT3 (p-STAT3) in the tumor tissues.[6][7]
Key Signaling Pathways in Cancer
Ophiopogonin D exerts its anti-cancer effects by modulating several critical signaling pathways, most notably the STAT3 and NF-κB pathways.
// Nodes OPD [label="Ophiopogonin D", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; pSTAT3 [label="p-STAT3\n(Tyr705)", fillcolor="#FBBC05", fontcolor="#202124"]; Dimerization [label="Dimerization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#FFFFFF", fontcolor="#202124"]; GeneTranscription [label="Gene Transcription\n(e.g., Bcl-2, Cyclin D1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges OPD -> JAK [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; JAK -> STAT3 [label="Phosphorylates", color="#4285F4", fontcolor="#4285F4"]; STAT3 -> pSTAT3 [style=invis]; pSTAT3 -> Dimerization [color="#4285F4", fontcolor="#4285F4"]; Dimerization -> Nucleus [label="Translocation", color="#4285F4", fontcolor="#4285F4"]; Nucleus -> GeneTranscription [label="Activates", color="#4285F4", fontcolor="#4285F4"]; GeneTranscription -> Proliferation [color="#4285F4", fontcolor="#4285F4"]; } }
Caption: Ophiopogonin D inhibits the JAK/STAT3 signaling pathway.
Anti-Inflammatory Activity
Ophiopogonin D has demonstrated potent anti-inflammatory effects in various disease models by suppressing the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways.
Inflammatory Bowel Disease (IBD)
In a dextran sulfate sodium (DSS)-induced colitis mouse model, a well-established model for IBD, Ophiopogonin D treatment (40 mg/kg) led to:
-
A significant reduction in the Disease Activity Index (DAI), which is a composite score of weight loss, stool consistency, and bleeding.[8]
-
Decreased relative transcript levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in colonic tissues.[9]
Diabetic Nephropathy
In a streptozotocin-induced diabetic nephropathy rat model, Ophiopogonin D treatment was shown to decrease the elevated levels of pro-inflammatory cytokines IL-6, TNF-α, and IL-1β in the kidney.
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of Ophiopogonin D are largely attributed to its inhibition of the NF-κB signaling pathway.
// Nodes InflammatoryStimuli [label="Inflammatory Stimuli\n(e.g., LPS, TNF-α)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; OPD [label="Ophiopogonin D", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [label="IKK", fillcolor="#F1F3F4", fontcolor="#202124"]; IκBα [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#FBBC05", fontcolor="#202124"]; pIκBα [label="p-IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; Proteasome [label="Proteasomal\nDegradation", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#FFFFFF", fontcolor="#202124"]; GeneTranscription [label="Pro-inflammatory\nGene Transcription\n(TNF-α, IL-6, IL-1β)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges InflammatoryStimuli -> IKK [color="#4285F4", fontcolor="#4285F4"]; OPD -> IKK [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; IKK -> IκBα [label="Phosphorylates", color="#4285F4", fontcolor="#4285F4"]; IκBα -> pIκBα [style=invis]; pIκBα -> Proteasome [color="#4285F4", fontcolor="#4285F4"]; IκBα -> NFkB [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335"]; Proteasome -> IκBα [label="Degrades", style=invis]; NFkB -> Nucleus [label="Translocation", color="#4285F4", fontcolor="#4285F4"]; Nucleus -> GeneTranscription [label="Activates", color="#4285F4", fontcolor="#4285F4"]; }
Caption: Ophiopogonin D inhibits the NF-κB signaling pathway.
Metabolic Regulation
Ophiopogonin D has shown promise in ameliorating metabolic disorders by improving glucose and lipid metabolism.
Non-Alcoholic Fatty Liver Disease (NAFLD)
In a high-fat diet (HFD)-induced obese mouse model of NAFLD, Ophiopogonin D administration resulted in:
-
Reduced body weight gain.[10]
-
Decreased fasting blood glucose and insulin levels.[10]
-
Improved insulin resistance, as indicated by a lower HOMA-IR index.[10]
-
Amelioration of dyslipidemia.[10]
Diabetes and Diabetic Complications
-
Type 2 Diabetes: In type 2 diabetes mouse models, Ophiopogonin D lowered blood lipid levels.[8]
-
Diabetic Nephropathy: In streptozotocin-induced diabetic rats, OP-D treatment reduced fasting blood glucose and HbA1c levels.[11] It also improved renal function by decreasing serum creatinine and blood urea nitrogen.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the cited studies.
Western Blot Analysis for p-STAT3
This protocol is a standard method to assess the phosphorylation status of STAT3, a key indicator of its activation.
-
Cell Lysis: Cells treated with Ophiopogonin D are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for p-STAT3 (e.g., Tyr705) and total STAT3. A loading control antibody (e.g., β-actin or GAPDH) is also used. A typical dilution for anti-pSTAT3 (Tyr705) is 1:1000.[12]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software.
Immunofluorescence for NF-κB Nuclear Translocation
This technique visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus, a hallmark of NF-κB activation.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with an inflammatory stimulus (e.g., LPS) with or without Ophiopogonin D.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent such as Triton X-100.
-
Blocking: Non-specific binding sites are blocked using a solution containing serum (e.g., goat serum).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against the NF-κB p65 subunit.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Nuclear Staining: The cell nuclei are counterstained with a fluorescent DNA dye (e.g., DAPI).
-
Imaging: The coverslips are mounted on slides and imaged using a fluorescence or confocal microscope.
-
Analysis: The localization of the NF-κB p65 signal (cytoplasmic vs. nuclear) is assessed to determine the extent of nuclear translocation.
DSS-Induced Colitis Model
This is a widely used in vivo model to study inflammatory bowel disease.
-
Induction of Colitis: Mice are typically administered 2-5% DSS in their drinking water for a period of 5-7 days to induce acute colitis.
-
Ophiopogonin D Administration: Ophiopogonin D can be administered orally (e.g., by gavage) daily during and sometimes after the DSS treatment period. A common dosage is 40 mg/kg.[8]
-
Endpoint Analysis: At the end of the experiment, mice are euthanized, and the colons are collected for macroscopic evaluation (length, weight) and histological analysis to assess inflammation and tissue damage. Colon tissue can also be used for cytokine analysis by methods such as qPCR or ELISA.
Conclusion
Ophiopogonin D demonstrates significant therapeutic potential across a range of disease models, including cancer, inflammation, and metabolic disorders. Its ability to modulate key signaling pathways such as STAT3 and NF-κB underscores its pleiotropic effects. The presented data highlights the need for further research to fully elucidate its mechanisms of action and to establish its efficacy and safety profile in more advanced preclinical and eventually clinical settings. The detailed experimental protocols provided herein offer a foundation for researchers to build upon in their investigation of this promising natural compound.
References
- 1. worldscientific.com [worldscientific.com]
- 2. Frontiers | Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]
- 3. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells [frontiersin.org]
- 6. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ophiopogonin D': A Guide for Laboratory Professionals
For immediate reference, Ophiopogonin D' is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Proper disposal to an approved waste disposal plant is mandatory to prevent environmental contamination and ensure laboratory safety.[1][2]
This guide provides essential safety and logistical information for the proper disposal of Ophiopogonin D', tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with environmental regulations.
Hazard Identification and Safety Summary
Ophiopogonin D' presents several hazards that necessitate careful handling and disposal. The primary risks are summarized below.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [1][2][3] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. | [1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Acute Toxicity, Dermal | - | H312: Harmful in contact with skin. | [2] |
| Acute Toxicity, Inhalation | - | H332: Harmful if inhaled. | [2] |
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P330: Rinse mouth.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][2]
Experimental Workflow: Spill Containment and Cleanup Protocol
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
1. Immediate Response and Personal Protection:
- Evacuate personnel to a safe area and ensure adequate ventilation.[1]
- Don full Personal Protective Equipment (PPE), including chemical-impermeable gloves, protective clothing, and eye/face protection.[1][2][4] For significant spills or dust, wear a self-contained breathing apparatus.[4]
- Avoid breathing vapors, mist, dust, or gas.[1]
2. Containment:
- Prevent further leakage or spillage if it is safe to do so.[1][4]
- Keep the spilled material away from drains and water courses to prevent environmental release.[1][4]
3. Cleanup Procedure:
- For liquid spills (Ophiopogonin D' in solvent): Absorb the solution with a finely-powdered, inert, liquid-binding material such as diatomite, sand, vermiculite, or universal binders.[1][2]
- For solid powder spills: Carefully collect the material to avoid dust formation.[4]
- Place the absorbed material or collected powder into a suitable, labeled, and closed container for disposal.[4]
4. Decontamination:
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
Collect all contaminated materials (e.g., wipes, PPE) and place them in the hazardous waste container.
Wash hands and any exposed skin thoroughly with soap and water after cleanup.[1]
Caption: Workflow for safe spill response of Ophiopogonin D'.
Step-by-Step Disposal Protocol
The disposal of Ophiopogonin D' and its containers must be managed through your institution's Environmental Health and Safety (EHS) hazardous waste program.[5] Disposing of this chemical in the regular trash or down the drain is prohibited due to its high aquatic toxicity.[5][6]
1. Waste Collection and Segregation:
- Unused/Expired Product: The original manufacturer's container with the pure chemical should be treated as hazardous waste.
- Contaminated Materials: Any items contaminated with Ophiopogonin D', such as pipette tips, gloves, bench paper, and rinsate from cleaning glassware, must be collected as solid or liquid hazardous waste.
- Segregation: Store Ophiopogonin D' waste separately from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[1][7]
2. Waste Container Selection and Labeling:
- Container: Use a sturdy, leak-proof container with a secure, screw-on cap.[7][8] Plastic containers are often preferred over glass when chemically compatible.[5] Ensure the container is compatible with the waste being collected (e.g., if Ophiopogonin D' is in a solvent).
- Secondary Containment: Always place the primary waste container in a secondary container, such as a lab tray, to contain any potential leaks.[8] The secondary container should be able to hold 110% of the volume of the primary container.[8]
- Labeling: Immediately label the waste container with a "Hazardous Waste" tag provided by your EHS department.[5][7] The label must include:
- The words "Hazardous Waste".[5]
- The full chemical name: "Ophiopogonin D' Waste". Do not use abbreviations or chemical formulas.[5][7]
- For mixtures, list all chemical components and their approximate percentages.[5]
- The date when waste was first added to the container.[5]
- The location of origin (building, room number) and the Principal Investigator's name.[5]
3. Storage of Waste:
- Keep the hazardous waste container tightly closed except when adding waste.[7][8]
- Store the waste in a designated, secure satellite accumulation area within the laboratory.
- Do not accumulate more than 55 gallons of hazardous waste.[8]
4. Arranging for Disposal:
- Once the container is full or within the time limit specified by your institution (e.g., 90 or 150 days), schedule a pickup with your EHS hazardous waste program.[8][9]
- Follow your institution's specific procedures for requesting a waste collection, which may involve submitting a form online or via email.[5]
5. Disposal of Empty Containers:
An empty container that held Ophiopogonin D' must be triple-rinsed with a suitable solvent (e.g., ethanol, methanol) to remove all residues.[7]
The rinsate from this process is considered hazardous waste and must be collected in a designated liquid hazardous waste container.[7]
After triple-rinsing and air-drying, the container may be disposed of in the regular trash or recycled, depending on institutional policy.[7]
Caption: Logical workflow for Ophiopogonin D' chemical waste disposal.
References
- 1. Ophiopogonin D|945619-74-9|MSDS [dcchemicals.com]
- 2. keyorganics.net [keyorganics.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. OPHIOPOGONIN D - Safety Data Sheet [chemicalbook.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. acs.org [acs.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Ophiopogonin D'
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ophiopogonin D'. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of waste.
Hazard Identification and Classification
Ophiopogonin D' is classified as a hazardous substance. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1].
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of Ophiopogonin D', the following personal protective equipment is mandatory to prevent exposure.
| Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields[1] | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact. |
| Body Protection | Impervious clothing, lab coat[1] | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. If dust or aerosols may be generated, a suitable respirator should be used[1][4]. | Minimizes inhalation of harmful dust or aerosols. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of the compound and ensuring laboratory safety.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood[1][4].
-
Do not eat, drink, or smoke in areas where Ophiopogonin D' is handled[1][2].
Storage:
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1].
-
Protect from direct sunlight and sources of ignition[1].
First Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell[1][2]. |
| Skin Contact | Remove contaminated clothing immediately. Rinse skin thoroughly with large amounts of water. If irritation occurs, seek medical attention[1][5]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention[1]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[1][5]. |
Spill and Disposal Procedures
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Wear PPE: Use full personal protective equipment, including respiratory protection.
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses[1].
-
Clean-up: For liquid spills, absorb with an inert material (e.g., diatomite, universal binders). For solid spills, carefully sweep or scoop up the material to avoid creating dust. Decontaminate surfaces and equipment by scrubbing with alcohol[1].
-
Disposal: Collect all contaminated materials in a suitable, labeled container for disposal[1][5].
Disposal:
-
Dispose of Ophiopogonin D' and any contaminated materials at an approved waste disposal plant[1].
-
Disposal must be in accordance with all applicable federal, state, and local regulations[1]. Do not allow the chemical to enter drains or the environment[5].
Experimental Workflow: Chemical Spill Response
The following diagram outlines the step-by-step procedure for responding to a chemical spill of Ophiopogonin D'.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
